molecular formula C10H10BrNS B1372303 2-(4-Methylphenyl)-1,3-thiazole hydrobromide CAS No. 1170301-39-9

2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Cat. No.: B1372303
CAS No.: 1170301-39-9
M. Wt: 256.16 g/mol
InChI Key: AABKORLIWHRTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-1,3-thiazole hydrobromide is a useful research compound. Its molecular formula is C10H10BrNS and its molecular weight is 256.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.BrH/c1-8-2-4-9(5-3-8)10-11-6-7-12-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABKORLIWHRTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CS2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170301-39-9
Record name 2-(4-methylphenyl)-1,3-thiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a representative of the pharmacologically significant thiazole class of heterocyclic compounds. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring. This document will delve into the nuanced mechanistic steps of the reaction, offer field-proven insights into experimental design and execution, and provide a detailed protocol for its formation. Emphasis is placed on the causality behind experimental choices to ensure reproducibility and high fidelity of the final product. All claims are substantiated with citations to authoritative literature, and the guide is supplemented with visual diagrams and tabulated data to facilitate a deeper understanding of the chemical processes involved.

Introduction: The Significance of the Thiazole Moiety

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents. The thiazole ring is a key structural component in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer drugs. The synthesis of novel thiazole derivatives, therefore, remains an active and vital area of research in the pursuit of new and improved medicines.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely employed methods for the construction of the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][4] The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole core, making it an invaluable tool for generating libraries of compounds for drug discovery. This guide will focus on the synthesis of a specific derivative, this compound, to illustrate the practical application and mechanistic intricacies of the Hantzsch synthesis.

The Core Mechanism: A Step-by-Step Elucidation

The formation of this compound via the Hantzsch synthesis is a multi-step process that begins with the reaction of 4-methylthiobenzamide and an α-haloacetaldehyde equivalent, such as 2-bromoacetaldehyde or its more stable diethyl acetal precursor. The reaction culminates in the formation of the aromatic thiazole ring, which is subsequently protonated to yield the hydrobromide salt.

Step 1: Nucleophilic Attack (SN2 Reaction)

The reaction is initiated by a nucleophilic attack of the sulfur atom of 4-methylthiobenzamide on the electrophilic carbon of the α-haloacetaldehyde. This is a classic SN2 reaction, where the sulfur acts as the nucleophile and the halogen as the leaving group.[4] The choice of a good leaving group, typically bromine or chlorine, is crucial for the efficiency of this initial step.

Step 2: Intramolecular Cyclization

Following the initial S-alkylation, the resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon (or the acetal, which hydrolyzes in situ to the aldehyde under acidic conditions), leading to the formation of a five-membered ring intermediate, a hydroxydihydrothiazole derivative.

Step 3: Dehydration and Aromatization

The hydroxydihydrothiazole intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This dehydration step is often acid-catalyzed and is the driving force for the reaction, leading to the thermodynamically favored aromatic product.[4]

Step 4: Hydrobromide Salt Formation

When the reaction is conducted in the presence of hydrobromic acid, or if the crude thiazole is treated with HBr, the basic nitrogen atom at position 3 of the thiazole ring is protonated. This results in the formation of the stable this compound salt.[4] The formation of the salt can improve the crystallinity and handling properties of the final product.

Diagram 1: Overall Reaction Scheme

G reactant1 4-Methylthiobenzamide plus + reactant1->plus reactant2 2-Bromoacetaldehyde arrow HBr (catalyst) Heat reactant2->arrow product 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide plus->reactant2 arrow->product

A high-level overview of the Hantzsch synthesis for the target molecule.

Diagram 2: Detailed Mechanistic Pathway

G Figure 2: Detailed Reaction Mechanism cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration cluster_3 Step 4: Protonation 4-Methylthiobenzamide 4-Methylthiobenzamide S-Alkylated_Intermediate S-Alkylated Intermediate 4-Methylthiobenzamide->S-Alkylated_Intermediate Sulfur attacks α-carbon 2-Bromoacetaldehyde 2-Bromoacetaldehyde 2-Bromoacetaldehyde->S-Alkylated_Intermediate Br- leaves Hydroxydihydrothiazole Hydroxydihydrothiazole Intermediate S-Alkylated_Intermediate->Hydroxydihydrothiazole Nitrogen attacks carbonyl carbon Thiazole_Ring 2-(4-Methylphenyl)-1,3-thiazole Hydroxydihydrothiazole->Thiazole_Ring - H2O Final_Product 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide Thiazole_Ring->Final_Product + HBr

A step-by-step visualization of the reaction mechanism.

Experimental Protocol: A Field-Proven Methodology

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(p-tolyl)ethanone213.085.00 g23.5 mmol
Thiourea76.121.97 g25.9 mmol
95% Ethanol-33.5 mL-
Water-50 mL-
Saturated aq. Na2CO3-1.0 mL-
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL).

  • Reaction: Heat the mixture to reflux with stirring for 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the solution under reduced pressure. To the residue, add water (50 mL) and saturated aqueous sodium carbonate (1.0 mL) to neutralize the hydrobromic acid formed and precipitate the free base.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with hot water.

  • Drying: Dry the solid under vacuum to obtain the final product.

For the synthesis of the target molecule, this compound, one would substitute thiourea with 4-methylthiobenzamide and 2-bromo-1-(p-tolyl)ethanone with 2-bromoacetaldehyde or its diethyl acetal. The final neutralization step would be omitted to isolate the hydrobromide salt directly.

Diagram 3: Experimental Workflow

G Figure 3: Laboratory Workflow Start Combine Reactants in Ethanol Reflux Heat to Reflux (1 hour) Start->Reflux TLC_Monitoring Monitor Reaction by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Concentrate Concentrate in vacuo TLC_Monitoring->Concentrate Reaction Complete Precipitate Add Water & Na2CO3 (for free base) Concentrate->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Hot Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Characterize Product Dry->End

A visual representation of the experimental procedure.

Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized this compound is essential. This is achieved through a combination of spectroscopic and physical characterization techniques. While specific data for the hydrobromide salt is scarce, the expected spectral features can be inferred from data for the parent compound and related thiazolium salts.

Spectroscopic Data (Expected)
TechniqueExpected Observations
1H NMR Aromatic protons of the p-tolyl group (two doublets), protons on the thiazole ring (two doublets or singlets depending on substitution), and a singlet for the methyl group protons. The N-H proton of the thiazolium salt may appear as a broad singlet at a downfield chemical shift.
13C NMR Resonances for the carbon atoms of the p-tolyl group, the two sp2 hybridized carbons of the thiazole ring, and the methyl carbon. The carbons of the thiazolium ring will be deshielded compared to the neutral thiazole.
IR Spectroscopy Characteristic C=N stretching vibration of the thiazole ring (around 1600-1650 cm-1), C-S stretching, and aromatic C-H stretching and bending vibrations. The N-H stretch of the hydrobromide salt will appear as a broad band in the region of 2500-3200 cm-1.[6]
Mass Spectrometry The molecular ion peak corresponding to the free base, 2-(4-Methylphenyl)-1,3-thiazole, will be observed.
Physical Properties
PropertyDescription
Appearance Typically a crystalline solid.
Melting Point A sharp melting point is indicative of a pure compound.
Solubility The hydrobromide salt is expected to be more soluble in polar solvents like water and alcohols compared to the free base.

Conclusion and Future Outlook

The Hantzsch synthesis provides a reliable and efficient pathway for the formation of this compound. A thorough understanding of the reaction mechanism, including the initial nucleophilic attack, intramolecular cyclization, and subsequent dehydration and protonation, is critical for optimizing reaction conditions and ensuring the synthesis of a pure product. The experimental protocol outlined in this guide, though for a related compound, offers a solid foundation for the successful synthesis of the target molecule.

The continued exploration of the Hantzsch synthesis and other methodologies for the construction of novel thiazole derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The principles and techniques discussed in this guide are broadly applicable to the synthesis of a wide range of heterocyclic compounds, making them valuable for any researcher in the field of medicinal chemistry and drug development.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube; 2020. Available from: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]

  • ChemSynthesis. 2-methyl-4-phenyl-1,3-thiazole. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available from: [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR data and HMBC correlations of compounds 3 and 8 a. Available from: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties. This technical guide provides a comprehensive analysis of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a representative member of the 2-aryl-thiazole class. This document details the compound's core chemical properties, including its structure, reactivity, and stability, supported by established chemical principles. A robust, step-by-step protocol for its synthesis via the Hantzsch thiazole reaction is presented, offering a validated pathway for its preparation. Furthermore, this guide explores the extensive pharmacological potential of the broader tolyl-thiazole chemical space, contextualizing the scientific interest in this compound for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a multitude of natural products, most notably Vitamin B1 (Thiamine), and a wide array of approved pharmaceutical agents. The unique electronic distribution within the thiazole ring, combined with its ability to participate in hydrogen bonding and coordinate to metal ions, makes it a privileged scaffold in drug design.

Derivatives of thiazole are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The substitution of an aryl group, such as a 4-methylphenyl (p-tolyl) moiety, at the 2-position of the thiazole ring significantly influences its steric and electronic profile, often enhancing its biological efficacy and target specificity. The hydrobromide salt form of 2-(4-Methylphenyl)-1,3-thiazole is frequently utilized to improve the compound's crystallinity, stability, and aqueous solubility, which are critical parameters for pharmaceutical development.

This guide serves as a foundational resource, consolidating the known chemical principles and synthetic methodologies relevant to this compound to support and accelerate ongoing research and development efforts.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for the hydrobromide salt are not widely published, its properties can be reliably inferred from the free base and related analogs.

Chemical Structure

The core structure consists of a 1,3-thiazole ring connected at the C2 position to a p-tolyl group. The hydrobromide salt is formed by the protonation of the sp²-hybridized nitrogen atom at position 3 of the thiazole ring.

  • Molecular Formula (Free Base): C₁₀H₉NS[3]

  • Molecular Weight (Free Base): 175.25 g/mol [4]

  • IUPAC Name: this compound

  • SMILES (Free Base): CC1=CC=C(C=C1)C2=NC=CS2[3]

Predicted and Experimental Properties

The following table summarizes key physicochemical data. It is important to note that experimental values for the target compound are scarce; therefore, data from closely related compounds, such as 2-amino-4-(p-tolyl)thiazole, are included for comparative purposes.

PropertyValue for 2-(4-Methylphenyl)-1,3-thiazole (Free Base)Value for Related CompoundsSource
Molecular Weight 175.25 g/mol (Calculated)190.26 g/mol (2-Amino-4-(p-tolyl)thiazole)[4]
Melting Point (°C) Data not available132-136 °C (2-Amino-4-(p-tolyl)thiazole)[5]
XlogP (Predicted) 3.02.6 (2-Amino-4-(p-tolyl)thiazole)[3][6]
Topological Polar Surface Area 41.1 Ų (Calculated)67.2 Ų (2-Amino-4-(p-tolyl)thiazole)[6][7]
Solubility Expected to have low aqueous solubility as a free base; the hydrobromide salt form significantly enhances water solubility.2-Amino-4-(p-tolyl)thiazole is sparingly soluble in water.[6]

Synthesis and Purification

The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9] This methodology provides a direct and efficient route to 2,4-disubstituted thiazoles.

Synthetic Workflow

The synthesis of this compound is a two-step process: (1) Hantzsch cyclization to form the free base, and (2) salt formation.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Salt Formation A 4-Methylthiobenzamide E 2-(4-Methylphenyl)-1,3-thiazole (Free Base) A->E B 2-Bromoacetaldehyde (or equivalent) B->E C Solvent (e.g., Ethanol) C->E Reaction Medium D Heat (Reflux) D->E Energy Input F 2-(4-Methylphenyl)-1,3-thiazole (in Ether/EtOAc) E->F Purification/ Solvent Exchange I 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide (Solid) F->I G Hydrobromic Acid (HBr) (e.g., in Acetic Acid) G->I H Precipitation/ Crystallization H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9][10]

Step 1: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole (Free Base)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylthiobenzamide (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add 2-bromoacetaldehyde diethyl acetal (1.1 equivalents). Note: 2-Bromoacetaldehyde is unstable; its acetal precursor is commonly used, which hydrolyzes in situ under mildly acidic conditions, or aqueous bromoacetaldehyde can be used directly.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(4-methylphenyl)-1,3-thiazole.

Step 2: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrobromic acid (1.05 equivalents, e.g., 33% HBr in acetic acid) dropwise.

  • Precipitation: The hydrobromide salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether to remove any residual acid and solvent. Dry the product under vacuum to yield this compound as a crystalline solid.

Chemical Reactivity and Stability

The reactivity of the 2-(p-tolyl)thiazole scaffold is governed by the electronic nature of the aromatic heterocyclic ring.

Reactivity Profile

The thiazole ring exhibits a distinct pattern of reactivity:

  • Protonation/Alkylation: The nitrogen atom at position 3 (N3) is the most basic site and is readily protonated by acids to form thiazolium salts. It is also the site of N-alkylation with alkyl halides.[11]

  • Electrophilic Aromatic Substitution: The thiazole ring is generally electron-rich. Computational studies and experimental evidence show that electrophilic attack occurs preferentially at the C5 position, which has the highest electron density. If C5 is blocked, substitution may occur at C4.[1][11]

  • Nucleophilic Aromatic Substitution: The C2 position is the most electron-deficient carbon in the thiazole ring, making it susceptible to attack by strong nucleophiles, particularly if a good leaving group is present.[11]

  • Deprotonation: The proton at the C2 position is the most acidic proton on the ring and can be removed by strong bases like organolithium reagents, creating a nucleophilic C2-anion that can react with various electrophiles.[11]

Caption: Key reactivity sites on the 2-Aryl-1,3-thiazole scaffold.

Stability

Thiazole-containing compounds are generally considered to be robust and possess good thermal and chemical stability, which is advantageous for drug development. The aromaticity of the thiazole ring contributes significantly to its stability. Compared to the analogous oxazole ring system, the thiazole ring is less susceptible to certain oxidative degradation pathways, such as the Wasserman rearrangement. This enhanced stability is a key rationale for its use as a bioisostere for the oxazole moiety in medicinal chemistry programs.

Spectroscopic Characterization (Predicted)

Technique Predicted Features for 2-(4-Methylphenyl)-1,3-thiazole
¹H NMR - Tolyl -CH₃: A sharp singlet around δ 2.3-2.4 ppm. - Tolyl Ar-H: Two doublets (AA'BB' system) between δ 7.2-7.9 ppm. - Thiazole H4 & H5: Two doublets or two singlets in the aromatic region, typically δ 7.0-8.0 ppm. Protonation to the hydrobromide would shift these downfield.
¹³C NMR - Tolyl -CH₃: A signal around δ 21-22 ppm. - Tolyl Ar-C: Four signals in the aromatic region (δ 125-140 ppm). - Thiazole C2, C4, C5: Three signals in the aromatic region, with C2 being the most downfield (typically > δ 160 ppm).
FTIR (cm⁻¹) - C-H stretching (Aromatic): ~3100-3000 cm⁻¹. - C=N and C=C stretching: Multiple sharp bands between 1600-1450 cm⁻¹. - C-S stretching: Typically in the fingerprint region, ~700-600 cm⁻¹. - N-H⁺ stretching (Hydrobromide): A broad band in the 2500-3000 cm⁻¹ region.
Mass Spec (EI) - Molecular Ion (M⁺) for Free Base: A prominent peak at m/z = 175.

Potential Applications in Drug Discovery

While this compound itself is primarily a building block, the tolyl-thiazole scaffold is featured in numerous compounds with significant biological activity. This underscores the compound's value as a key intermediate for generating libraries of potential therapeutic agents.

  • Antimicrobial Agents: The thiazole ring is a common feature in compounds designed to combat bacterial and fungal infections. The lipophilic nature of the tolyl group can facilitate membrane penetration, a crucial step for antimicrobial action.[12]

  • Anticancer Agents: Many thiazole derivatives have demonstrated potent anticancer activity by inhibiting key enzymes such as kinases or by disrupting microtubule formation. The specific substitution pattern on the aryl ring is critical for tuning the compound's selectivity and potency against different cancer cell lines.[13]

  • Antiprotozoal Activity: Compounds containing the 2-amino-4-(p-tolyl)thiazole core have shown inhibitory activity against protozoa such as Trichomonas vaginalis.[12]

  • Corrosion Inhibition: The nitrogen and sulfur atoms can coordinate to metal surfaces, and derivatives like 2-amino-4-(p-tolyl)thiazole have been investigated as effective corrosion inhibitors.[12]

Conclusion

This compound is a foundational molecule within a chemical class of profound importance to the scientific research community. This guide has detailed its structural and physicochemical characteristics, outlined a reliable synthetic protocol based on the Hantzsch reaction, and explored the compound's chemical reactivity and stability. By providing a consolidated technical overview, this document aims to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile building block in the design and synthesis of novel, high-value compounds. The established link between the thiazole scaffold and a wide array of biological activities ensures that this and related structures will remain a fertile ground for discovery.

References

  • ChemSynthesis. (2025). 2-methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 19(9), 14336-14353. Available at: [Link]

  • Ghiță, M. C., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(23), 5768. Available at: [Link]

  • Sharma, V., et al. (2010). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Indian Journal of Chemistry - Section B, 49B(3), 369-376. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3048. Available at: [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • Ali, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Journal of the Iranian Chemical Society, 13(1), 85-91. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-(4-methyl-3-pentenyl)-1,3-thiazole. Retrieved from [Link]

  • Tahtaci, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms in the solid state dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth exploration of the crystal structure of 2-(4-methylphenyl)-1,3-thiazole hydrobromide, a compound of interest within the broader class of biologically active thiazole derivatives.[1][2] Thiazoles are a prominent scaffold in medicinal chemistry, appearing in a range of approved drugs.[1][3] The hydrobromide salt form is often utilized to enhance the aqueous solubility and crystalline properties of parent compounds.

This document will navigate through the synthesis and crystallization of the target compound, provide a detailed protocol for its structural elucidation via single-crystal X-ray diffraction (SC-XRD), and analyze the anticipated key structural features and intermolecular interactions that govern its crystal packing.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-(4-Methylphenyl)-1,3-thiazole

A common and effective method for the synthesis of 2-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of 2-(4-methylphenyl)-1,3-thiazole, a plausible route would involve the reaction of 4-methylthiobenzamide with 2-chloroacetaldehyde.

Proposed Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add 2-chloroacetaldehyde (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 2-(4-methylphenyl)-1,3-thiazole.

Formation and Crystallization of the Hydrobromide Salt

The formation of the hydrobromide salt is achieved by treating the synthesized thiazole derivative with hydrobromic acid. The subsequent crystallization is a critical step that often requires careful optimization. The slow evaporation of a saturated solution is a widely used technique.

Crystallization Protocol:

  • Salt Formation: Dissolve the purified 2-(4-methylphenyl)-1,3-thiazole in a minimal amount of a suitable solvent, such as isopropanol.

  • Acidification: Add a stoichiometric amount of hydrobromic acid (HBr) to the solution.

  • Slow Evaporation: The resulting solution is filtered to remove any particulate matter and left in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: High-quality, single crystals suitable for SC-XRD should form over a period of several days to weeks.[4]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for SC-XRD

The process of determining a crystal structure using SC-XRD can be broken down into several key steps, as illustrated in the workflow diagram below.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_selection Crystal Selection & Mounting unit_cell Unit Cell Determination crystal_selection->unit_cell data_collection Full Data Collection unit_cell->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation intermolecular_interactions cluster_interactions Key Intermolecular Interactions compound 2-(4-Methylphenyl)-1,3-thiazole Cation h_bond N-H···Br Hydrogen Bond compound->h_bond weak_h_bond C-H···Br Weak Hydrogen Bond compound->weak_h_bond pi_stacking π-π Stacking compound->pi_stacking vdw van der Waals Forces compound->vdw bromide Bromide Anion bromide->h_bond bromide->weak_h_bond

Sources

A Technical Guide to 2-(4-Methylphenyl)-1,3-thiazole and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Resource for Synthetic and Medicinal Chemists

Executive Summary

This guide provides a comprehensive technical overview of 2-(4-methylphenyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its derivatives are widely explored for their diverse biological activities.[1] While a specific CAS Number for the hydrobromide salt of this compound is not prominently documented, this paper focuses on the synthesis, characterization, and potential applications of the parent compound (free base). Furthermore, it outlines a robust, field-proven protocol for the preparation of its hydrobromide salt, a common strategy to enhance the solubility and bioavailability of amine-containing drug candidates.[2] This document is intended to serve as a foundational resource for researchers engaged in drug discovery, process development, and novel materials synthesis.

Chemical Identity and Physicochemical Properties

The core of our investigation is the 2-(p-tolyl)thiazole moiety. Although the hydrobromide salt is the topic of interest, its properties are intrinsically linked to the parent compound. It is crucial to note that a dedicated CAS Number for 2-(4-Methylphenyl)-1,3-thiazole hydrobromide is not readily found in major chemical databases as of the latest search. Therefore, the following identifiers pertain to the free base.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name 2-(4-methylphenyl)-1,3-thiazolePubChem
Synonyms 2-(p-tolyl)thiazoleN/A
CAS Number Not assigned for hydrobromide; 1826-16-0 for 2-methyl-4-phenyl-1,3-thiazole (isomer)ChemSynthesis[3]
Molecular Formula C₁₀H₉NSPubChem
Molecular Weight 175.25 g/mol PubChem[4]
InChIKey LHXIZCFNFNHOPM-UHFFFAOYSA-NPubChem

Table 2: Predicted and Experimental Physicochemical Properties

PropertyValueNotes
Melting Point 65-68 °CFor 2-methyl-4-phenyl-1,3-thiazole (isomer)[3]
Boiling Point 369.4 °C at 760 mmHg (Predicted)Echemi[5]
Solubility Generally soluble in polar organic solvents.CymitQuimica[6]
XlogP 3.0 (Predicted)PubChemLite
Appearance Expected to be a solid at room temperature.N/A

Synthesis and Mechanistic Insights

The construction of the 2-aryl-thiazole scaffold is most classically achieved via the Hantzsch Thiazole Synthesis . This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide and remains a cornerstone in heterocyclic chemistry.[7][8]

Synthetic Workflow: The Hantzsch Reaction

The causality behind this synthetic choice rests on its reliability and the ready availability of starting materials. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product Thioamide p-Tolylthioamide Condensation Step 1: Condensation (Solvent, e.g., Ethanol) Thioamide->Condensation Haloketone 2-Bromoacetaldehyde (or equivalent α-haloketone) Haloketone->Condensation Cyclization Step 2: Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Formation Isolation Step 3: Isolation & Purification (Precipitation/Chromatography) Cyclization->Isolation Crude Product Product 2-(4-Methylphenyl)-1,3-thiazole (Free Base) Isolation->Product

Caption: High-level workflow for the Hantzsch synthesis of 2-(p-tolyl)thiazole.

Detailed Laboratory Protocol: Synthesis of the Free Base

This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Materials:

  • 4-Methylthiobenzamide (p-tolylthioamide)

  • 2-Bromoacetaldehyde diethyl acetal

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • Hydrolysis of Acetal: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetaldehyde diethyl acetal (1.0 eq) in a 1:1 mixture of ethanol and water. Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 1-2 hours to hydrolyze the acetal to the free aldehyde. Monitor by TLC.

  • Condensation: Cool the reaction mixture to room temperature. Add 4-methylthiobenzamide (1.0 eq) to the flask.

  • Cyclization: Heat the resulting mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The appearance of a new, less polar spot indicates product formation.

  • Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-(4-methylphenyl)-1,3-thiazole.

Spectroscopic Characterization (Predicted)

Final product identity and purity must be confirmed through standard analytical techniques. Based on the structure, the following spectral data are anticipated:

Table 3: Predicted Spectroscopic Data for 2-(4-Methylphenyl)-1,3-thiazole

TechniqueExpected Observations
¹H NMR Aromatic protons on the thiazole ring (2H, ~7.5-8.0 ppm). Aromatic protons of the p-tolyl group (4H, appearing as two doublets, ~7.2-7.8 ppm). A singlet for the methyl protons (3H, ~2.4 ppm).
¹³C NMR Signals for the thiazole ring carbons (~115-170 ppm). Signals for the p-tolyl group carbons, including the quaternary carbons and the methyl carbon (~21 ppm).
IR (Infrared) C=N stretching vibration (~1600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C-S stretching vibrations.
MS (Mass Spec) A molecular ion peak [M]⁺ corresponding to the molecular weight of 175.25.

Applications in Drug Discovery and Development

The thiazole ring is a bioisostere of various other aromatic systems and is prized for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[9] Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]

  • As a Kinase Inhibitor Scaffold: Many clinically approved kinase inhibitors, such as Dasatinib, feature a thiazole core. The 2-aryl substitution pattern of 2-(4-methylphenyl)-1,3-thiazole makes it an attractive starting point for library synthesis targeting various kinases implicated in cancer.

  • Antimicrobial Potential: The thiazole scaffold is present in numerous antibacterial and antifungal agents.[10] Derivatives of 2-(4-methylphenyl)-1,3-thiazole could be synthesized and screened against panels of pathogenic bacteria and fungi. For example, studies have shown that related 2-amino-4-(p-tolyl)thiazole derivatives exhibit activity against Staphylococcus aureus and Bacillus subtilis.[11]

  • Synthetic Building Block: This compound serves as a valuable intermediate. The thiazole ring can be further functionalized at the C4 and C5 positions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Biological_Potential cluster_apps Potential Therapeutic Areas cluster_dev Drug Development Logic Core 2-(4-Methylphenyl) -1,3-thiazole Scaffold Oncology Oncology (Kinase Inhibition) Core->Oncology Infection Infectious Disease (Antibacterial/Antifungal) Core->Infection Inflammation Anti-inflammatory Agents Core->Inflammation SAR SAR Studies via Functionalization Core->SAR Enables Library Combinatorial Library Synthesis SAR->Library Informs Salt_Formation Start Purified 2-(p-tolyl)thiazole (Free Base) Solvent Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, IPA) Start->Solvent Acid Add HBr Solution (e.g., HBr in Acetic Acid or Ether) Solvent->Acid Stoichiometric Addition Precipitate Precipitation of Salt Acid->Precipitate Isolate Isolate by Filtration & Dry Under Vacuum Precipitate->Isolate End 2-(p-tolyl)thiazole Hydrobromide (Crystalline Solid) Isolate->End

Caption: Step-wise workflow for the synthesis of the hydrobromide salt.

Detailed Laboratory Protocol

Materials:

  • Purified 2-(4-methylphenyl)-1,3-thiazole (1.0 eq)

  • Anhydrous diethyl ether or isopropanol (IPA)

  • Hydrobromic acid solution (e.g., 33 wt. % in acetic acid, or a solution of HBr gas in ether)

  • Hexanes (for washing)

Procedure:

  • Dissolution: Dissolve the purified 2-(4-methylphenyl)-1,3-thiazole in a minimum amount of anhydrous diethyl ether or IPA in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: Cool the solution in an ice bath. While stirring, add the HBr solution dropwise (1.0 to 1.1 equivalents).

  • Precipitation: The hydrobromide salt will typically precipitate immediately upon addition of the acid. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a small amount of a non-polar co-solvent like hexanes.

  • Digestion: Allow the resulting slurry to stir in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove any residual acid or unreacted starting material.

  • Drying: Dry the white to off-white solid under high vacuum to constant weight. The product should be stored in a desiccator as hydrobromide salts can be hygroscopic.

References

  • PubChem. 2-Methyl-4-phenyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 2-methyl-4-phenyl-1,3-thiazole. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • PubChem. 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. Hantzsch thiazole synthesis. [Link]

  • ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]

  • PubChem. 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Google Patents.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ijpronline.com. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

  • Dove Press. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • ResearchGate. How to make a salt of a novel compound?[Link]

Sources

The Biological Versatility of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide focuses on a specific, promising derivative: 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. The strategic incorporation of a 4-methylphenyl (p-tolyl) group at the 2-position of the thiazole ring creates a molecule with significant potential for biological modulation. This document provides an in-depth exploration of its synthesis, biological activities, and underlying mechanisms of action, offering a valuable resource for researchers in drug discovery and development. While specific data for the hydrobromide salt is limited, this guide will focus on the parent compound, 2-(4-Methylphenyl)-1,3-thiazole, with the understanding that the hydrobromide form is primarily utilized to enhance aqueous solubility and stability for experimental purposes.

Introduction: The Thiazole Scaffold and the Significance of the 2-(4-Methylphenyl) Moiety

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[2] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets. The substitution pattern on the thiazole ring is critical in defining its pharmacological profile.

The presence of a 4-methylphenyl (p-tolyl) group at the 2-position of the thiazole ring in the title compound is of particular interest. The methyl group, being an electron-donating group, can influence the electronic distribution within the entire molecule, potentially enhancing its binding affinity to target proteins.[5] Furthermore, the phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of activity and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of 2-aryl-1,3-thiazoles is typically achieved through the Hantzsch thiazole synthesis or variations thereof. A common and efficient method involves the condensation of a thioamide with an α-haloketone. For 2-(4-Methylphenyl)-1,3-thiazole, the synthesis generally proceeds via the reaction of 4-methylthiobenzamide with an appropriate α-haloacetaldehyde or its equivalent. The resulting free base can then be treated with hydrobromic acid to yield the hydrobromide salt.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole

A representative protocol for the synthesis of the parent compound is as follows:

  • Step 1: Thioamide Formation. 4-Methylbenzonitrile is treated with phosphorus pentasulfide in a suitable solvent like pyridine or dioxane and heated to reflux to yield 4-methylthiobenzamide.

  • Step 2: Cyclization (Hantzsch Thiazole Synthesis). The 4-methylthiobenzamide is then reacted with a 2-haloacetaldehyde derivative (e.g., chloroacetaldehyde) in a solvent such as ethanol. The reaction mixture is typically refluxed for several hours.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Step 4: Hydrobromide Salt Formation. The purified 2-(4-Methylphenyl)-1,3-thiazole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrobromic acid in the same or a miscible solvent. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis A 4-Methylthiobenzamide C 2-(4-Methylphenyl)-1,3-thiazole A->C Hantzsch Synthesis B α-Haloacetaldehyde B->C E 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide C->E Acid Salt Formation D HBr D->E

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

Derivatives of 2-(4-Methylphenyl)-1,3-thiazole have demonstrated promising activity in several key therapeutic areas.

Anticancer Activity

The thiazole nucleus is a common feature in a number of anticancer agents.[2] Derivatives of 2-(p-tolyl)thiazole have shown significant cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of thiazole derivatives is often multifactorial. One prominent mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation. Some thiazole-containing compounds have been shown to act as tyrosine kinase inhibitors.[2] Another potential mechanism is the induction of apoptosis (programmed cell death) through the activation of caspases.

Recent studies on novel thiazole derivatives have highlighted their potential as anti-cancer agents against human osteosarcoma (SaOS-2) cell lines.[6] Specifically, compounds like (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline, a derivative of the core topic, have demonstrated significant reductions in cancer cell viability.[6] The presence of the p-tolyl group in these structures is often associated with enhanced cytotoxic activity.

Compound Cell Line IC50 (µM) Reference
N-(3-nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[2]
N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[2]
(Z)-N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat with 2-(4-Methylphenyl)-1,3-thiazole hydrobromide (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against both bacteria and fungi.[7][8] The lipophilicity conferred by the aryl substituent at the 2-position often plays a crucial role in the antimicrobial efficacy, facilitating the compound's penetration through microbial cell membranes.

Mechanism of Action: The antimicrobial mechanisms of thiazoles can vary. Some derivatives are known to inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[7] Others may disrupt the integrity of the cell membrane or interfere with biofilm formation. For instance, some benzothiazole derivatives have shown potent activity against Escherichia coli with MIC values in the range of 12.5–200 μg/mL.[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have emerged as promising candidates, with many exhibiting potent anti-inflammatory effects.[4][9]

Mechanism of Action: A primary mechanism for the anti-inflammatory action of many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10][11] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. Some 2-(trimethoxyphenyl)-thiazole derivatives have been shown to be potent COX-2 inhibitors.[12]

COX_Inhibition A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins (Inflammation) B->C D 2-(4-Methylphenyl)-1,3-thiazole derivative D->B Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine its potency and selectivity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The existing literature on closely related analogues strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The p-tolyl group at the 2-position appears to be a key determinant of its biological activity.

Future research should focus on a comprehensive evaluation of the specific biological activities of this compound. This would involve in-depth studies to elucidate its precise mechanisms of action, followed by structural modifications to optimize its potency, selectivity, and pharmacokinetic profile. The versatility of the thiazole ring offers ample opportunities for the development of new drug candidates with improved therapeutic indices.

References

  • Jafari, E., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 284-291.
  • Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(18), 6048.
  • Kontogiorgis, C., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(4), 812.
  • El-Sayed, A. F., et al. (2025). Potent thiazole derivatives against cancer cell lines in compared with cisplatin.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 4(11), 4849-4857.
  • Gouda, M. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29285-29302.
  • Oniga, S., et al. (2016). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 21(11), 1530.
  • Li, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 24-42.
  • Yıldırım, S., et al. (2016). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 101-107.
  • ChemSynthesis. (2026). 2-methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • Talebi, M., et al. (2019). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Infection, Epidemiology and Medicine, 5(2), 55-61.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Harras, M. F., et al. (2011).
  • Karataş, M. O., et al. (2016). Synthesis and Antimicrobial Activity Evaluation of Novel Nitrofuranthiazoles. Acta Pharmaceutica Sciencia, 54(1), 39-49.
  • Yurttaş, L., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Archiv der Pharmazie, 356(5), 2200547.
  • Asghar, M., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1298, 137004.
  • Ammar, Y. A., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(15), 1289-1306.
  • Al-Masoudi, N. A. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • Kumar, S., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Advanced Research and Reviews, 22(01), 1145–1151.
  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.
  • Abu-Elghait, M., et al. (2023). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Results in Chemistry, 5, 100801.
  • Havaldar, F. H., & Bhise, A. S. (2007). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Acta Poloniae Pharmaceutica-Drug Research, 64(4), 321-325.
  • Kumar, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10549-10563.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1865.
  • Kumar, A., & Singh, R. (2023). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Chemical Bulletin, 12(Special Issue 4), 352-376.
  • Al-Ostath, A., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(21), 7545.
  • Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3584.
  • Borcea, A. M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6542.
  • Kumar, S., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 120-125.
  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports, 12, 100225.
  • PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. Retrieved from [Link]

  • Singh, S., et al. (2022). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 47(3), 225-243.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. As a member of the versatile thiazole class of heterocyclic compounds, this molecule holds promise across multiple therapeutic areas. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document synthesizes current knowledge on related compounds to propose and detail a strategic approach for identifying and validating the specific molecular targets of this compound.

Introduction to the Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to form key interactions with biological macromolecules make it a versatile building block for drug design.[2] Derivatives of the thiazole core have been developed to target a wide array of biological pathways implicated in various diseases. This guide will focus on three primary areas of high potential for this compound based on the activities of structurally related molecules: Oncology, Inflammation, and Neurodegenerative Diseases.

Potential Therapeutic Targets in Oncology

Thiazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[2][4] For this compound, several key oncogenic pathways and proteins warrant investigation.

Protein Kinase Inhibition

Many thiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.

  • c-Met Kinase: The c-Met proto-oncogene, a receptor tyrosine kinase, is often dysregulated in various cancers. Some thiazole carboxamide derivatives have been identified as potential c-Met kinase inhibitors.[5] It is plausible that this compound could also interact with the ATP-binding pocket of c-Met, thereby inhibiting its downstream signaling.

  • Src Family Kinases: The 2-aminothiazole scaffold has been successfully utilized to develop potent pan-Src kinase inhibitors like Dasatinib.[6] Given the structural similarities, investigating the inhibitory potential of this compound against Src family kinases is a logical step.

Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Substituted diaryl-1,3-thiazole analogues have been shown to act as tubulin polymerization inhibitors.[2] These compounds often bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis.

Cytochrome P450 1A1 (CYP1A1) Mediated Bioactivation

Certain 2-(4-aminophenyl)benzothiazoles exhibit potent and selective antitumor activity through bioactivation by CYP1A1.[7] This process leads to the formation of reactive metabolites that can form DNA adducts, inducing cell death in cancer cells with high CYP1A1 expression.[8] Investigating the interaction of this compound with CYP1A1 is crucial to determine if this mechanism contributes to its potential anticancer effects.

Experimental Workflow: Target Validation in Oncology

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Engagement Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Kinase_Assay Kinase Inhibition Assays (e.g., c-Met, Src) Cell_Viability->Kinase_Assay If cytotoxic Tubulin_Assay Tubulin Polymerization Assay Cell_Viability->Tubulin_Assay If cytotoxic CYP1A1_Assay CYP1A1 Induction & Metabolism Studies Cell_Viability->CYP1A1_Assay If cytotoxic Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Cell_Viability->Apoptosis_Assay If cytotoxic Cancer_Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HT-29) Cancer_Cell_Lines->Cell_Viability Western_Blot Western Blot Analysis (p-Met, p-Src) Kinase_Assay->Western_Blot Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Tubulin_Assay->Cellular_Thermal_Shift CYP1A1_Assay->Cellular_Thermal_Shift

Caption: Workflow for oncological target validation.

Potential Therapeutic Targets in Inflammation

The thiazole nucleus is a common feature in many anti-inflammatory agents.[9] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A significant mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Some thiazole derivatives have been identified as dual inhibitors of both COX and LOX pathways, offering a broader spectrum of anti-inflammatory activity.[10] The 5-lipoxygenase (5-LOX) enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

PPARs are nuclear receptors that play a crucial role in regulating inflammation. Synthetic PPARα agonists containing a benzothiazole scaffold have been shown to decrease age-associated inflammatory responses by suppressing the NF-κB signaling pathway.[11] Given the structural relationship, this compound could potentially act as a PPARα agonist, leading to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α.

Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Preparation of Reagents:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Cayman Green Reagent (fluorogenic probe).

    • Test compound: this compound at various concentrations.

    • Positive control: Celecoxib.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

    • Add the test compound or positive control and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and Cayman Green Reagent.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Therapeutic Targets in Neurodegenerative Diseases

The global prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is on the rise, creating an urgent need for novel therapeutic strategies.[3] Thiazole derivatives have emerged as promising candidates for the treatment of these conditions due to their diverse pharmacological activities.[3][12]

Cholinesterase Inhibition

A key therapeutic approach for Alzheimer's disease involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase the levels of the neurotransmitter acetylcholine in the brain. Several heterocyclic compounds, including those with a thiazole core, have been investigated as cholinesterase inhibitors.

Modulation of Protein Aggregation

The aggregation of proteins such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a central pathological hallmark.[12] Certain small molecules can interfere with the aggregation process. Given the planar nature of the 2-phenyl-1,3-thiazole scaffold, it could potentially intercalate between β-sheets of aggregating proteins, thereby inhibiting fibril formation.

Antioxidant Activity and Sirtuin 1 (SIRT1) Activation

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[13] Thiazole derivatives have been reported to possess antioxidant properties. Furthermore, some thiazole sulfonamides have shown neuroprotective effects through the activation of SIRT1, a key regulator of cellular stress responses and mitochondrial function.[13]

Signaling Pathway: Neuroprotection via SIRT1 Activation

G Thiazole_Compound 2-(4-Methylphenyl)-1,3-thiazole hydrobromide SIRT1 SIRT1 Activation Thiazole_Compound->SIRT1 PGC1a PGC-1α Deacetylation SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis ROS_Reduction Reduced Oxidative Stress Mitochondrial_Biogenesis->ROS_Reduction Neuronal_Survival Enhanced Neuronal Survival ROS_Reduction->Neuronal_Survival

Caption: Proposed neuroprotective pathway via SIRT1.

Summary of Potential Targets and Therapeutic Indications

The following table summarizes the potential therapeutic targets for this compound based on the activities of related compounds.

Therapeutic AreaPotential Molecular TargetPotential Indication
Oncology c-Met, Src Family KinasesVarious solid tumors
TubulinBreast, Lung Cancer
CYP1A1Cancers with high CYP1A1 expression
Inflammation COX-1/2, 5-LOXInflammatory disorders, Pain
PPARαAge-related inflammation
Neurodegeneration AChE, BChEAlzheimer's Disease
Protein Aggregation (Aβ, Tau)Alzheimer's Disease
SIRT1, Antioxidant pathwaysParkinson's, Alzheimer's Disease

Conclusion

While direct experimental data on this compound is limited, the extensive research on the broader class of thiazole derivatives provides a strong foundation for a targeted investigation into its therapeutic potential. The proposed targets in oncology, inflammation, and neurodegenerative diseases represent high-priority avenues for further research. The experimental workflows and protocols outlined in this guide offer a systematic approach to elucidating the mechanism of action and validating the therapeutic utility of this promising compound.

References

  • Vertex AI Search. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
  • ResearchGate. (2025). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.
  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • PubMed. (1989). 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger. 2nd Communication: Anti-Inflammatory Activity.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • PubMed. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases.
  • PubMed. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells.
  • MDPI. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
  • PubMed Central. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • PubMed Central. (n.d.). Medicinal Chemistry Studies Against Neurodegenerative Diseases.
  • ScienceDirect. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Royal Society of Chemistry. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
  • National Institutes of Health. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight.
  • PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • PubMed. (2020). 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin.
  • PubMed. (2007). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines.
  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.

Sources

An In-Depth Technical Guide to the In Vitro Screening of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Thiazole Scaffolds

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of novel therapeutics. The compound of interest, 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, belongs to this promising class of molecules. This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a logically structured, causality-driven pathway to elucidate its potential biological activities, starting from broad phenotypic screening and moving towards more specific target-based assays.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is paramount for the design and interpretation of any in vitro assay.

Structure:

Physicochemical Properties:

PropertyPredicted Value/InformationSource
Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol (free base)
XlogP 3.0
Solubility The hydrobromide salt form is expected to enhance aqueous solubility compared to the free base. However, empirical determination in relevant assay media (e.g., DMSO, cell culture media) is a critical first step.

Initial Handling and Preparation:

It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous buffers or cell culture media should be carefully performed to avoid precipitation. The final concentration of DMSO in the assays should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts.

A Tiered Approach to In Vitro Screening: From Broad Cytotoxicity to Specific Mechanisms

Based on the extensive literature on thiazole derivatives, a logical screening cascade for this compound should initially investigate its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent. This tiered approach, outlined below, ensures a cost-effective and scientifically rigorous evaluation.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Bioactivity Confirmation & Elucidation cluster_2 Tier 3: Mechanism of Action Studies Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) Anti_Cancer Cancer Cell Line Panel Screening Cytotoxicity->Anti_Cancer If cytotoxic Antimicrobial Broad-Spectrum Antimicrobial Screening (e.g., Broth Microdilution) MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC If active Apoptosis Apoptosis vs. Necrosis Assays Anti_Cancer->Apoptosis Confirmation of anti-cancer activity Target_ID Target Deconvolution Anti_Cancer->Target_ID Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, COX Inhibition) Enzyme_Kinetics Enzyme Inhibition Kinetics Anti_Inflammatory->Enzyme_Kinetics MIC_MBC->Target_ID start start->Cytotoxicity start->Antimicrobial start->Anti_Inflammatory

A tiered in vitro screening cascade for this compound.

Tier 1: Foundational Screening Protocols

The initial tier aims to broadly assess the biological activity of the compound.

General Cytotoxicity Screening

A primary cytotoxicity screen is essential to determine the compound's general toxicity profile and to establish a concentration range for subsequent cell-based assays.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Broad-Spectrum Antimicrobial Screening

Thiazole derivatives have shown significant potential as antimicrobial agents.[3][4] A preliminary screen against a panel of pathogenic bacteria and fungi is warranted.

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Bioactivity Confirmation and Elucidation

If promising activity is observed in Tier 1, the next step is to confirm and expand upon these findings.

Expanded Anti-Cancer Cell Line Screening

If the compound shows cytotoxicity against the initial cancer cell lines, screening against a broader panel is recommended to identify potential selectivity.

Protocol: Repeat the MTT assay with an expanded panel of cancer cell lines representing different tumor types (e.g., glioblastoma, colon cancer, prostate cancer).[7]

Anti-inflammatory Assays

Thiazole derivatives have been reported to possess anti-inflammatory properties.[8] Key inflammatory mediators to investigate are nitric oxide (NO) and prostaglandins (produced by cyclooxygenase enzymes, COX-1 and COX-2).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Commercially available enzyme-based assay kits can be used to determine the inhibitory activity of the compound against COX-1 and COX-2. This allows for the assessment of both efficacy and selectivity.

Tier 3: Mechanism of Action Studies

For confirmed "hits" from Tier 2, the focus shifts to understanding the underlying mechanism of action.

MOA_Workflow cluster_0 Confirmed Anti-Cancer Hit cluster_1 Target Identification Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Induction (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay MMP Mitochondrial Membrane Potential Assay Apoptosis_Assay->MMP Affinity_Pull_Down Affinity-Based Pull-Down MMP->Affinity_Pull_Down DARTS Drug Affinity Responsive Target Stability (DARTS) MMP->DARTS

Workflow for investigating the mechanism of action of an anti-cancer hit.
Elucidating the Mode of Cell Death

For anti-cancer candidates, it is crucial to determine whether the compound induces apoptosis (programmed cell death) or necrosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 concentration for various time points.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Target Deconvolution

Identifying the molecular target(s) of a bioactive compound is a critical step in drug development.

Approaches to Target Identification:

  • Affinity-Based Pull-Down: This method involves immobilizing the small molecule on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease. The stabilized proteins are then identified by mass spectrometry.

Data Interpretation and Future Directions

The data generated from this comprehensive in vitro screening cascade will provide a robust profile of the biological activities of this compound. Positive results in any of the tested areas will warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, infectious disease, or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity in animal models.

This guide provides a scientifically sound and resource-conscious framework for the initial exploration of this compound. By following this structured approach, researchers can efficiently and effectively uncover its therapeutic potential.

References

  • Saima, E., et al. (Year). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Source.

  • Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. (Year). Source.

  • Methylphenyl)-4(5H)-thiazolone and Structurally Similar Compounds in Anticancer Research. (Year). BenchChem.

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLoS ONE.

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (Year). MDPI.

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PubMed.

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (Year). PubMed Central.

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (Year). PubMed Central.

  • In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023). PubMed Central.

  • This compound. (Year). PubChemLite.

  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (Year). Asian Journal of Green Chemistry.

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (Year). ResearchGate.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). ResearchGate.

  • 2-(4-Methylphenyl)-1,3-benzothiazole. (Year). PubChem.

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (Year). NIH.

  • 2-methyl-4-phenyl-1,3-thiazole. (Year). ChemSynthesis.

  • 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide. (Year). SynHet.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Year). MDPI.

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (Year). MDPI.

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (Year). ResearchGate.

  • Thiazole (CAS 288-47-1). (Year). Cheméo.

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015). ResearchGate.

  • Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. (Year). ResearchGate.

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (Year). NIH.

  • 4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide. (Year). Santa Cruz Biotechnology.

  • 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1,3-THIAZOLE. (Year). Sigma-Aldrich.

Sources

Methodological & Application

Synthesis of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. 2-(4-Methylphenyl)-1,3-thiazole and its derivatives are of particular interest due to their potential applications in the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of 2-(4-methylphenyl)-1,3-thiazole hydrobromide, a salt form that can enhance the compound's solubility and handling properties.

The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring.[2] This protocol details a two-step process commencing with the Hantzsch condensation to form the thiazole free base, followed by its conversion to the hydrobromide salt. This guide is intended for researchers with a foundational knowledge of synthetic organic chemistry and provides in-depth explanations of the experimental choices, safety precautions, and characterization methods.

Chemical Principles and Mechanism

The synthesis of 2-(4-methylphenyl)-1,3-thiazole proceeds via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide, in this case, 4-methylthiobenzamide, with an α-halocarbonyl compound, here substituted by the safer precursor, 2-bromoacetaldehyde diethyl acetal.[3]

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl (after in situ hydrolysis of the acetal). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The use of an acetal precursor for the volatile and lachrymatory 2-bromoacetaldehyde is a critical safety and handling consideration. The acetal is hydrolyzed under the acidic conditions of the reaction to generate the reactive aldehyde in situ.

Following the synthesis of the free base, the hydrobromide salt is prepared by treating the purified thiazole with hydrobromic acid. This acid-base reaction protonates the nitrogen atom of the thiazole ring, forming the corresponding hydrobromide salt, which often exhibits improved crystallinity and aqueous solubility.

Experimental Protocol

Part A: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole (Free Base)

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-Methylthiobenzamide≥98%Commercially Available
2-Bromoacetaldehyde diethyl acetal≥97%Commercially AvailableSafer precursor to 2-bromoacetaldehyde.
EthanolAnhydrousCommercially Available
Hydrochloric AcidConcentratedCommercially AvailableFor in situ acetal hydrolysis.
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-houseFor neutralization.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylthiobenzamide (1.51 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Add 2-bromoacetaldehyde diethyl acetal (2.17 g, 11 mmol) to the solution.

  • Carefully add 2-3 drops of concentrated hydrochloric acid to the reaction mixture to facilitate the in situ hydrolysis of the acetal.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 2-(4-methylphenyl)-1,3-thiazole as a solid.

Expected Yield: 75-85%

Part B: Preparation of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
2-(4-Methylphenyl)-1,3-thiazoleAs synthesized in Part A-
Diethyl EtherAnhydrousCommercially Available
Hydrobromic Acid48% aqueous solution or HBr in acetic acidCommercially Available

Procedure:

  • Dissolve the purified 2-(4-methylphenyl)-1,3-thiazole (1.75 g, 10 mmol) in anhydrous diethyl ether (50 mL) in a 100 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution or a solution of HBr in acetic acid) dropwise.

  • A precipitate should form upon addition of the acid.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting this compound salt under vacuum to a constant weight.

Expected Yield: >90%

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_part_a Part A: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole cluster_part_b Part B: Preparation of Hydrobromide Salt reagents_a 4-Methylthiobenzamide + 2-Bromoacetaldehyde diethyl acetal reaction_a Hantzsch Condensation (Reflux in Ethanol, cat. HCl) reagents_a->reaction_a workup_a Neutralization (NaHCO₃) & Extraction (EtOAc) reaction_a->workup_a purification_a Column Chromatography workup_a->purification_a product_a 2-(4-Methylphenyl)-1,3-thiazole (Free Base) purification_a->product_a reagents_b 2-(4-Methylphenyl)-1,3-thiazole product_a->reagents_b Input for Part B reaction_b Addition of HBr (in Diethyl Ether) reagents_b->reaction_b workup_b Filtration & Washing reaction_b->workup_b product_b 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide workup_b->product_b

Sources

Application Notes and Protocols for the Purification of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Thiazole-Based Pharmaceutical Intermediates

The 2-aryl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The title compound, 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, is a key intermediate in the synthesis of various therapeutic candidates. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the purification of this compound. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to allow for adaptation and troubleshooting.

Understanding the Impurity Profile: A Prerequisite for an Effective Purification Strategy

Effective purification begins with an understanding of the potential impurities. The Hantzsch thiazole synthesis is a common route to 2-aryl-1,3-thiazoles, which involves the reaction of a thioamide with an α-haloketone.[2][3] In the synthesis of 2-(4-Methylphenyl)-1,3-thiazole, this would typically involve the reaction of 4-methylthiobenzamide with a 2-haloacetaldehyde equivalent, followed by protonation with hydrobromic acid to yield the hydrobromide salt.

Common Impurities May Include:

  • Unreacted Starting Materials: 4-methylthiobenzamide and the α-haloketone.

  • Byproducts of the Cyclization Reaction: Including regioisomers or products of side reactions.

  • Solvent Residues: From the reaction and workup steps.

  • Excess Hydrobromic Acid: Which can affect the physicochemical properties of the final product.

The purification strategies outlined below are designed to systematically remove these and other potential contaminants.

Purification Methodologies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the high purity required for pharmaceutical applications. The choice of method will depend on the scale of the purification and the nature of the impurities.

Acid-Base Extraction: A First-Line Purification Step

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[4][5] In this case, the thiazole nitrogen is basic and will be protonated in the hydrobromide salt form, rendering it water-soluble. Neutral organic impurities, such as unreacted starting materials or non-basic byproducts, will remain in an organic solvent.

Principle: The hydrobromide salt of the desired compound is highly polar and will preferentially partition into an aqueous phase. Less polar, non-basic impurities will remain in a non-polar organic phase. This allows for their separation.

Protocol 1: Aqueous Acid-Base Extraction

Objective: To remove non-basic organic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the hydrobromide salt of the product, while the organic layer will contain non-basic impurities.

  • Separation: Carefully drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of deionized water to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Organic Layer Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Removal of Solvent from Aqueous Layer: The product is now in the aqueous phase. To isolate the solid, the water must be removed. This is typically achieved by lyophilization (freeze-drying) or by carefully evaporating the water under reduced pressure.

  • Drying: If any residual organic solvent is suspected in the final product, it can be further dried under high vacuum.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Principle: The crude material is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent.

Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

For a hydrobromide salt, polar protic solvents or mixtures are often good starting points.

Solvent System Rationale Expected Outcome
Isopropanol (IPA)A polar protic solvent that often provides good solubility for salts at elevated temperatures and lower solubility upon cooling.Likely to yield well-formed crystals.
Ethanol/WaterA mixture that allows for fine-tuning of polarity. The addition of water can decrease the solubility of the salt at lower temperatures.Can be effective if the compound is too soluble in pure ethanol.
AcetonitrileA polar aprotic solvent that can be a good choice for recrystallizing salts.May provide different selectivity for impurity removal compared to protic solvents.

Protocol 2: Recrystallization from Isopropanol

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot IPA to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better crystal growth, the flask can be insulated to slow down the cooling process.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold IPA to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.

Column Chromatography: For Difficult Separations

For challenging purifications where impurities have similar properties to the desired product, column chromatography can be employed. Given the ionic nature of the hydrobromide salt, reverse-phase chromatography is generally more suitable than normal-phase silica gel chromatography.

Principle: In reverse-phase chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase. More polar compounds will elute faster, while less polar compounds will be retained more strongly by the stationary phase.

Protocol 3: Reverse-Phase Flash Chromatography

Objective: To separate the target compound from closely related impurities.

Materials:

  • Crude this compound

  • C18 reverse-phase silica gel

  • Chromatography column

  • Mobile phase: A gradient of water (containing 0.1% trifluoroacetic acid or formic acid to maintain the protonated state) and acetonitrile or methanol.

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (C18) for monitoring fractions.

Procedure:

  • Column Packing: Pack the chromatography column with C18 silica gel as a slurry in the initial mobile phase composition.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a polar mobile phase (e.g., 95:5 water:acetonitrile with 0.1% acid). Gradually increase the proportion of the organic solvent to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can be time-consuming.

  • Final Product Isolation: After solvent removal, the product may need to be redissolved in a minimal amount of a suitable solvent and precipitated or lyophilized to obtain a solid.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude 2-(4-Methylphenyl)-1,3-thiazole hydrobromide extraction Protocol 1: Acid-Base Extraction start->extraction Initial Cleanup analysis1 Purity Check (TLC, NMR, LC-MS) extraction->analysis1 recrystallization Protocol 2: Recrystallization analysis2 Purity Check (TLC, NMR, LC-MS) recrystallization->analysis2 chromatography Protocol 3: Reverse-Phase Chromatography analysis3 Purity Check (TLC, NMR, LC-MS) chromatography->analysis3 end_product High-Purity Product (>99%) analysis1->recrystallization Purity < 98% analysis1->end_product Purity > 98% analysis2->chromatography Impurities Still Present analysis2->end_product Purity > 99% analysis3->end_product Purity > 99.5%

Sources

Application Notes and Protocols for the Use of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: Senior Application Scientist

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Thiazole derivatives have been shown to target various biological pathways, acting as inhibitors for enzymes such as kinases, and demonstrating cytotoxic effects against various cancer cell lines.[3][4] 2-(4-Methylphenyl)-1,3-thiazole hydrobromide is a member of this versatile class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. These application notes and protocols are designed to facilitate the initial characterization and subsequent experimental application of this compound, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Mechanism of Action: General Considerations for Thiazole Derivatives

While the specific mechanism of action for this compound is yet to be fully elucidated, the broader class of thiazole-containing compounds has been reported to exert its biological effects through various mechanisms.[1] Many thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[4] Furthermore, some thiazole-based compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[5][6] It is therefore plausible that this compound may exhibit similar activities. The initial experimental goal should be to determine its cytotoxic and potential mechanistic properties in the cell lines of interest.

PART 1: Compound Handling and Preparation

Reconstitution of Stock Solution

The proper reconstitution and storage of this compound are critical for maintaining its stability and ensuring consistent experimental outcomes.

Protocol: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound (MW: 256.16 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.56 mg.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Causality: DMSO is a common solvent for organic compounds and is generally well-tolerated by most cell lines at low final concentrations.[7] Aliquoting the stock solution is crucial to prevent degradation of the compound due to repeated changes in temperature.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol: Preparation of Working Solutions

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Procedure:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.[7] For example, a 1:200 dilution of a 10 mM stock will result in a 50 µM working solution with a 0.5% DMSO concentration.

    • Include a vehicle control in all experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound.

PART 2: Initial Screening and Cytotoxicity Assessment

A primary step in characterizing a new compound is to determine its effect on cell viability and establish a dose-response curve. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Cell Viability Assay (MTT Assay)

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[7]

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions.

    • Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., cisplatin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[8]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Parameter Description
Cell Line The specific cell line used in the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound.
IC₅₀ (µM) The concentration of the compound that results in 50% inhibition of cell viability.

PART 3: Elucidating the Mode of Cell Death

Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.

Apoptosis Assay by Flow Cytometry

Protocol: Annexin V-FITC and PI Staining

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.[7]

    • Treat the cells with this compound at its predetermined IC₅₀ concentration and a 2x IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the medium, by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation:

Treatment Group % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control
IC₅₀ Concentration
2x IC₅₀ Concentration

PART 4: Visualizing Experimental Workflows and Potential Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Compound Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies reconstitution Reconstitution of Stock Solution (10 mM in DMSO) working_sol Preparation of Working Solutions reconstitution->working_sol mtt_assay MTT Assay for IC50 Determination working_sol->mtt_assay Treat Cells apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Inform Concentration

Caption: A streamlined workflow for the initial characterization of this compound in cell culture.

Hypothetical Signaling Pathway

Given that many thiazole derivatives act as kinase inhibitors, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole 2-(4-Methylphenyl)-1,3-thiazole hydrobromide Thiazole->PI3K Potential Inhibition

Sources

Application Notes and Protocols for Antimicrobial Assays of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a versatile and privileged structure in medicinal chemistry.[1] Derivatives of the thiazole nucleus have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][2] The 2-aryl-1,3-thiazole moiety, in particular, has been a focal point of research, with studies revealing its potential to inhibit crucial bacterial processes and combat drug-resistant pathogens.[1][3]

This document provides a comprehensive guide for the evaluation of the antimicrobial properties of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a representative compound of this promising class. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to assess its spectrum of activity, potency, and potential for therapeutic development. We will delve into the determination of its minimum inhibitory and bactericidal concentrations, its efficacy against bacterial biofilms, and a preliminary assessment of its cytotoxic profile.

Test Agent: this compound

Structure:

Chemical Formula: C10H10NS · HBr

Molecular Weight: 257.17 g/mol

Synthesis Overview: The synthesis of 2-aryl-1,3-thiazoles, such as 2-(4-Methylphenyl)-1,3-thiazole, is often achieved through the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone.[4] For the target compound, thioacetamide can be reacted with 2-bromo-1-(4-methylphenyl)ethanone. The resulting free base is then treated with hydrobromic acid to yield the hydrobromide salt, which often exhibits improved solubility and stability for biological assays.

Core Antimicrobial Assays: A Step-by-Step Guide

A fundamental assessment of a novel antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies to ensure reproducibility and comparability of data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration in the assay does not inhibit bacterial growth). Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the prepared working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. Growth should be clearly visible in the growth control well (well 11), and there should be no growth in the sterility control well (well 12). The optical density can also be measured using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing from MIC Plate: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Representative Data (Hypothetical):

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus816Bactericidal
Escherichia coli1664Bacteriostatic
Pseudomonas aeruginosa32>128Bacteriostatic
Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Compound Stock and Working Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (16-20h, 37°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate (18-24h, 37°C) G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

Advanced Antimicrobial Evaluation: Anti-Biofilm and Cytotoxicity Assays

Many chronic infections are associated with bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Evaluating the anti-biofilm potential of a new compound is therefore of significant interest. Furthermore, a promising antimicrobial agent should exhibit selective toxicity towards microbes with minimal harm to host cells.

Anti-Biofilm Assay using Crystal Violet Staining

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial strains known for biofilm formation (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or 33% acetic acid

  • Microplate reader

Protocol:

  • Preparation of Bacterial Culture: Grow an overnight culture of the test bacterium in TSB.

  • Inoculation and Treatment:

    • Dispense 100 µL of TSB containing two-fold serial dilutions of the test compound into the wells of a 96-well plate.

    • Add 100 µL of a 1:100 dilution of the overnight bacterial culture to each well. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently aspirate the planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization and Quantification: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.[5] Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Representative Data (Hypothetical):

Compound Concentration (µg/mL)Absorbance at 570 nm (OD570)% Biofilm Inhibition
0 (Control)1.250%
41.1012%
80.8532%
160.5060%
320.2580%
Experimental Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow cluster_setup Assay Setup cluster_incubation Biofilm Growth cluster_staining Quantification A Prepare Compound Dilutions in Biofilm Medium B Inoculate with Bacterial Culture A->B C Incubate (24-48h, 37°C) B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain F->G H Read Absorbance (OD570) G->H

Caption: Workflow for the crystal violet anti-biofilm assay.

Preliminary Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells.[2][3] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Sterile 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) can then be determined. A high IC₅₀ value is desirable, indicating low cytotoxicity.

Potential Mechanism of Action of Thiazole Derivatives

While the precise mechanism of action for this compound would require further investigation, the broader class of thiazole-containing antimicrobials has been shown to target various essential bacterial processes.[6] Some reported mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives interfere with the enzymes involved in the synthesis of the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: Certain compounds can depolarize the bacterial cell membrane, leading to leakage of cellular contents and cell death.[6]

  • Inhibition of Nucleic Acid Synthesis: Thiazole derivatives have been found to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[7]

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.

  • Inhibition of Metabolic Pathways: Some thiazoles can inhibit key enzymes in essential metabolic pathways, such as fatty acid synthesis.[6]

Further studies, such as macromolecular synthesis assays and enzyme inhibition assays, would be necessary to elucidate the specific mechanism of action for this compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound. By systematically determining its MIC, MBC, anti-biofilm activity, and preliminary cytotoxicity, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo efficacy studies, mechanism of action elucidation, and lead optimization to enhance potency and reduce toxicity. The versatile thiazole scaffold continues to be a promising starting point for the development of the next generation of antimicrobial agents.

References

  • PMC - NIH.

  • PMC - NIH.

  • PrepChem.com.

  • NIH.

  • International Journal of Pharmaceutical and Clinical Research.

  • ResearchGate.

  • MDPI.

  • PMC - NIH.

  • ResearchGate.

  • Semantic Scholar.

  • ResearchGate.

  • PMC - NIH.

  • PubMed Central.

  • ChemSynthesis.

  • MDPI.

  • ScienceDirect.

  • TSI Journals.

  • ResearchGate.

Sources

Application Note: A Comprehensive Framework for Evaluating the Anticancer Activity of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with potent anticancer properties.[1][2] These heterocyclic compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt.[3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of novel thiazole derivatives, using 2-(4-Methylphenyl)-1,3-thiazole hydrobromide as a representative candidate. We present a multi-phase experimental strategy, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, including apoptosis and cell cycle analysis, and culminating in a framework for preliminary in vivo assessment. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Phase 1: Initial In Vitro Cytotoxicity Screening

Scientific Rationale

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of the compound required to inhibit cell growth by 50%.[4] This quantitative metric is the universal standard for comparing the potency of cytotoxic agents.

Experimental Workflow: Cytotoxicity Assessment

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Culture selected cancer cell lines to ~80% confluency P2 Harvest and count cells (Trypan Blue exclusion) P1->P2 P3 Seed cells into 96-well plates (e.g., 5,000-10,000 cells/well) P2->P3 P4 Incubate for 24h to allow attachment P3->P4 T1 Prepare serial dilutions of This compound P4->T1 T2 Treat cells with compound. Include Vehicle (DMSO) and Positive (Doxorubicin) Controls T1->T2 T3 Incubate for 48-72 hours T2->T3 A1 Add MTT solution (5 mg/mL) to each well T3->A1 A2 Incubate for 3-4 hours at 37°C (Formazan crystal formation) A1->A2 A3 Solubilize crystals with DMSO A2->A3 A4 Read absorbance at 570 nm (Microplate Reader) A3->A4 D1 Calculate % Cell Viability relative to vehicle control A4->D1 D2 Plot dose-response curve (% Viability vs. log[Compound]) D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Maintain selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in a humidified incubator at 37°C with 5% CO2. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a pre-determined optimal density (typically 5,000–10,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to ensure cell attachment.[4]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO alone, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).[4]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[4][6]

  • Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker to ensure complete solubilization.[5]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (OD_treated / OD_control) * 100. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity

The IC50 values for the test compound across various cell lines should be summarized in a table for clear comparison.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
MDA-MB-231Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HepG2Hepatocellular CarcinomaHypothetical ValueHypothetical Value
WRL-68Normal Liver CellsHypothetical ValueHypothetical Value

Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

Scientific Rationale

A critical question following the observation of cytotoxicity is whether the compound induces programmed cell death (apoptosis) or necrosis. Apoptosis is a highly regulated and desirable mechanism for anticancer drugs.[8] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.[10] Dual staining with Annexin V and PI, followed by flow cytometry, allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Workflow: Apoptosis Quantification

cluster_prep Cell Treatment cluster_stain Staining Protocol cluster_analysis Flow Cytometry Analysis P1 Seed cells in 6-well plates P2 Treat with compound at IC50 and 2x IC50 concentrations for 24h P1->P2 P3 Include Vehicle (DMSO) and Positive (Staurosporine) Controls P2->P3 S1 Harvest cells (including supernatant) P3->S1 S2 Wash with cold PBS S1->S2 S3 Resuspend in 1X Annexin Binding Buffer S2->S3 S4 Add Annexin V-FITC and Propidium Iodide (PI) S3->S4 S5 Incubate for 15-20 min in the dark S4->S5 A1 Acquire data on flow cytometer S5->A1 A2 Gate cell populations A1->A2 A3 Quantify cell populations: Q1: Necrotic (Annexin V-/PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Viable (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) A2->A3

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[8]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. This step is crucial to remove any residual media components that might interfere with the assay.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL stock).[8]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and quadrants correctly.

Hypothetical Apoptosis Signaling Pathway

Many thiazole derivatives are known to induce apoptosis by modulating key signaling pathways.[3] The diagram below illustrates a simplified, hypothetical pathway that could be investigated further if the compound is found to be a potent apoptosis inducer.

Compound 2-(4-Methylphenyl)- 1,3-thiazole hydrobromide Target Molecular Target (e.g., PI3K/Akt, Tubulin) Compound->Target Inhibits/Modulates Bax Bax (Pro-apoptotic) Target->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Inhibits Mito Mitochondria Bax->Mito Promotes permeabilization Bcl2->Bax Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

Data Presentation: Quantifying Apoptosis
TreatmentConcentration% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control0.1% DMSOHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Test CompoundIC50Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Test Compound2x IC50Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Staurosporine1 µMHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Phase 3: Investigating Effects on Cell Cycle Progression

Scientific Rationale

Many effective anticancer agents function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis.[2] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] This is achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[12] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount.[12] Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[11]

Experimental Workflow: Cell Cycle Analysis

cluster_prep Cell Treatment cluster_fix Fixation & Staining cluster_analysis Flow Cytometry Analysis P1 Seed cells and synchronize if necessary P2 Treat with compound at IC50 concentration for 24h P1->P2 P3 Include Vehicle (DMSO) Control P2->P3 F1 Harvest and wash cells P3->F1 F2 Fix cells in ice-cold 70% Ethanol (preserves DNA integrity) F1->F2 F3 Wash to remove ethanol F2->F3 F4 Treat with RNase A (eliminates RNA signal) F3->F4 F5 Stain with Propidium Iodide (PI) F4->F5 A1 Acquire data on flow cytometer F5->A1 A2 Generate DNA content histogram A1->A2 A3 Quantify percentage of cells in G0/G1, S, and G2/M phases A2->A3

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed approximately 1 x 10^6 cells in a T25 flask or 6-well plate. After 24 hours, treat with the test compound at its IC50 concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, then centrifuge at 1200 rpm for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and fixes them. Fix for at least 30 minutes at 4°C.[13]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS to remove residual ethanol.[13]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Modeling software (e.g., ModFit, FlowJo) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[13]

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0.1% DMSOHypothetical ValueHypothetical ValueHypothetical Value
Test CompoundIC50Hypothetical ValueHypothetical ValueHypothetical Value

Phase 4: Preliminary In Vivo Efficacy Assessment

Scientific Rationale

While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex biological system.[14] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), are a gold standard in preclinical oncology research.[15][16] These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism, providing crucial data on efficacy and potential toxicity before advancing to clinical trials.[14][17]

Protocol Outline: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.[15]

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at two dose levels, Positive Control). Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a defined schedule.

  • Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a set duration. The primary endpoint is often Tumor Growth Inhibition (TGI).

Data Presentation: In Vivo Tumor Growth Inhibition
Treatment GroupDose & ScheduleMean Tumor Volume at Endpoint (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Controle.g., Saline, dailyHypothetical Value0%Hypothetical Value
Test Compounde.g., 25 mg/kg, dailyHypothetical ValueHypothetical ValueHypothetical Value
Test Compounde.g., 50 mg/kg, dailyHypothetical ValueHypothetical ValueHypothetical Value
Positive Controle.g., Cisplatin, weeklyHypothetical ValueHypothetical ValueHypothetical Value

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Dykes, D.J., et al. Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Available from: [Link]

  • Thakur, A., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Cho, S.Y., et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available from: [Link]

  • Al-Ostath, A., et al. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021-10-24). Available from: [Link]

  • Santana, L.F., et al. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available from: [Link]

  • Lin, C.H., et al. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available from: [Link]

  • Sharma, P., et al. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available from: [Link]

  • The Annexin V Apoptosis Assay. Available from: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

  • Al-Hujaily, E.M., et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27). Available from: [Link]

  • Naz, S., et al. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. Available from: [Link]

  • Kumar, A., et al. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (2023-05-10). Available from: [Link]

  • Reaction Biology. Xenograft Models For Drug Discovery. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. (2024-11-12). Available from: [Link]

  • Wang, Z., et al. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC - NIH. Available from: [Link]

  • Wikipedia. Cell cycle analysis. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available from: [Link]

  • Kim, H.S., et al. Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link]

  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023-01-21). Available from: [Link]

  • ResearchGate. In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • Kumar, S., et al. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. (2024-09-03). Available from: [Link]

  • Al-Hujaily, E.M., et al. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. Available from: [Link]

  • Sztanke, K., et al. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]

  • Bakr, R.B.A., et al. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. (2019-02-01). Available from: [Link]

  • Khanfar, M.A. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • An, T.N.M., et al. Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Available from: [Link]

  • Al-Hujaily, E.M., et al. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. Available from: [Link]

  • Taha, E.A., et al. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. Available from: [Link]

  • Ceylan, S., et al. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. (2024-09-27). Available from: [Link]

Sources

Application Notes and Protocols for Anti-inflammatory Assays Using 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound, 2-(4-Methylphenyl)-1,3-thiazole hydrobromide . Thiazole derivatives have garnered significant interest as a class of heterocyclic compounds possessing a wide range of biological activities, including promising anti-inflammatory effects.[1][2][3] This guide outlines a tiered, logical workflow, beginning with fundamental in vitro cell-based assays to establish a preliminary activity profile and progressing to more complex mechanistic and in vivo models to validate efficacy. Each protocol is presented with detailed, step-by-step instructions, complemented by explanations of the scientific rationale behind key steps and methodologies for robust data interpretation.

Introduction to Inflammatory Pathways and Thiazole Scaffolds

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), enzymes such as Cyclooxygenase-2 (COX-2), and the pivotal transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5]

Thiazole-containing compounds have emerged as a versatile scaffold in medicinal chemistry, with various derivatives demonstrating significant anti-inflammatory properties.[1][2][6][7] The unique structural features of the thiazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. This guide focuses on This compound , a specific derivative, and provides a systematic approach to characterize its potential as a novel anti-inflammatory agent.

The following sections detail a logical progression of assays, from initial cytotoxicity and primary screening to mechanistic and whole-organism validation.

Foundational In Vitro Screening: A Cellular Approach

The initial phase of evaluation utilizes in vitro cell-based models to efficiently screen for anti-inflammatory activity and establish a safe therapeutic window. These assays are cost-effective, offer high throughput, and provide early insights into the compound's biological effects.[8][9][10]

Scientific Rationale: The murine macrophage cell line, RAW 264.7 , is the chosen model system. Macrophages are central players in the innate immune response and are primary producers of inflammatory mediators. Stimulation of these cells with Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, potently activates inflammatory signaling pathways, mimicking an infection-induced inflammatory state.[11][12]

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality Behind Experimental Choice: Before assessing anti-inflammatory properties, it is imperative to determine the concentrations at which this compound is not cytotoxic. Any observed reduction in inflammatory markers must be due to a specific inhibitory effect, not simply because the compound is killing the cells. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of living cells, which is directly proportional to cell viability.[13][14][15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the old media from the cells and add 100 µL of the media containing various concentrations of the test compound. Include a "vehicle control" (e.g., DMSO or PBS diluted in media to the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the media from each well without disturbing the formazan crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay)

Causality Behind Experimental Choice: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a potent inflammatory mediator. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[18][19][20] Measuring the reduction in nitrite concentration is a direct indicator of the compound's ability to suppress this key inflammatory pathway.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and allow them to adhere for 24 hours.[21]

  • Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from the MTT assay).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[17][22]

  • Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[11]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark.[17] Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Determine the 50% inhibitory concentration (IC₅₀) of the compound.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality Behind Experimental Choice: TNF-α and IL-6 are master pro-inflammatory cytokines that drive and amplify the inflammatory response. An effective anti-inflammatory compound should suppress their production. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in the cell culture supernatant.[23][24]

Step-by-Step Methodology (General Protocol): Note: Follow the specific instructions provided with your commercial ELISA kit.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add cell culture supernatants (collected from the same experiment as the Griess Assay) and a series of known standards to the wells. Incubate for 1-2 hours.[25][26]

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific to the target cytokine. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.[27]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[25]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α or IL-6 in the samples. Determine the IC₅₀ value for the inhibition of each cytokine.

Data Presentation: Summary of In Vitro Activity
ParameterThis compoundDexamethasone (Positive Control)
CC₅₀ (µM) >100>100
NO Inhibition IC₅₀ (µM) [Insert experimental value][Insert experimental value]
TNF-α Inhibition IC₅₀ (µM) [Insert experimental value][Insert experimental value]
IL-6 Inhibition IC₅₀ (µM) [Insert experimental value][Insert experimental value]

Elucidating the Mechanism of Action (MoA)

Once primary anti-inflammatory activity is confirmed, the next logical step is to investigate the underlying molecular mechanism. Based on the known pharmacology of similar compounds, two high-priority targets are the COX-2 enzyme and the NF-κB signaling pathway.[1][3][9]

The NF-κB Signaling Pathway

Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[4][28] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[29][30] Investigating the compound's effect on this pathway can reveal if it acts upstream to block a wide range of inflammatory responses.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates (via cascade) IkBa_NFkB IκBα p50 p65 IKK_complex->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_NFkB->p50_p65 Releases IkBa_p P-IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB Site p50_p65_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Transcription Initiates

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 4: COX-2 Enzyme Inhibition Assay

Causality Behind Experimental Choice: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. COX-2 is the isoform that is induced during inflammation and is responsible for producing prostaglandins, which mediate pain and swelling. A direct, cell-free enzymatic assay is the definitive method to determine if this compound acts as a COX-2 inhibitor. Commercial kits provide a standardized and reliable platform for this screening.[31][32][33][34]

Step-by-Step Methodology (Based on a Fluorometric Kit): Note: This is a generalized protocol. Always follow the manufacturer's specific instructions.

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, prepare assay buffers, and prepare the fluorometric probe and arachidonic acid (the substrate) as directed by the kit manual.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., Celecoxib) to be used as a positive control.

  • Assay Plate Setup: In a 96-well black opaque plate, set up wells for:

    • Enzyme Control (enzyme + vehicle, no inhibitor)

    • Inhibitor Control (enzyme + positive control inhibitor)

    • Test Compound wells (enzyme + test compound at various concentrations)

  • Reaction Incubation: Add the COX-2 enzyme to the appropriate wells, followed by the test compound, positive control, or vehicle. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[31] The fluorescence is generated as the COX-2 enzyme converts the substrate to Prostaglandin G2, which reacts with the probe.

  • Data Analysis: Calculate the rate (slope) of the reaction for each well. The activity of the test compound is determined by comparing the reaction rate in its presence to the rate of the uninhibited enzyme control. Calculate the IC₅₀ value.

Preclinical Validation: In Vivo Efficacy

After establishing in vitro activity and a potential mechanism, it is crucial to confirm efficacy in a whole-organism model. In vivo assays account for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME) that cannot be replicated in a cell culture dish.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Causality Behind Experimental Choice: The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible assay for evaluating acute inflammation.[35] The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw elicits a localized, acute inflammatory response characterized by swelling (edema).[36][37] The ability of a systemically administered compound to reduce this swelling is a strong indicator of its potential as an anti-inflammatory drug.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Grouping Baseline_Measurement Measure Baseline Paw Volume (T=0) Animal_Acclimation->Baseline_Measurement Compound_Admin Administer Compound (i.p. or p.o.) Baseline_Measurement->Compound_Admin Carrageenan_Inject Inject Carrageenan into Paw (30-60 min post-dose) Compound_Admin->Carrageenan_Inject Measure_T1 Measure Paw Volume (T=1 hr) Carrageenan_Inject->Measure_T1 Measure_T2 Measure Paw Volume (T=2 hr) Measure_T1->Measure_T2 Measure_T3 Measure Paw Volume (T=3 hr) Measure_T2->Measure_T3 Measure_T4 Measure Paw Volume (T=4 hr) Measure_T3->Measure_T4 Measure_T5 Measure Paw Volume (T=5 hr) Measure_T4->Measure_T5 Data_Analysis Calculate % Inhibition of Edema Measure_T5->Data_Analysis

Caption: Standard workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology: Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation: Acclimate male Wistar rats (150-200g) for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

    • Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o.)

  • Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading.

  • Compound Administration: Administer the vehicle, Indomethacin, or this compound to the respective groups via the chosen route (intraperitoneal or oral).

  • Induction of Inflammation: 30-60 minutes after compound administration, inject 100 µL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[38]

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[38][39]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume (T=0) from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation: In Vivo Anti-Edema Effect
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Vehicle Control -[Insert value]0%
Indomethacin 10[Insert value][Calculate value]
Test Compound 10[Insert value][Calculate value]
Test Compound 20[Insert value][Calculate value]
Test Compound 40[Insert value][Calculate value]

Conclusion and Future Directions

This guide provides a validated, multi-tiered framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following this logical progression from broad cellular screening to specific mechanistic and in vivo assays, researchers can generate a robust data package to support the compound's further development.

Positive results from these assays would warrant progression to more advanced studies, including:

  • Chronic Inflammation Models: Evaluating the compound in models like adjuvant-induced arthritis.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, metabolism, and duration of action.

  • Broader Mechanistic Studies: Investigating effects on other inflammatory pathways (e.g., MAPK, JAK-STAT) and conducting comprehensive gene expression analysis.

  • Safety and Toxicology Studies: To establish a comprehensive safety profile before any clinical consideration.

By employing these rigorous and well-established protocols, the scientific community can effectively characterize the therapeutic potential of novel thiazole derivatives in the ongoing search for safer and more effective anti-inflammatory agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]

  • Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Mousa, A. A., & Shaker, M. E. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 799. Retrieved from [Link]

  • Liaw, K., & Chen, Y. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 447. Retrieved from [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports. Retrieved from [Link]

  • Hargreaves, K. M., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in neuroscience, Chapter 9, Unit 9.24. Retrieved from [Link]

  • Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of pharmacal research, 36(5), 564–574. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Cia, Y., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(6), 596–600. Retrieved from [Link]

  • Nitric Oxide Assay? (2013). ResearchGate. Retrieved from [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Sharma, S., et al. (2011). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal chemistry research, 20(8), 1331–1341. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Headstart. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Georgiev, G., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical research and therapy, 4(12), 1838–1849. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Semantic Scholar. Retrieved from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved from [Link]

  • Chen, C., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 13(1), 391–402. Retrieved from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]

  • Lee, J., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57, 189-194. Retrieved from [Link]

  • Chen, Y., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International journal of molecular sciences, 22(9), 4643. Retrieved from [Link]

  • ELISA Kit for Tumor Necrosis Factor Alpha Induced Protein 6 (TNFaIP6). (n.d.). Cloud-Clone Corp. Retrieved from [Link]

  • Kim, Y., et al. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 25(13), 3073. Retrieved from [Link]

  • Bonne, C., et al. (1989). 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger. 2nd Communication: Anti-Inflammatory Activity. Arzneimittelforschung, 39(10), 1246-50. Retrieved from [Link]

Sources

protocol for dissolving 2-(4-Methylphenyl)-1,3-thiazole hydrobromide for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparation of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide Solutions

Abstract

This comprehensive application note provides a detailed protocol for the solubilization of this compound, a compound of interest in contemporary chemical and pharmacological research. Recognizing the critical importance of solution integrity for experimental reproducibility, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing solvent selection, solution stability, and troubleshooting. It is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for preparing this compound for in vitro and in vivo studies.

Introduction and Physicochemical Profile

2-(4-Methylphenyl)-1,3-thiazole and its derivatives are heterocyclic compounds frequently investigated for a range of biological activities.[1][2][3] The hydrobromide salt form is often synthesized to improve the aqueous solubility and handling characteristics of the parent molecule, which is typically basic. However, achieving a stable, homogenous solution, particularly at high concentrations for stock preparation, requires careful consideration of the compound's physicochemical properties.

An inaccurate or unstable solution can lead to significant experimental artifacts, including precipitation in assay media, inconsistent dose-response curves, and a general lack of reproducibility. This guide provides a robust framework for mitigating these risks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
Chemical Name This compound-
Molecular Formula C₁₀H₁₀BrNSCalculated from free base[4]
Molecular Weight 256.16 g/mol Calculated from free base[4][5]
Appearance Typically an off-white to pale yellow solidGeneral observation for similar compounds
Predicted Solubility Sparingly soluble in water; Soluble in polar organic solventsInferred from related structures[6][7]
pKa (Predicted) ~2-3 for the thiazole nitrogenEstimated based on thiazole's basicity[8][9]

Fundamental Principles of Solubilization

The structure of this compound presents a dual challenge for solubilization. The core molecule is largely non-polar due to its aryl and thiazole rings, while the hydrobromide salt imparts ionic character.

  • The Role of Co-Solvents: For many biological applications, a purely aqueous solution is desired but often unattainable at the high concentrations needed for stock solutions. The standard practice is to first dissolve the compound in a water-miscible organic solvent, creating a concentrated stock that can be subsequently diluted into an aqueous assay buffer.[10] Dimethyl sulfoxide (DMSO) is the most common primary choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with water.[7]

  • pH Considerations: The thiazole ring contains a nitrogen atom that can be protonated. The hydrobromide salt form indicates the compound is already protonated. The stability of the thiazole ring can be pH-dependent, with a known susceptibility to hydrolysis under strongly alkaline conditions.[11] Therefore, it is critical to maintain the pH of final aqueous solutions within a physiologically relevant and neutral-to-slightly-acidic range (pH 6-7.5) unless the experimental design dictates otherwise.

  • Energy Input: To overcome the activation energy of dissolution, mechanical or thermal energy can be applied. Vortexing provides mechanical agitation, while sonication uses high-frequency sound waves to break apart solute aggregates. Gentle warming can also increase solubility but must be used judiciously to avoid thermal degradation.[7]

Solvent Selection and Preparation Workflow

The choice of solvent is the most critical factor in preparing a viable stock solution. The following table provides a comparison of recommended starting solvents.

Table 2: Comparison of Recommended Co-solvents for Stock Solution Preparation

Co-SolventRecommended Stock Conc.Max. Final Assay Conc.Advantages & CausalityDisadvantages & Considerations
DMSO 10-50 mM< 0.5% (v/v)A powerful, polar aprotic solvent that effectively disrupts crystal lattice forces for a wide range of compounds.[7]Can be cytotoxic or induce cell differentiation at higher concentrations.[7] Some thiazole compounds may exhibit instability in DMSO over long-term storage.[12]
Ethanol (100%) 10-30 mM< 0.5% (v/v)A polar protic solvent that is often better tolerated by cells than DMSO. Less prone to the specific oxidative degradation pathways seen with DMSO.May not be as effective as DMSO for highly insoluble compounds. Can affect membrane proteins and cellular metabolism.[7]
DMF 10-50 mM< 0.1% (v/v)Similar solvating power to DMSO.Generally more toxic to cells than DMSO and should be used with caution and only if other solvents fail.

The following workflow provides a logical progression for achieving complete solubilization.

G cluster_0 start Start: Weigh Compound select_solvent Select Primary Solvent (e.g., 100% DMSO) start->select_solvent add_solvent Add Solvent to Target Stock Concentration select_solvent->add_solvent agitate Vortex / Sonicate (5-10 min at RT) add_solvent->agitate inspect Visually Inspect for Particulates agitate->inspect complete Solution Ready for Use / Storage at -20°C inspect->complete Clear Solution warm Apply Gentle Warming (37°C for 5-10 min) inspect->warm Particulates Remain troubleshoot Troubleshooting Required reinspect Re-inspect Solution warm->reinspect reinspect->complete Clear Solution reinspect->troubleshoot Particulates Remain

Caption: A decision workflow for the initial solubilization of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

A. Materials

  • This compound (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

B. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid compound and concentrated DMSO solution in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for the compound prior to use.

C. Step-by-Step Procedure

  • Tare: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh: Carefully weigh 2.56 mg of this compound into the tared tube.

    • Rationale: This mass is calculated for a final volume of 1 mL to achieve a 10 mM concentration (Mass = Molarity × Volume × Molecular Weight = 0.010 mol/L × 0.001 L × 256.16 g/mol = 0.00256 g = 2.56 mg).

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Initial Dissolution: Cap the tube securely and vortex vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Hold the tube against a light source to check for any undissolved particulates. A clear, homogenous solution should be observed.

  • Aid Dissolution (If Necessary): If particulates remain, place the tube in a sonicator bath for 5-10 minutes. Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Final Confirmation: Once the solution is completely clear, it is ready.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protecting tubes.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol describes the serial dilution of the 10 mM stock solution into an aqueous buffer (e.g., PBS or cell culture medium) to achieve a final concentration of 10 µM, ensuring the final DMSO concentration remains at 0.1%.

A. Materials

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes or 96-well plate

  • Calibrated micropipettes and sterile tips

B. Step-by-Step Procedure

  • Prepare Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of your aqueous assay buffer in a sterile tube. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO. Vortex gently to mix.

    • Rationale: This intermediate step is crucial for accuracy and minimizes pipetting errors associated with very small volumes.

  • Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous assay buffer. This creates a final 1:10 dilution, resulting in the desired 10 µM working solution. The final DMSO concentration is now 0.1%.

  • Vehicle Control: Prepare a corresponding vehicle control by performing the same serial dilutions with DMSO that does not contain the compound. This is essential to ensure that any observed biological effects are due to the compound and not the solvent.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods.

G stock Stock Solution 10 mM in 100% DMSO intermediate Intermediate Dilution 100 µM in 1% DMSO stock->intermediate Add 2 µL Stock to 198 µL Assay Buffer working Final Working Solution 10 µM in 0.1% DMSO intermediate->working Add 100 µL Intermediate to 900 µL Assay Buffer

Caption: A schematic of the two-step serial dilution process.

Stability, Storage, and Troubleshooting

Stability:

  • pH Sensitivity: The thiazole ring may be susceptible to hydrolytic cleavage under highly alkaline conditions (pH > 8).[11] Ensure final assay buffers are appropriately buffered in the neutral range.

  • Oxidative & Photolytic Stability: Thiazole derivatives can be sensitive to oxidation and light.[11] Stock solutions should be stored in amber or foil-wrapped tubes to protect from light. While DMSO is generally stable, prolonged storage of some 2-aminothiazoles in DMSO at room temperature has been shown to cause degradation.[12]

  • Freeze-Thaw Cycles: Avoid more than 3-5 freeze-thaw cycles for the stock solution. Aliquoting into single-use volumes is highly recommended.

Storage:

  • Solid Compound: Store in a cool, dry, dark place, preferably in a desiccator.

  • Stock Solution (in DMSO): Store at -20°C for short-term (1-3 months) or -80°C for long-term (6-12 months) storage.

Troubleshooting:

  • Precipitation in Aqueous Buffer: If the compound precipitates upon dilution from the DMSO stock, the final concentration may be above its aqueous solubility limit.

    • Solution 1: Lower the final desired concentration.

    • Solution 2: Increase the final percentage of DMSO slightly (e.g., from 0.1% to 0.5%), but verify this new concentration is tolerated by your assay.

    • Solution 3: Investigate advanced formulation strategies, such as the use of cyclodextrins or other solubilizing excipients, though this is beyond the scope of this basic protocol.

  • Inconsistent Results: If bioactivity appears to decrease over time, this may point to compound degradation in the stock solution.

    • Solution 1: Prepare a fresh stock solution from the solid compound.

    • Solution 2: Analyze the stock solution by HPLC to check for the appearance of degradation peaks. Compare a freshly made stock to one that has been stored for some time.[11]

References

  • BenchChem. (2025).
  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Google Patents. (2014).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.).
  • PubChem. (n.d.). 2-(4-methylphenyl)-1,3-thiazole. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzothiazole.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed. (2009). Multi-drug-resistance-reverting agents: 2-aryloxazole and 2-arylthiazole derivatives as potent BCRP or MRP1 inhibitors. [Link]

  • PubMed. (2020). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. [Link]

  • PubChem. (n.d.). Thiazole. [Link]

  • PubMed Central. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

  • BenchChem. (2025). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • Wiley Online Library. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • Cheméo. (n.d.). Thiazole (CAS 288-47-1). [Link]

  • MDPI. (2022). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. [Link]

  • PubMed Central. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide as a Kinase Inhibitor

Sources

Application Note & Protocols for High-Throughput Screening with 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a novel small molecule with potential therapeutic applications. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This application note details two distinct, robust, and validated protocols for screening this compound: a biochemical assay targeting a hypothetical protein kinase and a cell-based assay assessing its cytotoxic effects on a human cancer cell line. The protocols are designed for scalability and automation, providing researchers in drug discovery and development with the necessary framework for identifying and characterizing the bioactivity of this and similar thiazole-containing compounds.

Introduction: The Rationale for Screening this compound

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active agents.[1][3] Its derivatives have been extensively explored for diverse therapeutic indications.[4][5][6] The presence of the 4-methylphenyl group on the thiazole ring of the title compound suggests potential for specific molecular interactions, making it a compelling candidate for high-throughput screening campaigns. Given the broad spectrum of activities associated with thiazoles, a multi-pronged screening approach is warranted to elucidate its potential mechanism of action.

This guide presents two parallel screening cascades:

  • Biochemical (Enzyme-Based) Screening: Focused on identifying direct inhibitors of a specific molecular target. Protein kinases are a major class of drug targets, and fluorescence-based assays are a common and robust method for their high-throughput screening.[7][8]

  • Cell-Based (Phenotypic) Screening: Designed to assess the compound's effect within a cellular context, providing insights into its broader biological impact, such as cytotoxicity or pathway modulation.[9][10]

Compound Handling and Preparation

Prior to initiating any screening, it is crucial to characterize the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC10H10BrNSInferred from name
Molecular Weight256.16 g/mol Calculated
SolubilityTo be determined experimentally in DMSO and aqueous buffers-
Purity>95% (recommended)Vendor CoA

Protocol for Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store at -20°C, protected from light.

Biochemical Screening: Protein Kinase Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of a hypothetical serine/threonine kinase, "Kinase-X".

Principle of the Assay

The assay measures the amount of ATP remaining after the kinase reaction. A proprietary kinase assay kit (e.g., ADP-Glo™, Promega) is used, where the luminescence signal is inversely proportional to the kinase activity.

Experimental Workflow

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound_Dispensing Dispense Compound (this compound) & Controls Enzyme_Addition Add Kinase-X & Substrate Compound_Dispensing->Enzyme_Addition 1. Reagents ATP_Addition Add ATP to Initiate Reaction Enzyme_Addition->ATP_Addition Incubation_1 Incubate at RT ATP_Addition->Incubation_1 Stop_Reagent Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubation_1->Stop_Reagent 2. Detection Incubation_2 Incubate at RT Stop_Reagent->Incubation_2 Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Incubation_2->Detection_Reagent Incubation_3 Incubate at RT Detection_Reagent->Incubation_3 Luminescence_Reading Read Luminescence Incubation_3->Luminescence_Reading 3. Readout HTS_Cell_Based_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_detection Viability Assessment Cell_Seeding Seed HeLa Cells in 384-well Plates Incubation_1 Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation_1 Compound_Addition Add Compound (this compound) & Controls Incubation_1->Compound_Addition 1. Treatment Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 Reagent_Addition Add CellTiter-Glo® Reagent Incubation_2->Reagent_Addition 2. Detection Incubation_3 Incubate at RT Reagent_Addition->Incubation_3 Luminescence_Reading Read Luminescence Incubation_3->Luminescence_Reading 3. Readout

Caption: Workflow for the cell-based cytotoxicity HTS assay.

Detailed Protocol

Materials:

  • 384-well clear-bottom, white-walled plates

  • HeLa cells (or other relevant cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • Automated cell dispenser or multichannel pipette

  • Luminescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Dilute the cells in complete growth medium to an optimized seeding density (e.g., 1000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution plate of this compound.

    • Add 100 nL of the compound solution to the corresponding wells of the cell plate.

    • Add Doxorubicin (e.g., 1 µM final concentration) to the positive control wells.

    • Add DMSO to the vehicle control wells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis

The data analysis for the cell-based assay follows a similar procedure to the biochemical assay, with the output being percent viability or percent growth inhibition.

  • Normalization:

    • Calculate the percent viability for each well: % Viability = 100 * (Luminescence_Sample - Luminescence_Positive_Control) / (Luminescence_Negative_Control - Luminescence_Positive_Control)

  • Hit Identification and Dose-Response Analysis:

    • Identify hits based on a predefined viability threshold (e.g., <50% viability).

    • Generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition) or IC50 values for the active compounds.

  • Quality Control:

    • The Z'-factor should be calculated for each plate to ensure the robustness and reproducibility of the assay. [11]

Concluding Remarks

The protocols outlined in this application note provide a robust starting point for the high-throughput screening of this compound. It is essential to optimize assay conditions, such as enzyme/substrate concentrations, cell seeding density, and incubation times, for the specific systems being used. Positive hits from these primary screens should be subjected to further validation, including confirmation of dose-response, secondary assays to rule out artifacts, and subsequent studies to elucidate the mechanism of action.

References

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed Central. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

  • PubMed Central. (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • FooDB. (2010). Showing Compound Thiazole (FDB000907). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • PubMed Central. (2012). Cell-Based Screening Using High-Throughput Flow Cytometry. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,5-trimethyl thiazole 13623-11-5. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide for Bioactive Compound Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery campaigns. This document provides a comprehensive guide for the strategic derivatization of 2-(4-methylphenyl)-1,3-thiazole hydrobromide, a readily accessible starting material. We present detailed, field-tested protocols for chemical modification, enabling researchers, scientists, and drug development professionals to efficiently generate diverse compound libraries. The methodologies focus on introducing chemical functionalities that modulate bioactivity and facilitate various bioassays, thereby accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization.[3][4]

The Core Scaffold: Properties and Essential Pre-Processing

The starting material, this compound, is a salt, rendering it more stable and water-soluble for storage.[5] However, the protonated thiazole nitrogen is non-nucleophilic and can interfere with many synthetic transformations. Therefore, the initial and most critical step is the neutralization to its free base form. This process removes the hydrobromide salt, deprotonating the thiazole nitrogen and preparing the molecule for subsequent reactions.

Protocol 1.1: Neutralization of this compound

Rationale: This protocol uses a mild inorganic base (sodium bicarbonate) in a biphasic system to gently neutralize the hydrobromide salt. The resulting free base is less polar and preferentially partitions into the organic solvent (ethyl acetate), allowing for simple separation from the aqueous salt byproducts.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.

  • Extraction & Neutralization: Add an equal volume of ethyl acetate to the separatory funnel. Slowly add saturated NaHCO₃ solution dropwise while gently swirling. Effervescence (CO₂ evolution) will occur. Continue adding NaHCO₃ until the effervescence ceases, indicating complete neutralization.

  • Phase Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely. The organic layer (top) contains the neutralized product.

  • Washing: Drain the aqueous (bottom) layer. Wash the organic layer with deionized water (2 x 20 mL per gram of starting material) to remove residual salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting solid or oil is the 2-(4-methylphenyl)-1,3-thiazole free base, ready for derivatization.

G cluster_start Starting Material cluster_process Neutralization & Extraction cluster_end Product Isolation start_mat 2-(4-Methylphenyl)-1,3-thiazole HBr (Aqueous Phase) reagents + Sat. NaHCO₃ (aq) + Ethyl Acetate (org) start_mat->reagents 1. Add Reagents sep_funnel Liquid-Liquid Extraction reagents->sep_funnel 2. Mix & Separate end_prod 2-(4-Methylphenyl)-1,3-thiazole (Free Base in Organic Phase) sep_funnel->end_prod 3. Collect Organic Layer final_step Dry & Evaporate end_prod->final_step final_product Pure Free Base final_step->final_product

Caption: Workflow for the neutralization of the hydrobromide salt.

Strategic Derivatization at the C5-Position

The C5 position of the 2-aryl-1,3-thiazole ring is electronically activated and represents the most synthetically accessible site for introducing chemical diversity. The following protocols detail methods to install a versatile aldehyde handle and subsequently convert it into a wide range of functional groups.

Protocol 2.1: Vilsmeier-Haack Formylation to Install a C5-Aldehyde

Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles.[6] It uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to electrophilically attack the C5 position. The resulting aldehyde is a key intermediate for further derivatization.

Materials:

  • 2-(4-methylphenyl)-1,3-thiazole (free base from Protocol 1.1)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium acetate solution

  • Standard workup and purification supplies (EtOAc, water, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq.) in DCE to 0 °C using an ice bath. Add POCl₃ (1.2 eq.) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes, during which the reagent will solidify or become a thick slurry.

  • Addition of Thiazole: Dissolve the thiazole free base (1.0 eq.) in DCE and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred solution of saturated sodium acetate in an ice-water bath.

  • Workup: Stir the mixture for 1 hour, then extract with EtOAc (3 x volumes). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde.

Protocol 2.2: Reductive Amination of the C5-Aldehyde

Rationale: Reductive amination is a powerful tool to convert the C5-aldehyde into a diverse array of primary, secondary, or tertiary amines. This one-pot reaction involves the formation of an imine intermediate followed by its immediate reduction with a mild hydride-reducing agent like sodium triacetoxyborohydride (STAB), which is known for its selectivity and tolerance of various functional groups.

Materials:

  • 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde (from Protocol 2.1)

  • A diverse selection of primary or secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

Procedure:

  • Reaction Setup: To a solution of the C5-aldehyde (1.0 eq.) in DCM, add the desired amine (1.1 eq.).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add STAB (1.5 eq.) portion-wise to the mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired C5-aminomethyl thiazole derivative.

Caption: Derivatization workflow starting from the C5-aldehyde intermediate.

Advanced Derivatization for SAR and Bioconjugation

To explore a wider chemical space for SAR or to create specific probes for bioassays, palladium-catalyzed cross-coupling reactions are indispensable. These methods require the installation of a handle, typically a halogen, at the C5 position.

Protocol 3.1: C5-Bromination of the Thiazole Ring

Rationale: Electrophilic bromination using N-Bromosuccinimide (NBS) is a highly efficient method for installing a bromine atom at the C5 position, which serves as a versatile handle for subsequent cross-coupling reactions.

Materials:

  • 2-(4-methylphenyl)-1,3-thiazole (free base)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

Procedure:

  • Dissolve the thiazole free base (1.0 eq.) in the chosen solvent.

  • Add NBS (1.05 eq.) portion-wise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC. The reaction is often rapid.

  • Upon completion, concentrate the reaction mixture and purify directly by flash chromatography to yield 5-bromo-2-(4-methylphenyl)-1,3-thiazole.

Summary of Cross-Coupling Reactions

The C5-bromo derivative is a gateway to a vast array of structures. The table below summarizes key reactions.

Reaction Type Catalyst/Reagents Functionality Introduced Application in Bioassays
Suzuki Coupling Pd(PPh₃)₄, Base (e.g., K₂CO₃), Aryl/Heteroaryl Boronic AcidAryl or Heteroaryl groupExpands SAR by introducing diverse aromatic systems to probe binding pockets.
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), Terminal AlkyneAlkyne groupIntroduces a "click chemistry" handle for attaching fluorescent dyes, biotin, or other tags.
Heck Coupling Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base, AlkeneAlkene groupAdds unsaturated linkers of varying lengths and geometries.
Buchwald-Hartwig Amination Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu), AmineAmino groupDirectly installs primary or secondary amines, useful for mimicking peptide bonds or adding polar contacts.

Preparation for Biological Assays

Consistency in sample preparation is paramount for obtaining reliable and reproducible bioassay data.

Protocol 4.1: Compound Plate Preparation for Screening

Rationale: This protocol ensures that all derivative compounds are solubilized and diluted uniformly, typically in 96- or 384-well plates, for high-throughput screening (HTS). DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its general compatibility with most cell-based and biochemical assays at low final concentrations (<0.5%).

Materials:

  • Purified thiazole derivatives

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Calibrated multichannel pipette

  • 96- or 384-well assay plates (e.g., clear, black, or white, depending on the assay readout)

Procedure:

  • Stock Solution Preparation: Accurately weigh each purified derivative and dissolve in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Intermediate Plate (Master Plate): Using a calibrated pipette, perform serial dilutions from the stock solution in DMSO to create a master plate with a range of concentrations (e.g., a 7-point, 3-fold dilution series). This plate will serve as the source for all assay plates.

  • Assay Plate Stamping: Use a multichannel pipette or an automated liquid handler to transfer a small volume (e.g., 1 µL) from the master plate to the final assay plates containing the assay buffer or cell culture medium. This results in the final desired test concentrations with a consistent, low percentage of DMSO.

  • Controls: Always include positive (known active compound) and negative (DMSO vehicle only) controls on every plate to ensure assay validity.

Example Bioassay Applications

Thiazole derivatives are known to possess a wide spectrum of biological activities.[7][8][9] The library generated using the protocols above can be screened in various assays.

  • Antimicrobial Susceptibility: Derivatives can be tested against panels of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[3]

  • Anticancer Cytotoxicity: The compounds can be screened against a panel of human cancer cell lines (e.g., A549-lung, MCF-7-breast) using viability assays like the MTT or CellTiter-Glo® assay to determine the half-maximal inhibitory concentration (IC₅₀).[8]

  • Enzyme Inhibition: If a specific enzyme target is hypothesized, biochemical assays can be developed to screen for direct inhibition. For example, kinase inhibition assays are common in cancer drug discovery.[10]

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation A 2-(4-Tolyl)-1,3-thiazole (Starting Material) B Derivatization Protocols (Sec 2 & 3) A->B C Diverse Compound Library B->C D Plate Preparation (Protocol 4.1) C->D Transition to Biology E HTS Screening (e.g., MTT, MIC) D->E F Hit Identification & SAR Analysis E->F

Caption: Overall workflow from synthesis to hit identification.

References

  • Gomha, S. M., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]

  • Kumar, R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pochkaieva, I., et al. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][11][12][13]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][1][11][13]thiadiazole. ResearchHub. Available at: [Link]

  • Talele, T. (2016). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Mondal, S., et al. (2020). Synthesis of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Bane, S. E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Al-Jumaili, M. H. A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available at: [Link]

  • PubChem. (2026). This compound. PubChem. Available at: [Link]

  • Gomha, S. M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - NIH. Available at: [Link]

  • Xiang, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Patel, V. R., et al. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will explore the causality behind experimental choices, grounded in established chemical principles, to ensure robust and reproducible outcomes.

The synthesis of 2-aryl-thiazoles is most commonly achieved through the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[1][2] In this specific case, the reaction involves the condensation of 2-bromo-1-(p-tolyl)ethanone with 4-methylthiobenzamide. The initial product formed is the hydrobromide salt of the thiazole, driven by the release of HBr during the cyclization and the aromatic stability of the resulting heterocyclic ring.[3]

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format to directly resolve issues you may encounter.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the most likely causes and how can I rectify this?

Answer: Low or non-existent yield is a common but solvable issue in Hantzsch thiazole synthesis. The root cause typically falls into one of three categories: reactant integrity, reaction conditions, or the work-up procedure.

Possible Cause 1: Purity and Stability of Starting Materials

The purity of your α-haloketone (2-bromo-1-(p-tolyl)ethanone) and thioamide (4-methylthiobenzamide) is paramount.[4] Impurities can engage in side reactions, consuming your starting materials and complicating purification. α-haloketones can be unstable and should be used when fresh or stored appropriately under cold and dark conditions.[5]

  • Recommended Actions:

    • Verify Purity: Before starting, verify the purity of your starting materials using NMR or by checking their melting points.

    • Fresh Reagents: Use freshly prepared 2-bromo-1-(p-tolyl)ethanone if possible. If using a commercial source, ensure it has been stored correctly.

    • Anhydrous Conditions: The presence of water can be detrimental to the reaction.[4] Use anhydrous solvents and dry glassware to prevent hydrolysis of intermediates or starting materials.

Possible Cause 2: Suboptimal Reaction Conditions

The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.[5][6]

  • Recommended Actions:

    • Temperature Optimization: This reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gentle heating to between 40-60 °C.[6] For less reactive substrates, refluxing in a solvent like ethanol may be necessary. However, be cautious, as excessive heat can promote decomposition and the formation of byproducts.[5]

    • Solvent Selection: The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[4] Alcohols such as ethanol or methanol are standard and effective choices.[6] In some cases, aprotic polar solvents like Dimethylformamide (DMF) can also be effective.[5][7]

    • Reaction Time & Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). An insufficient reaction time will lead to incomplete conversion, while an overly extended duration can result in product degradation.[5] Track the consumption of the limiting reagent to determine the optimal endpoint.

Possible Cause 3: Inefficient Work-up and Isolation

The product of this reaction is the hydrobromide salt, which is often soluble in polar solvents like methanol or ethanol.[3] Simply adding water may not be sufficient to cause precipitation.

  • Recommended Actions:

    • Cooling: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to encourage crystallization directly from the reaction solvent.

    • Anti-Solvent Addition: If the product remains dissolved, you can induce precipitation by slowly adding a less polar solvent in which the hydrobromide salt is insoluble, such as diethyl ether or ethyl acetate.

    • Neutralization (for free base): Alternatively, the reaction mixture can be poured into a weak base solution, like aqueous sodium carbonate, to neutralize the HBr and precipitate the neutral 2-(4-Methylphenyl)-1,3-thiazole free base.[8] This can then be filtered, dried, and converted back to the hydrobromide salt if desired.

Problem 2: Significant Formation of Impurities

Question: My final product is contaminated with significant byproducts, making purification difficult. What are these impurities and how can I avoid them?

Answer: The formation of byproducts is typically due to side reactions or, in some variations of the Hantzsch synthesis, the formation of isomers.

Possible Cause 1: Side Reactions

Side reactions are often a consequence of incorrect stoichiometry or excessive heating.[4] For example, if the α-haloketone is in large excess, it can lead to the formation of bis-thiazoles or other condensation byproducts.

  • Recommended Actions:

    • Stoichiometry Control: Use a 1:1 molar ratio of the α-haloketone and thioamide. Some procedures recommend a slight excess (1.1 equivalents) of the thioamide.[8]

    • Temperature Management: Avoid overheating the reaction mixture. Use the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.

    • TLC Monitoring: Use TLC to monitor the appearance of side products. If significant byproduct spots appear early, consider adjusting the reaction conditions.

Possible Cause 2: Isomeric Impurities

When using N-substituted thioureas, the Hantzsch synthesis can yield isomeric 2-imino-2,3-dihydrothiazoles, particularly under strongly acidic conditions.[5][9] While less common with thioamides, awareness of pH sensitivity is important.

  • Recommended Actions:

    • pH Control: The reaction naturally proceeds under acidic conditions due to the HBr formed. Running the reaction in a neutral solvent without additional acid is standard for this specific synthesis to avoid potential isomerization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis for 2-(4-Methylphenyl)-1,3-thiazole?

The mechanism is a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[10][11]

  • Nucleophilic Attack: The sulfur atom of the 4-methylthiobenzamide acts as a nucleophile and attacks the α-carbon of 2-bromo-1-(p-tolyl)ethanone in an SN2 reaction, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring.

Hantzsch_Mechanism Start Starting Materials (α-haloketone + Thioamide) Intermediate1 SN2 Adduct Start->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(4-Methylphenyl)-1,3-thiazole (Hydrobromide Salt) Intermediate2->Product Dehydration (-H2O)

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Q2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a TLC plate alongside your starting materials. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 70:30 Hexane:EtOAc). The reaction is complete when the spot corresponding to the limiting starting material (usually the α-haloketone) has disappeared.

Q3: My final product is an oil instead of a crystalline solid. How should I proceed?

An oily product often indicates the presence of impurities or residual solvent.

  • Trituration: Try adding a small amount of a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stir or sonicate the mixture. This can often induce crystallization or solidify the oil.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol) and then slowly add an anti-solvent (e.g., hexane) until the solution becomes cloudy. Allow it to stand, and crystals may form.

Q4: I have isolated the neutral free base but require the hydrobromide salt. How do I perform this conversion?

Dissolve the purified 2-(4-Methylphenyl)-1,3-thiazole free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid) dropwise until precipitation is complete. Filter the resulting solid and wash it with the anhydrous solvent to obtain the hydrobromide salt.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylthiobenzamide (1.0 eq) and 2-bromo-1-(p-tolyl)ethanone (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approximately 5-10 mL per gram of thioamide).

  • Heating: Heat the mixture to reflux with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize crystallization of the hydrobromide product.

  • Filtration: Collect the crystalline solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous ethanol, followed by a wash with cold diethyl ether to remove any soluble impurities and facilitate drying.

  • Drying: Dry the product under vacuum to obtain this compound.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield StartNode Low or No Yield Observed PurityCheck 1. Check Purity of Starting Materials StartNode->PurityCheck Start Troubleshooting CheckNode CheckNode ActionNode ActionNode ResultNode ResultNode PurityResult Are they pure? PurityCheck->PurityResult ConditionsCheck 2. Evaluate Reaction Conditions PurityResult->ConditionsCheck Yes PurifyReagents Purify or use fresh reagents. Re-run reaction. PurityResult->PurifyReagents No TempResult Is Temp/Time optimal? ConditionsCheck->TempResult WorkupCheck 3. Review Work-up & Isolation TempResult->WorkupCheck Yes OptimizeConditions Adjust Temp (40-60°C or reflux). Monitor via TLC. TempResult->OptimizeConditions No WorkupResult Is product precipitating? WorkupCheck->WorkupResult Recrystallize Recrystallize from appropriate solvent. WorkupResult->Recrystallize Yes, but impure AdjustIsolation Use anti-solvent (ether) or cool to induce crystallization. WorkupResult->AdjustIsolation No

Caption: A decision tree for troubleshooting low product yield.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry 1:1 (Thioamide:α-haloketone)Prevents side reactions from excess reagents. A slight excess of thioamide (1.1 eq) is sometimes used.[8]
Solvent Anhydrous Ethanol or MethanolGood solubility for reactants; facilitates reaction. Anhydrous conditions are crucial.[4][6]
Temperature Reflux (in Ethanol)Provides sufficient energy for the reaction to proceed efficiently without significant degradation.[12]
Reaction Time 2-4 hours (Monitor by TLC)Ensures complete conversion without allowing for byproduct formation from prolonged heating.[5]
Work-up Cooling & FiltrationThe hydrobromide salt product often crystallizes directly from the reaction mixture upon cooling.
References
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • ChemicalBook. (n.d.). 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • ChemicalBook. (n.d.). 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • BenchChem. (2025).
  • ChemHelpAsap. (2020, November 5).
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • CUTM Courseware. (n.d.). Thiazole.

Sources

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methylphenyl)-1,3-thiazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.

Problem 1: Low or No Product Yield

A common frustration in organic synthesis is a lower-than-expected yield of the desired product.[1] Several factors can contribute to this issue in the Hantzsch thiazole synthesis, a classic method for preparing thiazoles.[2][3]

Potential Causes & Recommended Solutions

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of your reactants. 2-Bromo-1-(4-methylphenyl)ethanone can degrade over time. It is advisable to use a freshly opened bottle or purify it before use. The purity of the thioamide is also critical; impurities can lead to unwanted side reactions.[1]
Suboptimal Reaction Conditions Optimize temperature and reaction time. Some variations of the Hantzsch synthesis proceed well at room temperature, while others require heating.[4] If the yield is low, consider gradually increasing the temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]
Inappropriate Solvent Solvent choice is key. The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[1] While ethanol is commonly used, exploring other solvents like methanol or dimethylformamide (DMF) might be beneficial.[5][6]
Incomplete Reaction Verify reaction completion. Use TLC to monitor the consumption of starting materials. If the reaction has stalled, consider adding a slight excess of one reactant (typically the thioamide) or extending the reaction time.
Problem 2: Formation of Significant Impurities or Side Products

The presence of byproducts can complicate the purification process and reduce the overall yield of this compound.

Common Side Products and Mitigation Strategies

Side Product/ImpurityIdentificationMitigation Strategies
Unreacted Starting Materials Can be identified by comparing the reaction mixture to the starting material spots on a TLC plate.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction time and temperature.[4]
Isomeric Byproducts In some Hantzsch-type syntheses, isomeric products can form.[1] Careful analysis of NMR and Mass Spectrometry data is required for identification.- Adjusting the reaction pH can be crucial. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired product.[1]
Over-alkylation or Di-substitution Can be detected by Mass Spectrometry, showing a higher molecular weight than the expected product.- Use a strict 1:1 stoichiometry of the α-haloketone and the thioamide. - Control the reaction temperature to prevent excessive reactivity.
Disulfide Formation If using a thiourea derivative with a free thiol group, oxidation to a disulfide is possible.[4]- Handle starting materials under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Workflow for Troubleshooting Low Yield

G start Low Product Yield check_purity Verify Purity of Starting Materials (NMR, MP) start->check_purity purify Purify/Use Fresh Reagents check_purity->purify Impurities Detected check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Purity Confirmed purify->check_conditions optimize_conditions Systematically Optimize Conditions (e.g., Temperature Screen) check_conditions->optimize_conditions Suboptimal monitor_tlc Monitor Reaction by TLC check_conditions->monitor_tlc Conditions Appear Optimal optimize_conditions->monitor_tlc incomplete Reaction Incomplete? monitor_tlc->incomplete extend_time Extend Reaction Time / Add Excess Thioamide incomplete->extend_time Yes side_products Significant Side Products? incomplete->side_products No extend_time->monitor_tlc adjust_ph Adjust pH (Neutral/Basic Conditions) side_products->adjust_ph Yes success Improved Yield side_products->success No adjust_ph->monitor_tlc

Caption: Troubleshooting flowchart for low yield in thiazole synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of 2-(4-Methylphenyl)-1,3-thiazole?

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[2] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Mechanism Overview

G reagents 2-Bromo-1-(4-methylphenyl)ethanone + Thioamide s_alkylation S-Alkylation Intermediate reagents->s_alkylation cyclization Intramolecular Cyclization s_alkylation->cyclization dehydration Dehydration cyclization->dehydration product 2-(4-Methylphenyl)-1,3-thiazole dehydration->product

Caption: Simplified Hantzsch thiazole synthesis workflow.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or an iodine chamber.[4]

Q3: What are some key safety precautions to take during this synthesis?

  • α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood.

  • Solvents: Ensure proper handling and disposal of organic solvents.

  • Thioamides: Some thioamides can be toxic. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: My final product is difficult to purify. What are some alternative purification strategies?

If standard column chromatography is proving ineffective, consider the following:

  • Crystallization: Attempt to recrystallize the crude product from a suitable solvent system. This can often yield a highly pure product.

  • Acid-Base Extraction: If your product has a basic nitrogen atom, you can perform an acid-base extraction to separate it from non-basic impurities.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative chromatography techniques can be employed.

Q5: What are some characteristic spectroscopic signatures to confirm the formation of this compound?

  • ¹H NMR: Expect to see signals corresponding to the protons on the thiazole ring (typically in the 7-9 ppm region), the p-tolyl group (aromatic protons around 7-8 ppm and a methyl singlet around 2.4 ppm), and a downfield shift of the thiazole proton adjacent to the protonated nitrogen.

  • ¹³C NMR: Look for characteristic signals for the carbon atoms of the thiazole ring and the p-tolyl group. The carbon attached to both sulfur and nitrogen (C2) will have a distinct chemical shift.

  • FT-IR: Key vibrational bands to look for include C=N stretching, C-S stretching, and aromatic C-H stretching.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the protonated molecule [M+H]⁺.

III. Experimental Protocol

Below is a general experimental protocol for the synthesis of 2-amino-4-(p-tolyl)thiazole, a common precursor.

Synthesis of 4-(p-Tolyl)thiazol-2-amine

Materials:

  • 2-bromo-1-(p-tolyl)ethanone

  • Thiourea

  • 95% Ethanol

  • Water

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

Procedure:

  • A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is heated at reflux for 60 minutes.[7]

  • The solution is then concentrated under reduced pressure.[7]

  • Water (50 mL) and saturated aqueous Na₂CO₃ (1.0 mL) are added to the concentrated solution.[7]

  • The resulting precipitate is collected by filtration and washed with hot water.[7]

  • The solids are dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.[7]

Expected ¹H NMR Data (500 MHz, CDCl₃): δ 7.66 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 3H).[7]

IV. References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole. Retrieved from [Link]

  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient synthesis.

Introduction to the Synthesis

The target molecule, 2-(4-Methylphenyl)-1,3-thiazole, is a substituted arylthiazole. The most common and robust method for the synthesis of such compounds is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1][2] For the synthesis of 2-(4-Methylphenyl)-1,3-thiazole, the key starting materials are 4-methylthiobenzamide and a suitable α-haloacetaldehyde equivalent. Following the synthesis of the free base, the hydrobromide salt is prepared by reacting the purified thiazole with hydrobromic acid.

This guide will walk you through the critical aspects of this synthetic route, from optimizing the initial condensation to troubleshooting the final salt formation and purification.

Core Synthesis Pathway and Troubleshooting Workflow

Below is a graphical representation of the overall synthetic and troubleshooting workflow for preparing this compound.

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic A Starting Materials (4-Methylthiobenzamide + 2-Bromoacetaldehyde Acetal) B Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->B Reaction Setup C Work-up & Purification of Free Base B->C Crude Product T1 Low Yield in Hantzsch Synthesis? B->T1 D Salt Formation (Reaction with HBr) C->D Purified Free Base T2 Impurity Formation in Free Base? C->T2 E Recrystallization & Purification of Hydrobromide Salt D->E Crude Salt T3 Poor Salt Precipitation? D->T3 F Final Product: 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide E->F High-Purity Product T4 Low Purity of Final Salt? E->T4 S1 Check Reactant Purity Optimize Temperature & Time Adjust Stoichiometry T1->S1 S2 TLC/LC-MS Analysis Optimize Purification (Chromatography/Recrystallization) T2->S2 S3 Solvent Selection Adjust HBr Concentration Cooling Protocol T3->S3 S4 Recrystallization Solvent Screen Slow Cooling Seeding T4->S4

Sources

2-(4-Methylphenyl)-1,3-thiazole hydrobromide stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability and storage of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested advice to ensure the integrity of your experiments and the reliability of your results.

Technical Support Guide: this compound

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It addresses common challenges and provides explanations grounded in chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: General Storage and Handling FAQs

Q1: What are the ideal storage conditions for this compound?

Answer: Proper storage is the first line of defense in maintaining the chemical integrity of your compound. Based on safety data sheets (SDS) and general chemical principles, the following conditions are recommended.[1][2]

The compound should be stored in a tightly-closed container to prevent interaction with atmospheric moisture and oxygen.[1][2] The storage area must be cool, dry, and well-ventilated.[1] Some suppliers specifically recommend refrigeration and storage under an inert gas atmosphere (e.g., argon or nitrogen) to provide an extra layer of protection against oxidative and hydrolytic degradation.[2]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool / Refrigerated (2-8°C)Slows down the rate of potential degradation reactions.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[2]
Container Tightly-sealed, light-resistantMinimizes exposure to air, moisture, and light.[1]
Location Dry, well-ventilated areaPrevents moisture uptake and accumulation of any potential off-gassing.[1]
Avoid Heat sources, sparks, open flamesPrevents thermal decomposition and potential fire hazards.[1][3]
Q2: Is this compound sensitive to light?

Answer: Yes, caution is warranted. The thiazole ring, particularly when substituted with aryl groups, can be susceptible to photo-degradation.[4] Exposure to visible or UV light can initiate a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges and cleaves the thiazole ring.[4] This process fundamentally alters the molecule's structure and will compromise your experimental results.

Expert Tip: Always use amber vials or wrap containers in aluminum foil to protect the compound from light during storage and handling. Minimize exposure to direct laboratory light when weighing the compound or preparing solutions.

Q3: Is this compound hygroscopic?

Answer: While the thiazole moiety itself can have some affinity for water, forming a hydrobromide salt often improves physical stability and can reduce hygroscopicity.[5][6] Studies on other drug candidates have shown that hydrobromide salts can be non-hygroscopic, meaning they do not readily absorb moisture from the air.[5]

However, best practices dictate that you should always handle the compound in a low-humidity environment (e.g., a glove box or a room with humidity control) and keep the container tightly sealed when not in use.[1] Clumping or changes in the physical appearance of the powder can be an early indicator of moisture uptake.

Part 2: Troubleshooting Experimental Inconsistencies

This section addresses issues that may arise during experimentation, linking them to potential stability problems.

Q4: My experimental results are inconsistent. Could the compound be degrading in solution?

Answer: This is a common and valid concern. Degradation in solution can be a significant source of variability. The stability of the thiazole ring can be pH-dependent.[7]

  • Acidic Conditions: Thiazole and its derivatives are generally less stable in acidic environments. Hydrolysis can occur, especially at lower pH values, leading to ring opening or other structural changes.[7] Since this compound is a hydrobromide salt, dissolving it in a neutral or slightly basic buffer may be preferable, depending on your experimental needs.

  • Basic Conditions: While generally more stable than in acidic media, high pH is not always benign and can catalyze other reactions.

Troubleshooting Protocol: Assessing Solution Stability

  • Prepare Fresh Solutions: Always prepare solutions immediately before use.

  • pH Check: Measure the pH of your final solution. If it's highly acidic, consider if a different buffer system is compatible with your experiment.

  • Time-Course Analysis: If solutions must be stored, perform a time-course analysis. Prepare a stock solution and analyze its purity via HPLC at T=0, T=2h, T=8h, and T=24h, keeping it under the same conditions as your experiment (temperature, light exposure).

  • Monitor for Changes: Look for the appearance of new peaks or a decrease in the area of the main peak in your chromatogram. This provides direct evidence of degradation.

Q5: I've noticed the solid compound has changed color/consistency. What does this mean and what should I do?

Answer: A change in physical appearance (e.g., from a white crystalline powder to a yellow or brown amorphous solid) is a strong visual indicator of chemical degradation. This could be due to one or more of the following factors: oxidation, photo-degradation, or reaction with moisture.[2][4]

Do not use the compromised material, as it will introduce unknown impurities into your experiment. The flowchart below outlines a systematic approach to this problem.

G A Visual Change Observed (Color, Clumping) B Quarantine the Lot. Do not use. A->B C Review Storage History B->C D Was it exposed to: - Light? - Air/Moisture? - Heat? C->D E Perform Purity Analysis (e.g., HPLC, LC-MS) D->E F Purity Acceptable? E->F G Discard and use a fresh, unopened vial. Implement corrective storage actions. F->G No H If purity is critical, consider re-purification. Otherwise, discard and use a new lot. F->H Yes, but...

Caption: Troubleshooting workflow for visually degraded compound.

Q6: What are the likely degradation products?

Answer: The primary degradation pathways for this molecule are likely photo-oxidation and hydrolysis.

  • Photo-oxidation: As discussed, this involves the reaction with singlet oxygen, leading to cleavage of the thiazole ring. The resulting products would be complex amides, such as a benzamide derivative, where the original thiazole ring is completely fragmented.[4]

  • Hydrolysis: Under harsh acidic or basic conditions, the thiazole ring can be hydrolyzed. This would likely break the C-S or C-N bonds within the ring, leading to acyclic thioamides or other related structures.[8]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could form a non-aromatic sulfoxide or sulfone.[9]

G cluster_0 Degradation Pathways cluster_1 Stress Factors cluster_2 Potential Products Parent 2-(4-Methylphenyl)-1,3-thiazole hydrobromide Light Light (UV/Vis) Water Water / pH Oxygen Oxygen / Oxidants Photo Ring-Opened Amides Light->Photo Photo-oxidation Hydro Acyclic Thioamides Water->Hydro Hydrolysis Oxid Thiazole S-Oxide Oxygen->Oxid Oxidation

Caption: Potential degradation pathways for the compound.

Part 3: Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework for developing a stability-indicating method.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the parent compound (typically around 254 nm or its λmax).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Develop a gradient method to ensure separation of the parent peak from any more polar or less polar degradation products. A sample gradient could be:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

  • Analysis:

    • Inject a sample of a known fresh, high-purity standard to determine its retention time.

    • Inject the sample .

    • Analyze the chromatogram for new peaks. The purity can be expressed as the area of the main peak divided by the total area of all peaks (Area % method).

This guide is intended to provide a foundation for the safe and effective use of this compound. Always consult the supplier-specific Safety Data Sheet (SDS) and relevant literature for your specific application.

References

  • 1, Generic Supplier. This document outlines general handling, storage, and stability information.

  • 2, TCI Chemicals. This SDS provides specific recommendations for refrigeration and storage under inert gas for a related thiazole derivative.

  • 5, CrystEngComm (RSC Publishing). This paper discusses the physical stability and non-hygroscopic nature of hydrobromide salts.

  • 10, ChemSynthesis. Provides physical properties of a related thiazole compound.

  • 11, British Pharmacopoeia. Details incompatibilities such as strong oxidizing agents.

  • 7, ResearchGate. This study shows the pH-dependent degradation of related thiazolidine structures.

  • 3, Generic Supplier. Highlights flammability and hazardous decomposition products.

  • 12, ResearchGate. Further details on the properties of hydrobromide salts.

  • 13, Various Authors. Compilation of synthesis routes for related thiazole structures.

  • 14, Fisher Scientific. Indicates chemical stability under normal conditions and incompatibility with strong oxidizing agents.

  • 15, Sigma-Aldrich. Emphasizes safe handling procedures, including proper glove use.

  • 16, Review Article. Provides context on the biological importance of the thiazole scaffold.

  • 17, PMC. Discusses the properties of thiazole derivatives, noting high melting points for hydro-acid salts.

  • 18, Fisher Scientific. General safety information for the parent thiazole heterocycle.

  • 9, Wikipedia. Provides fundamental chemical properties and reactivity of the thiazole ring, including oxidation at the sulfur atom.

  • 6, Taylor & Francis Online. Discusses the rationale and benefits of pharmaceutical salt formation.

  • 4, PubMed. A detailed study on the photo-degradation pathway of aryl-substituted thiazoles.

  • 8, ResearchGate. A review on forced degradation studies, including hydrolysis.

  • 19, Taylor & Francis Online. Reviews the common use of hydrobromide salts for basic drugs.

  • 20, PubMed. Case study on how salt formation improves stability and handling properties for drug development.

Sources

Technical Support Center: 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Hantzsch Thiazole Synthesis

The synthesis of 2-(4-Methylphenyl)-1,3-thiazole is most commonly achieved through the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] In this specific case, 2-bromo-1-(4-methylphenyl)ethanone (also known as 4-methylphenacyl bromide) reacts with 4-methylthiobenzamide. The resulting thiazole is then protonated to yield the hydrobromide salt. While generally high-yielding, this synthesis is not without its potential pitfalls, primarily the formation of isomeric byproducts that can complicate purification and compromise the purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Presence of a Persistent Impurity with Similar Polarity to the Product

Symptom: Thin Layer Chromatography (TLC) analysis shows a byproduct spot close to the main product spot, making purification by column chromatography difficult. NMR analysis of the crude product reveals an extra set of peaks.

Probable Cause: Formation of the isomeric byproduct, 3-(4-methylphenyl)-2-imino-4-phenyl-2,3-dihydrothiazole.

Mechanistic Insight: The Hantzsch synthesis can proceed through two different cyclization pathways, especially under acidic conditions. The desired product is formed through the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon of the α-haloketone intermediate. However, if the nitrogen of the thioamide is protonated, the sulfur atom can act as the initial nucleophile, leading to a different intermediate that, upon cyclization, forms the 2-imino-2,3-dihydrothiazole isomer.[4]

Solutions:

Parameter Recommendation & Rationale
pH Control Maintain neutral or slightly basic conditions during the initial condensation. The formation of the 2-imino isomer is favored under acidic conditions.[4] The use of a non-nucleophilic base can scavenge the HBr formed during the reaction, preventing a drop in pH. However, strongly basic conditions can promote the hydrolysis of the thioamide.[5]
Reaction Temperature Optimize the reaction temperature. While heating is often necessary to drive the reaction to completion, excessive heat can sometimes favor the formation of the thermodynamic byproduct. Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and purity.
Reagent Addition Consider the order of reagent addition. Adding the base portion-wise throughout the addition of the α-haloketone can help maintain a more consistent pH.
Solvent Choice Use a polar aprotic solvent. Solvents like ethanol, isopropanol, or acetonitrile are commonly used. The polarity can influence the reaction pathway and the solubility of intermediates.

Workflow for Minimizing Isomeric Byproduct Formation:

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Isolation Start Dissolve 4-methylthiobenzamide in solvent (e.g., Ethanol) Add_Base Add a slight excess of a non-nucleophilic base (e.g., NaHCO3) Start->Add_Base Add_Ketone Slowly add a solution of 2-bromo-1-(4-methylphenyl)ethanone Add_Base->Add_Ketone Heat Heat the reaction mixture (e.g., reflux) Add_Ketone->Heat TLC_Monitor Monitor reaction progress by TLC (check for consumption of starting materials and formation of a single product spot) Heat->TLC_Monitor Cool Cool to room temperature TLC_Monitor->Cool Filter Filter to remove inorganic salts Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Precipitate Precipitate the product with water Concentrate->Precipitate Isolate Isolate the crude product Precipitate->Isolate

Caption: Optimized workflow for the Hantzsch synthesis to minimize byproduct formation.

Problem 2: Low Yield and Presence of Unreacted Starting Materials

Symptom: After the reaction is complete, TLC and NMR analysis show significant amounts of unreacted 4-methylthiobenzamide and/or 2-bromo-1-(4-methylphenyl)ethanone.

Probable Causes:

  • Poor quality of starting materials: Impurities in the starting materials can inhibit the reaction. 4-methylthiobenzamide can hydrolyze if exposed to moisture and basic conditions over time.[5] 2-bromo-1-(4-methylphenyl)ethanone can degrade upon storage.

  • Insufficient reaction time or temperature: The reaction may not have reached completion.

  • Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants and slow reaction rates.

Solutions:

Parameter Recommendation & Rationale
Starting Material Purity Ensure the purity of your starting materials. Use freshly prepared or purified 4-methylthiobenzamide. The purity of 2-bromo-1-(4-methylphenyl)ethanone can be checked by its melting point.
Reaction Conditions Increase reaction time and/or temperature. Monitor the reaction by TLC until one of the starting materials is completely consumed. Refluxing in ethanol for several hours is a common practice.
Stoichiometry Use a slight excess of the thioamide. A 1.1 to 1.2 molar excess of the thioamide is often used to ensure the complete consumption of the more expensive α-haloketone.
Problem 3: Formation of a Dark, Tarry Crude Product

Symptom: The isolated crude product is a dark, oily, or tarry substance that is difficult to handle and purify.

Probable Causes:

  • Side reactions of the α-haloketone: Phenacyl bromides can undergo self-condensation, especially in the presence of a base.[6]

  • Decomposition of the thioamide: Thioamides can be unstable at high temperatures or under strongly acidic or basic conditions.[7][8]

  • Oxidation: If not performed under an inert atmosphere, some intermediates or the final product might be susceptible to oxidation.

Solutions:

Parameter Recommendation & Rationale
Temperature Control Avoid excessive temperatures. While heating is necessary, prolonged heating at very high temperatures can lead to decomposition.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will minimize the risk of oxidation.
Work-up Perform the work-up promptly after the reaction is complete. Leaving the reaction mixture under harsh conditions for an extended period can lead to degradation.

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify the desired 2-(4-Methylphenyl)-1,3-thiazole from its 2-imino isomer?

A1: 1H NMR spectroscopy is the most effective method. The chemical shift of the proton at the 5-position of the thiazole ring is a key diagnostic signal. In the desired thiazole, this proton typically appears as a singlet in the aromatic region. For the 2-imino-2,3-dihydrothiazole isomer, the corresponding proton is in a different electronic environment and will have a distinct chemical shift.[4] Further characterization by mass spectrometry will show the same molecular ion for both isomers, but fragmentation patterns may differ.

Q2: What is the best way to purify the final this compound salt?

A2: Recrystallization is the most common and effective method for purifying the hydrobromide salt. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. For hydrobromide salts of organic bases, polar solvents or solvent mixtures are often effective. Ethanol, methanol, or mixtures of ethanol and diethyl ether are good starting points for optimization.

Q3: Can I use 4-methylphenacyl chloride instead of the bromide?

A3: Yes, α-chloroketones can also be used in the Hantzsch synthesis. However, the reactivity of α-haloketones follows the order I > Br > Cl. Therefore, the reaction with the chloride may require longer reaction times or higher temperatures to achieve the same conversion as the bromide.

Q4: My thioamide is difficult to handle and seems to be unstable. What precautions should I take?

A4: Thioamides can be sensitive to moisture and air, leading to hydrolysis or oxidation.[7][8] It is best to store them in a cool, dry place under an inert atmosphere. If you suspect your thioamide has degraded, it is advisable to purify it by recrystallization before use.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiobenzamide (1.1 equivalents) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add 2-bromo-1-(4-methylphenyl)ethanone (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Isolation of the Free Base: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude 2-(4-Methylphenyl)-1,3-thiazole free base. Filter the solid, wash with water, and dry.

  • Formation of the Hydrobromide Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HBr in the same solvent dropwise with stirring.

  • Purification: Collect the precipitated hydrobromide salt by filtration. The salt can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism cluster_byproduct Byproduct Formation (Acidic Conditions) Thioamide 4-Methylthiobenzamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 + Haloketone (SN2 attack by S) N_Protonated N-Protonated Thioamide Thioamide->N_Protonated H+ Haloketone 2-Bromo-1-(4-methylphenyl)ethanone Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (N attacks C=O) Product 2-(4-Methylphenyl)-1,3-thiazole Intermediate2->Product Dehydration (-H2O) Imino_Intermediate Iminothioether Intermediate N_Protonated->Imino_Intermediate + Haloketone Imino_Product 2-Imino-dihydrothiazole (Isomeric Byproduct) Imino_Intermediate->Imino_Product Cyclization

Caption: Reaction mechanism for the Hantzsch thiazole synthesis and the competing pathway leading to the isomeric byproduct.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Kocabas, E., & Sak, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. HETEROCYCLES, 81(11), 2645-2656.
  • Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)
  • ResearchGate. (2013, February 25). Stability of thioamides?[Link]

  • Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. (2019). Synthesis and Characterization of New Thiazole Derivatives and Study of Their Biological Activity. Journal of Pharmaceutical Sciences and Research, 11(3), 978-983.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Al-Hourani, B. J. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 2315-2348.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ben-Tzion, D., et al. (2010). Method for salt preparation. U.S.
  • Campaigne, E., & Hutchinson, J. H. (1973). The Self-Condensation of Phenacyl Bromide. The Structure of the Halogen Diphenacyls. Journal of the American Chemical Society, 95(13), 4443-4444.
  • Gulea, M. (2013). Answer to "Stability of thioamides?". ResearchGate. Retrieved from [Link]

  • Miller, S. I. (1971). Nucleophilic substitution at an acetylenic carbon. Tetrahedron, 27(13), 2651-2669.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Yadav, J. S., Reddy, B. V. S., & Rao, K. V. (2009). An efficient synthesis of 2, 4-disubstituted-1, 3-thiazoles and selenazoles in aqueous medium under ultrasonic irradiation.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for resolving common solubility challenges encountered with 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Understanding the inherent properties of this compound is the first step. 2-(4-Methylphenyl)-1,3-thiazole is a molecule with a fused aromatic ring system, making the free base intrinsically hydrophobic. The hydrobromide salt form is utilized specifically to increase its aqueous solubility.[1] However, "increased" is a relative term, and challenges are common.

The molecule's structure—a somewhat rigid, non-polar aromatic core—dominates its behavior. The hydrobromide salt provides a cationic center when dissolved, which interacts favorably with polar solvents like water.[2]

Table 1: General Solubility Profile at Room Temperature

Solvent Expected Solubility Rationale & Polarity Index
Dimethyl Sulfoxide (DMSO) Highly Soluble A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. (Polarity Index: 7.2)
Methanol / Ethanol Soluble Polar protic solvents that can engage in hydrogen bonding and solvate the hydrobromide salt. (Polarity Index: 5.1 / 4.3)
Water / Aqueous Buffers Sparingly to Moderately Soluble Highly polar, but the non-polar organic portion of the molecule limits extensive dissolution. Solubility is highly pH-dependent. (Polarity Index: 10.2)
Acetonitrile Sparingly Soluble A polar aprotic solvent, but generally less effective than DMSO for this class of compounds. (Polarity Index: 5.8)
Dichloromethane (DCM) Poorly Soluble / Insoluble A non-polar solvent, ineffective at solvating the ionic hydrobromide salt. (Polarity Index: 3.1)

| Hexanes / Toluene | Insoluble | Non-polar solvents that cannot overcome the crystal lattice energy of the salt.[1] (Polarity Index: 0.1 / 2.4) |

Note: These are general guidelines. Exact solubility can vary based on crystal form, purity, and ambient conditions.

Q2: My compound won't dissolve in my aqueous buffer. What is the first-line troubleshooting strategy?

Difficulty in aqueous media is the most common issue. This typically involves a multi-step approach focusing on physical and chemical modifications. The key is to systematically address the factors limiting dissolution.

The workflow below outlines a logical progression from simple physical methods to chemical adjustments. The underlying principle is to provide enough energy to overcome the crystal lattice energy and then to chemically optimize the solute-solvent interactions.

G cluster_0 start Start: Weigh Compound & Add Aqueous Buffer vortex 1. Vortex / Agitate Vigorously start->vortex observe1 Observe: Still Insoluble? vortex->observe1 sonicate 2. Sonicate (Bath or Probe) (15-30 min) observe1->sonicate Yes success Solution Achieved observe1->success No observe2 Observe: Still Insoluble? sonicate->observe2 heat 3. Gentle Heating (37-50°C with agitation) observe2->heat Yes observe2->success No observe3 Observe: Still Insoluble? heat->observe3 ph_adjust 4. pH Adjustment (If applicable, see Q3) observe3->ph_adjust Yes observe3->success No observe4 Observe: Still Insoluble? ph_adjust->observe4 cosolvent Proceed to Co-Solvent Strategy (See Q4) observe4->cosolvent Yes observe4->success No

Caption: Troubleshooting workflow for aqueous dissolution.

1. Sonication Protocol: Sonication uses high-frequency sound waves to create microscopic bubbles in the solvent (acoustic cavitation).[3] The rapid collapse of these bubbles generates localized energy, which breaks apart particle aggregates and increases the surface area exposed to the solvent.[4][5]

  • Objective: To mechanically break down solid aggregates and enhance solvent interaction.

  • Method:

    • Place your vial containing the compound and solvent into a bath sonicator. Ensure the water level in the sonicator is adequate to cover the solvent level in your vial.

    • Sonicate for 15-30 minute intervals.

    • Visually inspect the solution. If undissolved solid remains, vortex the sample and sonicate for another interval.

  • Expert Tip: Sonication can cause slight warming.[4] If your compound is thermally sensitive, use shorter sonication bursts or a cooled water bath.

2. Gentle Heating Protocol: For most solids, solubility increases with temperature.[6][7] This is because the added thermal energy helps overcome the energy required to break the bonds within the crystal lattice (an endothermic process).[6]

  • Objective: To increase the kinetic energy of the system to favor dissolution.

  • Method:

    • Place the sample in a water bath or on a heat block set to a temperature between 37°C and 50°C. Do not exceed 50°C without prior stability data , as thermal degradation can occur.

    • Stir or agitate the sample continuously.

    • Allow the solution to equilibrate for 20-30 minutes before assessing solubility.

  • Trustworthiness Check: After the solution cools to room temperature, observe it for any signs of precipitation. If it precipitates, the solution was likely supersaturated at the higher temperature.

Q3: How does pH affect the solubility of this compound, and how can I use it to my advantage?

The solubility of ionizable compounds, particularly salts of weak bases, is highly dependent on pH.[8][9] The thiazole ring contains a nitrogen atom that is basic. In the hydrobromide salt, this nitrogen is protonated.

  • The Chemistry: The compound exists in equilibrium between its protonated (salt) form and its neutral (free base) form.

    • Acidic pH (Low pH): According to Le Chatelier's principle, a high concentration of H+ ions in an acidic solution will push the equilibrium towards the protonated, charged (salt) form, which is more water-soluble.[8]

    • Neutral to Basic pH (Higher pH): As the pH increases, the nitrogen can be deprotonated, leading to the formation of the neutral free base. The free base is significantly less polar and thus much less soluble in water, which can cause it to precipitate.[10]

  • Practical Application:

    • To maximize solubility in an aqueous solution, ensure the pH of your buffer is acidic (e.g., pH 2-5). The hydrobromide salt itself will make the solution acidic upon dissolving in unbuffered water.[2]

    • If your experimental buffer is neutral or basic (e.g., PBS at pH 7.4), you may observe precipitation. In this case, preparing a concentrated stock in an acidic buffer or a co-solvent (see Q4) before diluting into the final medium is the recommended strategy.

Q4: The compound is for a cell-based assay and still won't dissolve in the buffer. How should I use a co-solvent?

For many biological applications, using a small amount of an organic co-solvent is a standard and effective technique.[11][12] The co-solvent works by reducing the overall polarity of the solvent system (e.g., water), making it more favorable for the non-polar parts of your compound to dissolve.[13][14]

  • Objective: To create a concentrated stock solution in a water-miscible organic solvent that can be diluted into the final aqueous medium without precipitation.

  • Recommended Co-solvents: DMSO, Ethanol, Polyethylene Glycol (PEG 300/400).[15] DMSO is the most common choice for initial testing due to its strong solubilizing power.[3]

  • Step-by-Step Method:

    • Prepare a High-Concentration Stock: Dissolve the this compound in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Use vortexing and sonication as needed. The compound should be fully soluble in pure DMSO.

    • Perform Serial Dilution: Serially dilute this stock solution into your final aqueous medium (e.g., cell culture media, PBS).

    • Critical Step - The Dilution Technique: When diluting, add the DMSO stock to the aqueous medium (not the other way around) while vortexing or stirring the medium vigorously. This rapid mixing helps to disperse the compound before it has a chance to crash out of solution.

    • Final Concentration Check: Ensure the final concentration of the organic co-solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or toxicity.[3]

G cluster_1 stock 1. Prepare Concentrated Stock in 100% DMSO dilute 3. Add small volume of Stock to Aqueous Medium (while vortexing) stock->dilute medium 2. Aliquot Final Aqueous Medium (e.g., Cell Culture Media) medium->dilute final 4. Final Working Solution (e.g., 10 µM compound in 0.1% DMSO) dilute->final

Caption: Co-solvent dilution workflow.

Q5: My compound precipitates from the co-solvent/aqueous mix over time. What advanced options can I consider?

If precipitation occurs even after following the co-solvent protocol, you may be dealing with issues of supersaturation or compound instability. More advanced formulation techniques may be required, especially for in-vivo studies.

  • Inclusion Complexation: Using cyclodextrins (like HP-β-CD) can encapsulate the hydrophobic part of the molecule in their central cavity, presenting a hydrophilic exterior to the aqueous solvent. This can dramatically increase solubility.[16]

  • Surfactant Solubilization: Non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can form micelles in aqueous solution.[11] The hydrophobic core of the micelle can house the drug molecule, while the hydrophilic shell interacts with water, creating a stable microemulsion.[11]

  • Amorphous Solid Dispersions: For long-term formulation development, creating a solid dispersion of the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) can prevent re-crystallization and improve dissolution rates.[14][17]

These methods require specialized formulation expertise and should be explored in consultation with relevant literature for your specific application.

References

  • Verma, S., & Rawat, A. (2021). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release. Available at: [Link]

  • Chaudhary, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Pharma Tutor. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. PharmaTutor. Available at: [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Kale, T.P., & Maurya, A.S. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Jadav, N., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]

  • Science Ready. (n.d.). Effect of Temperature on Solubility. Science Ready. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Grimm, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available at: [Link]

  • Solubility of Things. (n.d.). Hydrogen bromide. Solubility of Things. Available at: [Link]

  • Bansal, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • A Nenterprise. (2023). What is the solubility of bromide products in different solvents? A Nenterprise Blog. Available at: [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2020). Why does temperature affect the solubility of compounds differently? r/askscience. Available at: [Link]

  • Al-Abri, S., & Ladi, S. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]

  • The Bumbling Biochemist. (2021). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2013). What is the relation between solubility and thermal stability? Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Factors that Affect Solubility. Chemistry LibreTexts. Available at: [Link]

  • Singh, A., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Hielscher Ultrasonics. (2023). Ultrasonic Botanical Extraction. YouTube. Available at: [Link]

  • ResearchGate. (2015). Study of bromide salts solubility... ResearchGate. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. PubChem. Available at: [Link]

  • ResearchGate. (2018). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Thiazole (CAS 288-47-1). Cheméo. Available at: [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

Sources

Technical Support Center: Refining the Purification of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity, yield, and crystal form. The purity of active pharmaceutical ingredients (APIs) and intermediates is paramount, and heterocyclic hydrobromide salts can present unique purification challenges, including solvent selection, impurity profiling, and crystallization behavior.

This guide provides a series of troubleshooting scenarios in a direct question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Part 1: Recrystallization & Crystal Quality Issues

This section addresses the most common physical challenges encountered during the final crystallization steps of the hydrobromide salt.

Question 1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a high degree, or when the cooling process is too rapid, not allowing sufficient time for crystal nucleation and growth. The presence of certain impurities can also inhibit crystallization and promote oiling.

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to reduce the saturation level slightly.

  • Slow Cooling (Critical): This is the most crucial step. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, undisturbed. You can further slow the process by insulating the flask (e.g., with glass wool or a towel).

  • Induce Crystallization: If crystals still do not form upon reaching room temperature, try one of the following methods:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. A seed crystal provides a template for proper lattice formation.[1]

  • Consider a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Refer to the solvent selection table below.

Question 2: I'm experiencing very low recovery after recrystallization. What are the likely causes?

Answer:

Low recovery is a frequent issue and can be attributed to several factors. The primary causes are using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

Troubleshooting Protocol:

  • Minimize Solvent Volume: During the initial dissolution, add the hot solvent in small portions until the compound just dissolves. Using the minimum required volume is key to ensuring the solution is saturated upon cooling.[1]

  • Optimize the Cooling Process: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4 °C in an ice-water bath) for an adequate amount of time (at least 30-60 minutes) to maximize precipitation.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), check it by Thin Layer Chromatography (TLC) to see if a significant amount of product remains.

  • Second Crop Recovery: If the mother liquor is rich in the product, you can recover a "second crop" of crystals by reducing the solvent volume (via rotary evaporation) and re-cooling. Note that this second crop may be less pure and might require a separate recrystallization.[1]

Part 2: Purity & Impurity Removal

This section focuses on chemical purity, addressing issues with residual starting materials, side-products, and discoloration. The synthesis of 2-aryl-thiazoles, often via the Hantzsch reaction, involves condensing an α-haloketone with a thioamide, which can lead to specific impurities.

Question 3: My final product is off-white or yellowish, not the expected white crystalline solid. How can I remove the color?

Answer:

Discoloration is typically caused by small quantities of highly conjugated, colored impurities. These may be polymeric materials or degradation products formed during the reaction or workup, especially if exposed to excessive heat.

Troubleshooting Protocol: Activated Charcoal Treatment

  • Dissolve the Crude Product: Dissolve the impure hydrobromide salt in a suitable hot solvent as you would for recrystallization.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.

  • Hot Filtration: Keep the solution hot (on a steam bath or hot plate) and swirl for a few minutes. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallize: Allow the hot, de-colorized filtrate to cool slowly as described in Part 1.

Question 4: My NMR/LC-MS analysis shows the presence of unreacted 4-methylthiobenzamide or 2-bromo-1-(p-tolyl)ethanone. How can I remove these?

Answer:

Residual starting materials are common impurities. Their removal depends on their differing physical properties compared to the desired hydrobromide salt. The salt form of your product makes it highly polar and water-soluble, which can be exploited.

Troubleshooting Protocol: Liquid-Liquid Extraction or pH Adjustment

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane). Wash this organic solution with a slightly acidic aqueous solution (e.g., dilute HCl). Your hydrobromide salt product will preferentially move into the aqueous layer, while the less polar starting materials remain in the organic layer. Separate the layers and then carefully basify the aqueous layer to precipitate the freebase form of your thiazole, which can be extracted back into an organic solvent, dried, and then re-converted to the hydrobromide salt.

  • Recrystallization Solvent Choice: Unreacted starting materials often have different solubility profiles. A well-chosen recrystallization solvent (see table below) can often leave these impurities behind in the mother liquor. Experiment with different solvent polarities. For instance, isopropanol is often effective for purifying hydrobromide salts.

Part 3: Analytical & Characterization

This section provides expected analytical data and helps interpret common characterization results.

Question 5: What are the expected key signals in the ¹H-NMR and ¹³C-NMR spectra for this compound?

Answer:

Confirming the structure by NMR is a critical validation step. The protonation of the thiazole nitrogen in the hydrobromide salt will cause downfield shifts for adjacent protons compared to the freebase.

Table 1: Expected Analytical Data for 2-(4-Methylphenyl)-1,3-thiazole

Analysis Type Expected Result/Signal Comments
¹H-NMR (DMSO-d₆) ~2.4 ppm (singlet, 3H) Methyl (-CH₃) protons on the phenyl ring.
~7.3-7.4 ppm (doublet, 2H) Aromatic protons ortho to the methyl group.
~7.8-7.9 ppm (doublet, 2H) Aromatic protons meta to the methyl group.
~7.9-8.2 ppm (multiplet, 2H) Thiazole ring protons (H4 and H5). These signals can be significantly shifted downfield in the hydrobromide salt compared to the freebase.[2][3]
¹³C-NMR (DMSO-d₆) ~21 ppm Methyl carbon.
~110-145 ppm Aromatic and thiazole carbons. The C5 of the thiazole is typically further downfield than C4.[3]
~168 ppm Thiazole C2 carbon (attached to the phenyl ring).
Mass Spec (ESI+) m/z ≈ 190.06 [M+H]⁺ for the freebase C₁₀H₉NS. The molecular ion of the freebase is observed.
Molecular Formula C₁₀H₁₀BrNS For the complete hydrobromide salt.

| Molecular Weight | 270.17 g/mol | For the complete hydrobromide salt. |

Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration.

Question 6: My melting point is broad (e.g., 195-205 °C). What does this indicate?

Answer:

A sharp melting point (typically a range of 1-2 °C) is a strong indicator of high purity. A broad melting point range strongly suggests the presence of impurities. These impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Each round of successful purification should result in a sharper melting point.

Appendices

Appendix A: Experimental Protocols & Data

Protocol 1: General Recrystallization Workflow

  • Solvent Selection: Choose a solvent from Table 2. Place the crude solid in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate with a condenser). Add more solvent in small portions until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Recrystallization Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Comments
Isopropanol (IPA) 82.6 Polar Protic Excellent starting choice. Good at dissolving the salt when hot and poor when cold.
Ethanol (EtOH) 78.4 Polar Protic Similar to IPA, often very effective for hydrobromide salts.[4]
Acetonitrile 81.6 Polar Aprotic Can be effective if protic solvents cause issues.
Water 100 Polar Protic The compound is likely soluble, but may be too soluble even when cold. Can be used as an anti-solvent in a binary system (e.g., IPA/water).

| Ethyl Acetate | 77.1 | Moderately Polar | May be useful for precipitating the salt from a more polar co-solvent. |

Appendix B: Visualization Diagrams

Diagram 1: General Purification & Validation Workflow

This diagram illustrates the standard sequence of steps from crude product to a fully characterized, pure compound.

G cluster_purification Purification Stage cluster_validation Validation Stage Crude Crude Product Recrystallize Recrystallization (Solvent Selection) Crude->Recrystallize Filter Vacuum Filtration & Washing Recrystallize->Filter Dry Drying Under Vacuum Filter->Dry TLC Purity Check (TLC/HPLC) Dry->TLC MP Melting Point Analysis TLC->MP NMR Structural Confirmation (NMR) TLC->NMR MS Mass Confirmation (MS) TLC->MS Pure Pure Crystalline Product MP->Pure NMR->Pure MS->Pure

Caption: Workflow for Purification and Validation.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

This diagram provides a logical path to follow when encountering common crystallization problems.

G cluster_oil cluster_nocrystal Start Start Recrystallization: Dissolve crude product in minimum hot solvent Cool Cool solution slowly to room temperature Start->Cool Check Crystals Formed? Cool->Check OiledOut Product Oiled Out Check->OiledOut No (Oily Layer) NoCrystals Clear Solution, No Crystals Check->NoCrystals No (Clear Solution) Success Collect Crystals by Filtration Check->Success Yes Reheat 1. Re-heat to dissolve oil OiledOut->Reheat Scratch 1. Scratch flask with glass rod NoCrystals->Scratch AddSolvent 2. Add small amount of hot solvent Reheat->AddSolvent SlowCool 3. Cool even slower AddSolvent->SlowCool ChangeSolvent 4. Try different solvent system SlowCool->ChangeSolvent Seed 2. Add a seed crystal Scratch->Seed Concentrate 3. Reduce solvent volume and re-cool Seed->Concentrate IceBath 4. Place in ice bath for >1 hour Concentrate->IceBath

Caption: Decision Tree for Recrystallization Issues.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
  • SynHet. (n.d.). 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide.
  • Sastry, T. U., et al. (2013).
  • Pauliuc, D., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC - PubMed Central.
  • An, T. N. M., & Lee, K. D. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate.
  • PubChem. (n.d.). 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. National Center for Biotechnology Information.
  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-1,3-thiazole. National Center for Biotechnology Information.

Sources

Technical Support Center: Optimizing Cell-Based Assays with Novel Thiazole-Based Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel thiazole-based small molecules, such as 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, in cell-based assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges encountered when working with this important class of heterocyclic compounds.

The thiazole ring is a key scaffold in many biologically active compounds, and its derivatives are widely explored for therapeutic potential.[1][2] However, like many small molecules, they can present unique challenges in experimental settings. This resource is designed with full editorial control to provide a logical, scientifically-grounded framework for optimizing your assays and ensuring the integrity of your data.

I. Core Principles: A Self-Validating Experimental Approach

Before delving into specific issues, it's crucial to establish a robust experimental design. Each protocol and recommendation in this guide is built upon a self-validating system. This means incorporating appropriate controls and orthogonal assays to ensure that your results are real, reproducible, and directly attributable to the specific biological activity of your compound, not an experimental artifact. A well-designed assay cascade is essential for validating hits from any screening campaign.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with thiazole-based compounds in a question-and-answer format.

Issue 1: Compound Solubility and Precipitation

Q1: My this compound (or a similar compound) is precipitating in my cell culture medium. What can I do?

This is one of the most common challenges with hydrophobic small molecules. Precipitation can lead to inaccurate concentration calculations and inconsistent results.

Causality: Many small molecules are initially dissolved in 100% DMSO at high concentrations (e.g., 10-30 mM). When this stock is diluted into an aqueous cell culture medium, the dramatic decrease in solvent polarity can cause the compound to fall out of solution.[4][5]

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%. Higher concentrations can be toxic to cells and can also affect compound solubility.

  • Modify Dilution Method: Instead of a single large dilution, perform a serial dilution in your cell culture medium. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Use a Different Solvent: While DMSO is common, other solvents like ethanol or PEG-300 could be explored, though their compatibility with your specific cell line must be verified.[5]

  • Assess Kinetic Solubility: Determine the maximum soluble concentration of your compound in your specific assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using more advanced methods like nephelometry.[6]

ParameterRecommendationRationale
Primary Stock Solvent 100% DMSOHigh solubilizing power for most organic small molecules.
Final Assay DMSO % < 0.5%Minimizes solvent-induced cytotoxicity and solubility issues.
Intermediate Dilutions Use serum-free mediumAvoids compound binding to serum proteins before cell exposure.
Solubility Check Visual & SpectrophotometricVisually inspect for precipitates; measure absorbance of supernatant after centrifugation to quantify soluble compound.
Issue 2: Unexpected Cytotoxicity

Q2: I'm observing high levels of cell death even at low concentrations of my compound. How can I determine if this is a specific effect or general toxicity?

It's critical to distinguish between targeted, mechanism-based cytotoxicity (e.g., apoptosis induction in cancer cells) and non-specific, off-target toxicity that affects all cells.

Causality: Heterocyclic compounds can sometimes interfere with fundamental cellular processes, leading to broad cytotoxicity.[7][8] It's also possible that the observed effect is an artifact of the assay itself.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Run Dose-Response Curve (e.g., 10-point, half-log) A->B C Analyze Curve Shape B->C D Steep, Sigmoidal Curve? C->D Yes E Shallow or U-shaped Curve? C->E No F Potential Specific Activity D->F G Investigate Assay Interference or Compound Instability E->G H Validate with Orthogonal Assay (e.g., measure apoptosis vs. metabolism) F->H I Confirmed Hit H->I

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Key Steps:

  • Perform a Full Dose-Response Analysis: A single-point high concentration screen can be misleading. A full dose-response curve provides crucial information about the potency (IC50) and the nature of the cytotoxic effect.[9][10][11][12] A steep, sigmoidal curve often suggests a specific biological interaction, while a shallow or unusually shaped curve may indicate non-specific effects or assay artifacts.[13]

  • Use Orthogonal Viability Assays: If you are using a metabolic assay like MTT, which measures mitochondrial reductase activity, validate your findings with an assay that measures a different aspect of cell health.[14][15][16][17] For example, a CellTiter-Glo® assay measures ATP levels, which reflects the number of metabolically active cells.[18][19][20][21][22] Comparing results from different assay types can help rule out artifacts.[23]

  • Assess Selectivity: Test your compound on a non-target or healthy cell line. A truly specific compound should show significantly less toxicity in these cells compared to your target cancer cell line, for instance.[24]

Issue 3: Assay Interference

Q3: My results are inconsistent or I suspect my compound is interfering with the assay readout. How can I check for this?

Assay interference is a common source of false positives and negatives in high-throughput screening.[25] Small molecules can interfere with fluorescence or luminescence-based readouts.[26][27]

Causality: Thiazole rings and associated aromatic systems can be inherently fluorescent (autofluorescence) or can quench the fluorescence of a reporter dye.[26][28][29] In luciferase-based assays, compounds can directly inhibit or even stabilize the luciferase enzyme, leading to misleading results.[30][31][32][33][34]

Strategies to Detect Interference:

  • Cell-Free Controls: Run your assay in the absence of cells but with all assay reagents and your compound.

    • For Fluorescence Assays: A significant signal in the absence of cells indicates your compound is autofluorescent.

    • For Luminescence Assays: Add your compound to a solution containing a known amount of ATP and the luciferase reagent. A decrease in signal suggests direct inhibition of the luciferase enzyme.

  • Counter-Screening: Use a version of your assay that bypasses the biological step. For example, in a reporter gene assay, you can lyse the cells and then add the compound just before the detection reagent to see if it affects the signal.[32]

  • Change Detection Wavelengths: If your compound is autofluorescent, try using a fluorescent dye that excites and emits at a different wavelength to avoid the spectral overlap.[35]

cluster_0 Assay Workflow cluster_1 Interference Check A Plate Cells B Add Compound A->B C Incubate B->C D Add Assay Reagent C->D E Read Signal D->E F No Cells Control (Compound + Reagent) D->F Parallel Test G Signal Observed? F->G H Autofluorescence/ Reagent Interaction G->H Yes

Caption: Workflow for detecting assay interference.

III. Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential validation experiments.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[36] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15][17][36]

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of your thiazole compound. Remove the old medium from the cells and add the medium containing your compound at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[36]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a plate reader.[15][16]

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that determines the number of viable cells by quantifying ATP, which signals the presence of metabolically active cells.[18][20] It is often used as an orthogonal method to confirm results from MTT assays.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Use an opaque-walled plate suitable for luminescence measurements.[19]

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate it to room temperature. Reconstitute the lyophilized substrate with the buffer to create the CellTiter-Glo® Reagent.[19]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.[19][20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Similar to the MTT assay, calculate viability as a percentage of the vehicle control and determine the IC50.

IV. Hit Validation and Progression

Q4: I have a confirmed "hit" from my primary assay. What are the next steps?

A primary hit is just the beginning. A rigorous validation cascade is necessary to confirm that the compound's activity is real, on-target, and worth pursuing.

Key Validation Strategies:

  • Hit Confirmation: Re-test the compound in the primary assay using a freshly prepared sample to rule out issues with compound integrity or handling errors.[37]

  • Orthogonal Assays: Confirm the biological effect using a different assay technology that measures a distinct endpoint.[13][38] For example, if your primary screen was a reporter assay, a follow-up could be a direct measure of protein expression via Western blot or target engagement via a biophysical method like Surface Plasmon Resonance (SPR).[3][13]

  • Structure-Activity Relationship (SAR): Test commercially available analogs of your hit compound. A logical relationship between structural changes and activity provides strong evidence that you are observing a specific interaction rather than an artifact.[37]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to directly demonstrate that your compound binds to its intended target protein inside the cell.

By systematically addressing these potential issues and employing a multi-faceted validation strategy, you can have high confidence in the data generated from your cell-based assays with this compound and other novel thiazole derivatives.

V. References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation.

  • How to Interpret Dose-Response Curves - Sigma-Aldrich.

  • CellTiter-Glo Assay - Oslo University Hospital Protocols.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation.

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

  • CellTiter-Glo® 3D Cell Viability Assay Protocol - Promega Corporation.

  • MTT assay protocol | Abcam.

  • Inhibitor Bias in Luciferase-Based Luminescence Assays - Taylor & Francis Online.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

  • Dose-Response Curve | Definition and Applications - Danaher Life Sciences.

  • Protocol for Cell Viability Assays - BroadPharm.

  • Inhibitor bias in luciferase-based luminescence assays - PMC - NIH.

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf.

  • Mastering screening: Validating and following up on hits from loss-of-function screens - Revvity.

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed Central.

  • CellTiter-Glo® 2.0 Assay Technical Manual - Promega Corporation.

  • Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays - Benchchem.

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH.

  • Understanding the Importance of The Dose-Response Curve - Collaborative Drug Discovery.

  • Fluorescence-based investigations of RNA-small molecule interactions - PMC - NIH.

  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf.

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor.

  • How to enhance drug solubility for in vitro assays? - ResearchGate.

  • Dose-Response Curves - Toxicology MSDT.

  • Dose Response Curve | Definition, Equation & Examples - Study.com.

  • Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing).

  • Firefly luciferase inhibition | Request PDF - ResearchGate.

  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - MDPI.

  • What is the current value of fluorescence polarization assays in small molecule screening?

  • "cytotoxicity assays for modified benzothiophene compounds" - Benchchem.

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC.

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation.

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

  • A pragmatic approach to hit validation following biochemical high-throughput screening.

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.

  • Evaluation of the cytotoxic effects of a compound on cell lines - PCBIS.

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs.

  • How To Optimize Your Hit Identification Strategy - Evotec.

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - NIH.

  • How to optimize your cell-based assays: Overcoming common challenges - Select Science.

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.

  • Review of the synthesis and biological activity of thiazoles - Taylor & Francis Online.

  • An Overview of Thiazole Derivatives and its Biological Activities.

  • Miniaturization of Cell Based Assays- Part 1: Problems and Solutions - Wiley Analytical Science.

Sources

Technical Support Center: Overcoming Drug Resistance with 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Researchers and Drug Development Professionals

Welcome to the dedicated support center for the application of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide derivatives in overcoming multidrug resistance (MDR). This guide is structured from our extensive field experience to preemptively address the nuanced challenges you may encounter during your research. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your results are both robust and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and application of these thiazole derivatives.

Q1: What is the primary mechanism by which 2-(4-Methylphenyl)-1,3-thiazole derivatives are thought to overcome drug resistance?

A1: The principal mechanism is the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1][2] Overexpression of P-gp is a major cause of MDR, as it actively pumps a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.[1][2] These thiazole derivatives act as P-gp inhibitors, blocking this efflux function. This restores or enhances the sensitivity of resistant cells to conventional chemotherapy by increasing intracellular drug accumulation, which in turn can lead to cell cycle arrest and apoptosis.[1]

Q2: I'm observing precipitation when I add my compound to the cell culture medium. What's happening and how can I fix it?

A2: This is a frequent issue stemming from solubility limits. While these hydrobromide salts are generally more water-soluble than their free-base counterparts, they can still precipitate in the complex, high-salt environment of cell culture media, especially at higher concentrations.

  • Immediate Solution: Ensure your DMSO stock concentration is sufficiently high (e.g., 10-20 mM) so that the final concentration of DMSO in your media is ≤0.5%. This minimizes the volume of organic solvent added. Always add the compound stock to the media with vigorous vortexing or pipetting, never the other way around.

  • Pro-Tip: Perform a simple solubility test. Prepare your highest intended concentration in a cell-free medium and incubate it for the duration of your experiment (e.g., 24-72 hours) at 37°C. Check for precipitation visually or by measuring absorbance at ~600 nm.

Q3: My compound is showing variable IC50 values between experiments. What are the most likely culprits?

A3: IC50 variability is a classic challenge. The root cause often lies in one of three areas: compound integrity, cell culture practice, or assay execution.

  • Compound Stability: Some 2-aminothiazole derivatives can be unstable in DMSO stock solutions, even when stored at -20°C over extended periods, leading to a loss of activity.[3] Color changes in the stock solution (e.g., clear to yellow/brown) are a key indicator of degradation.

  • Cell Line Integrity: Resistant cell lines can lose their resistance phenotype over multiple passages without selective pressure (i.e., the chemotherapeutic agent they are resistant to). Ensure you are using cells at a consistent and low passage number and periodically re-verify the resistance profile compared to the parental, sensitive cell line.

  • Experimental Consistency: Minor variations in cell seeding density, incubation times, or reagent preparation can significantly impact results.

We have developed a systematic troubleshooting workflow to diagnose this issue, which you can find in the Troubleshooting section below.

Q4: Can these derivatives exert anticancer effects on their own, or are they purely chemosensitizers?

A4: This is an excellent question. While their primary application in this context is overcoming resistance, many thiazole derivatives possess intrinsic anticancer properties.[4][5][6] They have been shown to induce apoptosis, inhibit crucial signaling pathways (like EGFR and VEGFR-2), and arrest the cell cycle independent of their P-gp inhibitory activity.[6][7] Therefore, when designing your experiments, it is crucial to include a "compound alone" treatment group to dissect its direct cytotoxic effects from its synergistic effects with other chemotherapeutics.

Part 2: Troubleshooting Guides for Common Experimental Issues

Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Data

This is the most critical issue in drug screening. Use the following workflow to systematically identify the source of the problem.

Troubleshooting Workflow: Inconsistent IC50 Values

A Start: Inconsistent IC50 Data B 1. Assess Compound Integrity - Prepare fresh DMSO stock - Check for color change - Verify purity (LC-MS) A->B First, check the source C 2. Verify Cell Line Stability - Use low passage cells - Confirm resistance phenotype (IC50 of standard drug) - Test for mycoplasma B->C If compound is OK D 3. Review Experimental Protocol - Consistent cell seeding density? - Media/serum batch the same? - Calibrated pipettes? C->D If cells are OK E Problem Resolved? D->E F Problem Persists E->F No H END: Isolate Variable & Optimize E->H Yes G 4. Investigate Assay Interference - Run compound in cell-free assay - Check for colorimetric interference (MTT) - Check for fluorescence quenching (Resazurin) F->G G->H Identify & correct interference

Caption: A systematic workflow for diagnosing sources of IC50 variability.

Detailed Diagnostic Steps:

  • Compound Integrity Check:

    • Action: Prepare a fresh stock solution of your this compound derivative from the solid powder.

    • Rationale: DMSO is hygroscopic and can absorb water, which may facilitate hydrolysis of your compound over time. Furthermore, some thiazole structures are known to be unstable in DMSO upon repeated freeze-thaw cycles.[3] A freshly prepared stock from a properly stored solid (desiccated, -20°C) eliminates this as a variable.

  • Cell Line Stability & Health:

    • Action: Culture your resistant and parental cell lines in parallel. Run a full dose-response curve for the chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) on both lines.

    • Rationale: The resistance factor (RF), calculated as IC50(Resistant) / IC50(Parental), should be consistent and significant. A decreasing RF indicates the resistant line is losing its P-gp expression or activity. Mycoplasma contamination is also a notorious cause of experimental artifacts and should be ruled out.

  • Assay Interference:

    • Action: Run your highest compound concentration in a 96-well plate with media but no cells. Add the viability reagent (e.g., MTT, PrestoBlue) and read the plate.

    • Rationale: Colored or fluorescent compounds can directly interfere with the assay readout, giving false positive or negative results. A significant signal in the cell-free wells confirms interference. If using MTT, the thiazole ring can sometimes reduce the tetrazolium salt, creating an artificially high "viability" signal. If interference is detected, switch to an orthogonal assay method (e.g., from metabolic (MTT) to membrane integrity (LDH) or ATP-based (CellTiter-Glo)).

Issue 2: Lack of Clear Synergism in Combination Assays

You've shown your compound has an IC50 and that it can inhibit P-gp, but when combined with a known P-gp substrate like Paclitaxel, the effect is merely additive, not synergistic.

Potential Causes & Solutions:

  • Sub-optimal Dosing Ratios: Synergy is often highly dependent on the concentration ratio of the two drugs.

    • Solution: Employ a checkerboard assay design where you test a matrix of concentrations for both your thiazole derivative and the chemotherapeutic agent. This allows for the calculation of a Combination Index (CI) value using the Chou-Talalay method. A CI < 1 indicates synergy.

  • Mechanism Mismatch: The chosen chemotherapeutic may not be a primary substrate for the efflux pump your compound is inhibiting.

    • Solution: Confirm that your chemotherapeutic agent is a well-established substrate for P-gp. Paclitaxel, Doxorubicin, and Vincristine are classic examples.[2]

  • Insufficient P-gp Inhibition: The concentration of your thiazole derivative may be too low to achieve sufficient P-gp inhibition to impact the efflux of the co-administered drug.

    • Solution: First, determine the concentration of your compound required to inhibit P-gp function using a direct functional assay, such as the Rhodamine 123 Efflux Assay (see protocol below). Aim to use concentrations at or above this functionally validated level in your synergy experiments.

Part 3: Key Experimental Protocols & Mechanistic Diagrams

To ensure a solid foundation for your research, we provide the following validated protocols and diagrams.

Protocol 1: P-gp Functional Assay (Rhodamine 123 Efflux)

This assay directly measures the ability of your compound to inhibit the efflux function of P-gp. Rhodamine 123 is a fluorescent P-gp substrate. Inhibition of P-gp leads to intracellular accumulation of Rhodamine 123, resulting in a higher fluorescence signal.

Workflow: Rhodamine 123 Efflux Assay

A 1. Seed Cells - Plate P-gp overexpressing cells (e.g., KB-V1, MCF7/ADR) and parental cells in a 96-well plate. B 2. Pre-incubation - Treat cells with Thiazole Derivative or positive control (e.g., Verapamil) for 1-2 hours. A->B C 3. Rhodamine 123 Loading - Add Rhodamine 123 (final conc. ~1-5 µM) to all wells. Incubate for 60-90 min. B->C D 4. Efflux Period - Wash cells with cold PBS. - Add fresh, compound-containing media. - Incubate for 1-2 hours to allow efflux. C->D E 5. Measurement - Lyse cells. - Measure intracellular fluorescence (Ex: 485 nm, Em: 525 nm). D->E F Result Interpretation - Increased fluorescence indicates P-gp inhibition. E->F

Caption: Step-by-step workflow for the Rhodamine 123 P-gp functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF7/ADR) and their parental counterpart (e.g., MCF7) into a black, clear-bottom 96-well plate at a density that will result in a 80-90% confluent monolayer the next day.

  • Compound Treatment: The next day, remove the culture medium. Wash the cells once with warm PBS. Add medium containing various concentrations of your 2-(4-Methylphenyl)-1,3-thiazole derivative (e.g., 0.1 to 20 µM). Include a positive control (e.g., 20 µM Verapamil) and a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for another 90 minutes at 37°C, protected from light.

  • Efflux: Aspirate the medium containing the compounds and Rhodamine 123. Wash the cell monolayer three times with ice-cold PBS to stop efflux.

  • Fluorescence Measurement: Lyse the cells by adding 100 µL of 1% Triton X-100 in PBS to each well. Incubate for 10 minutes at room temperature on a shaker. Measure the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis: Normalize the fluorescence signal of treated cells to the vehicle control. A dose-dependent increase in fluorescence indicates P-gp inhibition.

Mechanistic Overview: Reversing Resistance

The diagram below illustrates the dual-action potential of these thiazole derivatives: direct P-gp inhibition to restore chemosensitivity and the potential for direct apoptosis induction.

Signaling Pathway: P-gp Inhibition and Apoptosis

cluster_cell Resistant Cancer Cell Chemo_in Chemotherapeutic (e.g., Paclitaxel) Caspase3 Caspase-3 Activation Chemo_in->Caspase3 Induces stress Pgp P-glycoprotein (P-gp) Efflux Chemo_in->Pgp:out Pumped out Apoptosis Apoptosis Caspase3->Apoptosis Chemo_out Chemotherapeutic Pgp:out->Chemo_out Efflux Thiazole 2-(4-Methylphenyl)-1,3-thiazole Derivative Thiazole->Pgp INHIBITS Chemo_out->Chemo_in Enters cell label_node Low Intracellular Drug Level => SURVIVAL label_node2 High Intracellular Drug Level => APOPTOSIS

Sources

Technical Support Center: Enhancing the Biological Activity of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing the biological activity of this compound in your experiments. The thiazole ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Maximizing the potential of your specific thiazole derivative requires careful attention to experimental design and execution.

This resource provides solutions to common challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Solubility and Formulation Issues

Question 1: My this compound is precipitating in my aqueous cell culture medium. What is causing this and how can I fix it?

Answer: This is a frequent challenge with many heterocyclic compounds, including thiazole derivatives.[5] The precipitation is primarily due to the compound's low aqueous solubility, a common characteristic of "drug-like" small molecules.[5][6] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium, the compound can "crash out" as the solvent environment changes.

Troubleshooting Workflow:

  • Optimize Co-Solvent Concentration: The first step is to ensure the final concentration of your organic co-solvent (e.g., DMSO, ethanol) is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity.[5][7][8]

  • Refine Dilution Technique: Instead of a single large dilution, perform serial dilutions. Adding the stock solution dropwise to pre-warmed (37°C) media while gently vortexing can improve dispersion and prevent localized high concentrations that lead to precipitation.[7]

  • Kinetic Solubility Assessment: It is crucial to determine the kinetic solubility limit of your compound in the specific medium you are using.[7][9] This can be done by preparing a series of dilutions and measuring turbidity over time with a plate reader.[6] This will define the maximum workable concentration for your assays.

Question 2: Standard co-solvents are not effective or are interfering with my assay. What advanced formulation strategies can I employ?

Answer: When simple co-solvents are insufficient, more advanced formulation techniques can significantly enhance solubility and, consequently, bioavailability and biological activity.[10][11][12] These methods aim to present the drug to the biological system in a more readily absorbable form.

Formulation StrategyMechanism of ActionKey Advantages
Lipid-Based Formulations The compound is dissolved in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).[11][13][14]Can improve absorption through the lymphatic pathway and protect the drug from degradation.[14]
Solid Dispersions The drug is dispersed within a hydrophilic polymer matrix, such as HPMCAS.[12][14][15]Creates an amorphous form of the drug, which has higher solubility and dissolution rates than its crystalline form.[13][15]
Complexation Cyclodextrins are used to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophilic exterior.[11][12][14]Directly increases the aqueous solubility of the compound.[12]
Nanoparticle Formulation The compound's particle size is reduced to the nanometer range (100-250 nm) through techniques like nanomilling or precipitation.[10][11]Increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[13]

These strategies often require specialized equipment and formulation expertise but can be critical for advancing a promising but poorly soluble compound.

Optimizing Biological Response & Overcoming Resistance

Question 3: I'm observing a weaker-than-expected biological effect in my cell-based assays. How can I enhance the compound's activity?

Answer: Assuming solubility issues have been addressed, a weak biological response can stem from several factors, including metabolic instability, poor cellular uptake, or the need for synergistic interactions.

Strategies to Enhance Biological Activity:

  • Synergistic Combinations: Thiazole derivatives can exhibit enhanced efficacy when combined with other therapeutic agents. For instance, in cancer research, combining a thiazole compound with a known chemotherapy drug could overcome resistance mechanisms or target multiple pathways simultaneously. A systematic approach, such as a checkerboard assay, can identify synergistic or additive interactions.

  • Structural Modification: The biological activity of thiazole derivatives is highly dependent on the substituents on the thiazole ring.[16][17][18] Structure-activity relationship (SAR) studies have shown that modifications at positions 2, 4, and 5 can significantly impact potency.[18][19] For example, the presence of electron-donating groups or specific aryl substitutions can enhance activity against certain targets.[17] Collaborating with a medicinal chemist to synthesize analogues of this compound could yield more potent compounds.

  • Metabolic Stability: Thiazole-containing drugs can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and reduce the effective concentration of the parent compound.[20] An in vitro metabolic stability assay using liver microsomes can assess this. If metabolic instability is identified, structural modifications may be necessary to block metabolic hotspots.[21][22]

Question 4: My compound shows good in vitro activity but fails in in vivo models. What could be the disconnect?

Answer: This is a common hurdle in drug development, often pointing to poor oral bioavailability.[14] A compound that is potent in a petri dish may never reach its target in a living organism due to poor absorption or rapid metabolism.[14]

Troubleshooting the In Vitro-In Vivo Gap:

  • Assess Bioavailability: The first step is to determine the compound's Biopharmaceutics Classification System (BCS) class, which is based on its solubility and permeability.[14] Many thiazole derivatives fall into BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability).[14]

  • Formulation is Key: For in vivo studies, especially oral administration, using one of the advanced formulation strategies discussed in Question 2 (e.g., lipid-based formulations, solid dispersions) is often necessary to achieve therapeutic concentrations.[14]

  • Consider First-Pass Metabolism: If the compound is rapidly metabolized by the liver after absorption (first-pass effect), its systemic exposure will be low.[14] In such cases, alternative routes of administration like intravenous or intraperitoneal injection might be required to bypass the liver initially.[14]

Part 2: Key Experimental Protocols & Workflows

To ensure the integrity and reproducibility of your results, here are detailed protocols for essential troubleshooting and optimization experiments.

Protocol 1: Kinetic Solubility Assay in Cell Culture Medium

This protocol allows you to determine the maximum concentration at which your compound remains soluble in your specific experimental medium over time.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • In the 96-well plate, add your cell culture medium to each well.

  • Add a small, fixed volume of each DMSO dilution to the wells, ensuring the final DMSO concentration is consistent and below 0.5%. Include a DMSO-only control.

  • Incubate the plate at your experimental temperature (e.g., 37°C).

  • Measure the absorbance (turbidity) at 620 nm at several time points (e.g., 0, 1, 2, and 4 hours).

  • Interpretation: A significant increase in absorbance compared to the control indicates precipitation. The highest concentration that does not show an increase in turbidity is your kinetic solubility limit.[6][7]

Protocol 2: Nanoparticle Formulation via Antisolvent Precipitation

This is a bottom-up method to produce a nanosuspension, which can enhance dissolution and bioavailability.[10]

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone, ethanol)

  • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)

  • Syringe pump

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the compound in the organic solvent to create a concentrated solution (e.g., 10 mg/mL).

  • Place the aqueous stabilizer solution on the magnetic stirrer and stir at a moderate speed.

  • Using the syringe pump, add the organic drug solution dropwise into the stirring aqueous solution at a controlled rate.

  • A milky suspension should form, indicating nanoparticle precipitation.

  • Continue stirring for several hours to allow the organic solvent to evaporate and the nanoparticles to stabilize.

  • The resulting nanosuspension can be characterized for particle size and used in subsequent experiments.

Part 3: Visualization of Concepts

To better illustrate the workflows and principles discussed, the following diagrams are provided.

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed in Aqueous Medium step1 Optimize Co-Solvent (Final DMSO < 0.5%) start->step1 step2 Refine Dilution Technique (Dropwise, Pre-warmed) step1->step2 step3 Determine Kinetic Solubility Limit step2->step3 step4 Issue Resolved? step3->step4 step5 Proceed with Experiment step4->step5 Yes step6 Implement Advanced Formulation (Lipids, Nanoparticles, etc.) step4->step6 No step6->step5 G cluster_1 Strategies to Enhance Biological Activity A Poor Solubility (BCS Class II/IV) Sol_A Formulation Strategies: - Nanosizing - Solid Dispersions - Lipid-Based Systems A->Sol_A B Metabolic Instability (CYP450 Metabolism) Sol_B Medicinal Chemistry: - Block Metabolic Hotspots - Prodrug Approach B->Sol_B C Sub-optimal Target Engagement Sol_C Pharmacology & Assay Design: - Synergistic Drug Combinations - Structure-Activity Relationship (SAR) Studies C->Sol_C

Caption: Addressing key barriers to maximizing biological activity.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). American Journal of Cancer Research. Retrieved January 17, 2026, from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. Retrieved January 17, 2026, from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2017). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH. Retrieved January 17, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (2015). PubMed Central. Retrieved January 17, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing. Retrieved January 17, 2026, from [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Thiazole Derivatives: Building Blocks for Next-Gen Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. (n.d.). Enthought. Retrieved January 17, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2011). PubMed Central. Retrieved January 17, 2026, from [Link]

  • 2-N-Arylthiazole inhibitors of Mycobacterium tuberculosis. (2017). PubMed. Retrieved January 17, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. Retrieved January 17, 2026, from [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Thiazole and thiazole containing drugs. (2018). Slideshare. Retrieved January 17, 2026, from [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. (2019). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. Retrieved January 17, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 17, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activities of 2-(4-methylphenyl)-1,3-thiazole hydrobromide and its analogs, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. By synthesizing data from various studies on structurally related compounds, this document aims to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents based on this privileged scaffold.

The 2-(4-Methylphenyl)-1,3-thiazole Scaffold: A Privileged Structure

The 2-aryl-1,3-thiazole moiety is a recurring motif in a multitude of biologically active molecules. The presence of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts unique physicochemical properties that are conducive to interactions with various biological targets.[2] The 2-phenyl group offers a site for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize biological activity. The 4-methylphenyl (p-tolyl) substitution, in particular, serves as a key structural feature in many reported bioactive thiazole derivatives.

Synthesis of 2-(4-Methylphenyl)-1,3-thiazole Analogs

The classical and most common method for the synthesis of 2-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis.[3][4] This method typically involves the condensation of a thioamide with an α-haloketone.[5] For the synthesis of 2-(4-methylphenyl)-1,3-thiazole and its analogs, 4-methylthiobenzamide (or a substituted variant) would be reacted with a suitable α-haloketone.

General Synthetic Protocol:

A general synthetic route for preparing 2-(substituted-phenyl)-1,3-thiazole analogs is outlined below. The hydrobromide salt can be subsequently formed by treating the free base with hydrobromic acid.

Step 1: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole (Free Base)

  • To a solution of 4-methylthiobenzamide in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an α-haloketone (e.g., 2-bromoacetophenone).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-methylphenyl)-1,3-thiazole.

Step 2: Formation of the Hydrobromide Salt

  • Dissolve the purified 2-(4-methylphenyl)-1,3-thiazole free base in a suitable solvent (e.g., diethyl ether, isopropanol).

  • Add a solution of hydrobromic acid (HBr) in the same or a compatible solvent dropwise with stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

G Thioamide 4-Methylthiobenzamide (or substituted analog) Reflux Reflux Thioamide->Reflux Haloketone α-Haloketone Haloketone->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Workup Aqueous Work-up & Neutralization Reflux->Workup Purification Recrystallization Workup->Purification FreeBase 2-(4-Methylphenyl)-1,3-thiazole (Free Base) Purification->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HBr Hydrobromic Acid (HBr) HBr->SaltFormation Hydrobromide 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide SaltFormation->Hydrobromide

Figure 1: General synthetic workflow for this compound analogs.

Comparative Biological Activities

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[6] The biological activity of 2-(4-methylphenyl)-1,3-thiazole analogs is significantly influenced by the nature and position of substituents on the phenyl ring.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO₂), on the phenyl ring at the 2-position of the thiazole often enhances antibacterial activity.[7] This is likely due to increased lipophilicity and altered electronic properties that favor interaction with microbial targets.

  • Electron-donating groups: Conversely, electron-donating groups like hydroxyl (-OH) or dimethylamino (-N(CH₃)₂) can also contribute to significant antimicrobial activity, suggesting that a balance of electronic and steric factors is crucial.[7]

  • Positional Isomerism: The position of the substituent on the phenyl ring can dramatically affect activity. For instance, a substituent at the para-position may have a different effect compared to the same group at the ortho- or meta-position.

Experimental Data Summary:

The following table summarizes the antimicrobial activity of various 2-aryl-1,3-thiazole analogs, providing a basis for comparison with the 2-(4-methylphenyl) scaffold.

Compound SeriesSubstituent on Phenyl RingTarget OrganismsActivity (MIC in µg/mL)Reference
2-Aryl-1,3-thiazoles4-HydroxyS. aureus, E. coli, A. niger125-150[6]
2-Aryl-1,3-thiazoles4-ChloroGram-positive & Gram-negative bacteriaModerate to good[8]
2-Phenylbenzothiazoles4-Bromo (on hydroxyphenyl)S. aureus, E. coli, P. aeruginosa, B. subtilisLower MIC values compared to unsubstituted[7]
2-Phenylbenzothiazoles4-Nitro (on hydroxyphenyl)S. aureus, E. coli, P. aeruginosa, B. subtilisMore potent cytotoxicity[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely used and accurate technique for determining MIC values.[9][10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[9]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilutions Perform Serial Dilutions of Thiazole Analogs in 96-well Plate SerialDilutions->Inoculate Incubate Incubate Plate (e.g., 37°C for 16-20h) Inoculate->Incubate ReadMIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Figure 2: Workflow of the broth microdilution assay for MIC determination.

Anticancer Activity

The thiazole nucleus is a prominent feature in several approved anticancer drugs, and numerous 2-aryl-1,3-thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11]

Structure-Activity Relationship (SAR) Insights:

  • Substituent Effects: Similar to antimicrobial activity, the nature and position of substituents on the 2-phenyl ring are critical for anticancer potency. Halogenated and nitrated derivatives have shown potent cytotoxic effects.[7]

  • Mechanism of Action: The anticancer activity of some thiazole derivatives has been attributed to the induction of apoptosis and cell cycle arrest.[7] Some analogs may also target specific signaling pathways involved in cancer progression. For instance, certain thiazole derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis.[1]

Experimental Data Summary:

The following table presents the cytotoxic activity of various 2-aryl-thiazole analogs against different human cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Compound SeriesSubstituent on Phenyl RingCancer Cell LineActivity (IC₅₀ in µM)Reference
2-(Substituted-phenyl)benzothiazoles4-HydroxyA549, MCF7-ADR10.07-13.21[7]
2-(Substituted-phenyl)benzothiazoles4-Bromo (on hydroxyphenyl)A549, MCF7-ADRMore potent[7]
2-(Substituted-phenyl)benzothiazoles4-Nitro (on hydroxyphenyl)A549, MCF7-ADRMore potent[7]
2-Hydrazinyl-1,3-thiazolesVariousMCF-7, MDA-MB-2315.73 - 24.9[1]
1,3,4-Thiadiazole derivatives4-Fluoro (on phenylamino)MCF-7~52-55[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[16]

  • Compound Treatment: The cells are treated with various concentrations of the thiazole analogs and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[14]

  • Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

G Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Thiazole Analogs SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance at ~570 nm Solubilize->ReadAbsorbance

Figure 3: Workflow of the MTT assay for cytotoxicity evaluation.

Anti-inflammatory Activity

Thiazole derivatives have also demonstrated promising anti-inflammatory properties.[17] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines.

Structure-Activity Relationship (SAR) Insights:

  • Substituent Effects: Studies on 2,4-disubstituted thiazoles have shown that the presence of methyl, nitro, and hydroxyl groups on the phenyl ring can lead to good anti-inflammatory activity.[17]

  • Mechanism: The anti-inflammatory effects of some thiazole derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Data Summary:

The following table highlights the anti-inflammatory activity of some 2,4-disubstituted thiazole derivatives.

Compound SeriesSubstituent on Phenyl RingIn Vitro AssayActivityReference
2,4-Disubstituted thiazoles4-MethylAlbumin denaturationGood[17]
2,4-Disubstituted thiazoles4-NitroAlbumin denaturationBetter than standard drug[17]
2,4-Disubstituted thiazoles4-HydroxyAlbumin denaturationGood[17]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay is a simple and effective method to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.

  • Reaction Mixture: A reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS) is prepared.

  • Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a specific time, followed by heating to induce denaturation.

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically.

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control.

Potential Signaling Pathways

The diverse biological activities of 2-(4-methylphenyl)-1,3-thiazole analogs are likely mediated through various signaling pathways.

G cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Thiazole_Antimicrobial 2-Aryl-1,3-Thiazole Analog BacterialCell Bacterial Cell Thiazole_Antimicrobial->BacterialCell CellWall Cell Wall Synthesis Inhibition BacterialCell->CellWall DNAGyrase DNA Gyrase Inhibition BacterialCell->DNAGyrase ProteinSynthesis Protein Synthesis Inhibition BacterialCell->ProteinSynthesis BacterialDeath Bacterial Death CellWall->BacterialDeath DNAGyrase->BacterialDeath ProteinSynthesis->BacterialDeath Thiazole_Anticancer 2-Aryl-1,3-Thiazole Analog CancerCell Cancer Cell Thiazole_Anticancer->CancerCell VEGFR2 VEGFR-2 Inhibition CancerCell->VEGFR2 Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycle Cell Cycle Arrest CancerCell->CellCycle CellDeath Cancer Cell Death VEGFR2->CellDeath Apoptosis->CellDeath CellCycle->CellDeath Thiazole_Antiinflammatory 2-Aryl-1,3-Thiazole Analog COX COX Enzyme Inhibition Thiazole_Antiinflammatory->COX InflammatoryStimulus Inflammatory Stimulus Prostaglandins Prostaglandin Synthesis InflammatoryStimulus->Prostaglandins COX->Prostaglandins Inflammation Reduced Inflammation Prostaglandins->Inflammation

Figure 4: Potential signaling pathways modulated by 2-aryl-1,3-thiazole analogs.

Conclusion

This guide provides a comparative overview of the biological activities of this compound analogs based on existing literature for structurally similar compounds. The 2-aryl-1,3-thiazole scaffold is a versatile platform for the development of potent antimicrobial, anticancer, and anti-inflammatory agents. Structure-activity relationship studies indicate that the biological activity can be significantly modulated by the nature and position of substituents on the 2-phenyl ring. Further research focusing on the systematic synthesis and evaluation of a series of this compound analogs is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development.

References

  • Nguyen, H. N., Phan, T. P. D., & Phuong, T. T. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Medicinal Chemistry, 7(2), 127-134.
  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Various Authors. (Year). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Krishnan, P. G., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371.
  • ATCC. (Year). MTT Cell Assay Protocol.
  • Mansour, A. M., et al. (2017-2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. Molecules.
  • Patel, A. B., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.
  • Science.gov. (Year). broth microdilution assays: Topics by Science.gov.
  • ATCC. (Year). MTT Cell Proliferation Assay.
  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Abcam. (Year). MTT assay protocol. Abcam.
  • Kartsev, V., et al. (Year). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics.
  • Wikipedia. (Year). Broth microdilution.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Springer Nature Experiments. (Year). Cytotoxicity MTT Assay Protocols and Methods.
  • Mansour, A. M., et al. (2017-2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. Molecules.
  • PrepChem.com. (Year). Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole.
  • Mansour, A. M., et al. (2017-2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. Molecules.
  • Ionuț, I., et al. (Year). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules.
  • Kumar, A., et al. (2011).
  • Organic Chemistry Portal. (Year). Thiazole synthesis.
  • BEPLS. (2024).
  • ChemRxiv. (Year).
  • RSC Publishing. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers.
  • PubMed. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
  • Al-Warhi, T., et al. (Year). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules.
  • MDPI. (Year). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • ResearchGate. (2025).
  • ChemSynthesis. (2025). 2-methyl-4-phenyl-1,3-thiazole.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • SciSpace. (Year). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
  • Open Access Pub. (Year). Broth Microdilution | International Journal of Clinical Microbiology.
  • NIH. (Year). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
  • ResearchGate. (2025). (PDF) Evaluation of the anti-inflammatory potential of some polyheterocyclic compounds with thiazole ring in acute inflammation models. Part II. cellular response.
  • ResearchGate. (2021). (PDF)
  • MDPI. (Year).

Sources

Validating the Mechanism of Action for 2-(4-Methylphenyl)-1,3-thiazole hydrobromide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 2-(4-Methylphenyl)-1,3-thiazole hydrobromide emerges from this promising class of molecules. While its precise molecular interactions are yet to be fully elucidated, the broader family of 2-aryl-1,3-thiazoles has been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[3][4] Prominent among these targets are the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met proto-oncogene.[5][6][7]

This guide presents a comprehensive framework for the experimental validation of the hypothesized mechanism of action of this compound as a kinase inhibitor, with a specific focus on EGFR. We will objectively compare its potential performance with established EGFR inhibitors, providing detailed experimental protocols and data interpretation strategies to empower researchers in their drug development endeavors.

Hypothesized Mechanism of Action: EGFR Kinase Inhibition

Based on the extensive literature on related 2-aryl-thiazole derivatives, we hypothesize that this compound functions as an inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and metastasis.[8] Uncontrolled activation of the EGFR pathway is a hallmark of numerous cancers, making it a well-validated therapeutic target.

This guide will outline a tiered experimental approach to rigorously test this hypothesis, moving from direct biochemical assays to cellular and in vivo models.

Comparative Framework: Benchmarking Against Established Alternatives

To provide a robust assessment of this compound's potential, its performance will be compared against well-characterized EGFR inhibitors. The choice of comparators is critical and should include both first-generation and later-generation inhibitors to understand its relative potency and potential for overcoming resistance.

Compound ClassExample CompoundKey Characteristics
First-Generation EGFR Inhibitor GefitinibATP-competitive inhibitor, effective against common EGFR activating mutations.
Second-Generation EGFR Inhibitor AfatinibCovalent inhibitor, broader activity against the ErbB family of receptors.
Third-Generation EGFR Inhibitor OsimertinibSpecifically designed to target the T790M resistance mutation.

Experimental Validation Workflow

A systematic, multi-faceted approach is essential to validate the mechanism of action and assess the therapeutic potential of our lead compound. The following experimental workflow is designed to provide a comprehensive evaluation.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Characterization cluster_2 Tier 3: In Vivo Efficacy biochem_assays Biochemical Assays kinase_panel Kinase Selectivity Profiling biochem_assays->kinase_panel Determine Specificity binding_kinetics Binding Kinetics (SPR/ITC) biochem_assays->binding_kinetics Characterize Interaction cell_viability Cell Viability Assays (MTT/CellTiter-Glo) biochem_assays->cell_viability Progress to Cellular Models western_blot Target Engagement & Pathway Modulation (Western Blot) cell_viability->western_blot Confirm Cellular Activity xenograft Xenograft Tumor Models cell_viability->xenograft Advance to In Vivo Studies cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assays (Annexin V/Caspase) western_blot->apoptosis pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd Correlate Exposure and Effect toxicity Toxicology Studies xenograft->toxicity Assess Safety Profile

Caption: A tiered experimental workflow for the validation of a hypothesized kinase inhibitor.

Tier 1: Biochemical Validation - Does it Hit the Target?

The initial step is to ascertain a direct interaction between this compound and the purified EGFR kinase domain.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against EGFR kinase activity.

Methodology: A variety of assay formats can be employed, with luminescence-based assays being a common choice for their high throughput and sensitivity.[9]

Experimental Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare solutions of purified recombinant EGFR kinase, a suitable kinase-specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the EGFR kinase, substrate, and serially diluted this compound or comparator compounds.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add ADP-Glo™ reagent to stop the kinase reaction and consume the remaining ATP.

  • ADP to ATP Conversion: Add the kinase detection reagent, which converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Comparative Data Table (Hypothetical):

CompoundEGFR IC50 (nM)
This compound [Experimental Value]
Gefitinib25
Afatinib0.5
Osimertinib12
Kinase Selectivity Profiling

Objective: To assess the specificity of the compound by screening it against a broad panel of other kinases. This is crucial for identifying potential off-target effects.[10]

Methodology: Utilize a commercial kinase profiling service that employs radiometric, fluorescence, or luminescence-based assays against a panel of hundreds of kinases.

Data Interpretation: The results will reveal a selectivity profile. A highly selective compound will potently inhibit EGFR with minimal activity against other kinases. Broad-spectrum activity may suggest potential polypharmacology or a higher risk of off-target toxicities.

Tier 2: Cellular Characterization - Does it Work in a Biological Context?

After confirming direct enzymatic inhibition, the next critical step is to validate these findings within a cellular environment.

Cellular Target Engagement and Pathway Modulation

Objective: To confirm that the compound inhibits EGFR phosphorylation and its downstream signaling pathways in cancer cell lines.

Methodology: Western blotting is the gold-standard technique for this purpose.[9]

Experimental Protocol (Western Blot Analysis):

  • Cell Culture and Treatment: Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR). Treat the cells with varying concentrations of this compound or comparator drugs for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of EGFR (p-EGFR).

    • Subsequently, probe with antibodies for phosphorylated forms of downstream effectors like AKT (p-AKT) and ERK (p-ERK).

    • Use antibodies against total EGFR, total AKT, total ERK, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of EGFR and its downstream targets.

G cluster_0 Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Test_Compound 2-(4-Methylphenyl)-1,3-thiazole hydrobromide Test_Compound->pEGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Antiproliferative Activity

Objective: To determine the compound's ability to inhibit the growth of cancer cells.

Methodology: Cell viability assays such as the MTT or CellTiter-Glo® assay are commonly used.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., A431, and as a control, a cell line with low EGFR expression) in 96-well plates.

  • Compound Treatment: After cell attachment, treat with a range of concentrations of this compound and comparator drugs for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Table (Hypothetical):

CompoundA431 GI50 (µM)
This compound [Experimental Value]
Gefitinib0.5
Afatinib0.1
Osimertinib0.4

Tier 3: In Vivo Validation - Does it Work in a Living Organism?

Positive results from cellular assays provide the rationale for advancing to more complex and resource-intensive in vivo models.

Xenograft Tumor Growth Inhibition

Objective: To evaluate the antitumor efficacy of the compound in a living animal model.

Methodology: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[11]

Experimental Protocol (A431 Xenograft Model):

  • Cell Implantation: Subcutaneously inject A431 human cancer cells into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, this compound at different doses, and a positive control like Gefitinib).

  • Drug Administration: Administer the compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate drug exposure with target inhibition in vivo.

Methodology:

  • Pharmacokinetics: Administer a single dose of the compound to mice and collect blood samples at various time points to measure drug concentration using LC-MS/MS.

  • Pharmacodynamics: In a parallel cohort of tumor-bearing mice, collect tumor samples at different times after dosing and analyze the levels of p-EGFR by Western blot or immunohistochemistry to assess target engagement.[2]

Data Interpretation: This analysis will establish a crucial link between the drug concentration in the plasma and the extent and duration of target inhibition in the tumor tissue, informing optimal dosing schedules for future studies.

Conclusion and Future Directions

This comprehensive guide provides a scientifically rigorous and logically structured pathway for validating the hypothesized mechanism of action of this compound as an EGFR kinase inhibitor. By systematically progressing through biochemical, cellular, and in vivo experimental tiers and benchmarking against established drugs, researchers can build a robust data package to support its continued development.

Positive and compelling data from these studies would not only validate the proposed mechanism but also position this compound as a promising candidate for further preclinical and, ultimately, clinical investigation in the field of targeted cancer therapy.

References

  • Cell-based test for kinase inhibitors - INiTS. (2020-11-26). Retrieved from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Retrieved from [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Development and In Vivo Testing of Smart Nanoparticles for Enhanced Anti-Cancer Activity and Reduced Cardiotoxicity Associated with Tyrosine Kinase Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed. (2008-06-12). Retrieved from [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PubMed Central. (n.d.). Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]

  • Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed. (n.d.). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007-12-18). Retrieved from [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (n.d.). Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved from [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC - NIH. (2022-05-16). Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). Retrieved from [Link]

  • Some reported VEGFR-2 inhibitors showing the essential pharmacophoric features - ResearchGate. (n.d.). Retrieved from [Link]

  • Thiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors (69–73) - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PubMed Central. (2025-12-12). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.). Retrieved from [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed. (2022-11-05). Retrieved from [Link]

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of novel thiazole derivatives as c-Met kinase inhibitors and anticancer agents - OUCI. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (2022-09-01). Retrieved from [Link]

  • 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed. (2025-08-26). Retrieved from [Link]

  • Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed. (2025-08-29). Retrieved from [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022-03-03). Retrieved from [Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(4-Methylphenyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique structural features and synthetic accessibility have made it a privileged starting point for the development of novel therapeutic agents.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(4-Methylphenyl)-1,3-thiazole derivatives. We will explore how subtle modifications to this core structure influence its anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.

The 2-(4-Methylphenyl)-1,3-thiazole Core: A Foundation for Diverse Bioactivity

The 2-(4-Methylphenyl)-1,3-thiazole scaffold features a tolyl group at the 2-position of the thiazole ring. This seemingly simple arrangement offers multiple avenues for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for substitution and their impact on biological activity are the primary focus of this guide.

Anticancer Activity: Targeting Cellular Proliferation

Thiazole derivatives have demonstrated significant potential as anticancer agents, with some acting as inhibitors of critical cellular pathways like tubulin polymerization and protein kinases.[4][5] The SAR for the anticancer activity of 2-(4-Methylphenyl)-1,3-thiazole analogs reveals several key trends.

Influence of Substituents on the Phenyl Ring

While our core topic is the 2-(4-methylphenyl) moiety, understanding the impact of other substituents on the phenyl ring provides crucial context. Studies on analogous 2-phenylthiazole derivatives have shown that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs such as chloro, nitro, and cyano groups at the para position of the phenyl ring generally enhances anticancer activity.[1][4] For instance, a 4-chlorophenyl group has been associated with potent cytotoxicity against various cancer cell lines.[4] Similarly, a 4-cyanophenyl substituent has been shown to significantly enhance anticancer activity, with one such derivative exhibiting selective and potent inhibitory effects on glioma and lung adenocarcinoma cells.[5]

  • Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups like a dimethylamino group tend to decrease anticancer activity.[4]

Modifications at the 4- and 5-Positions of the Thiazole Ring

The 4- and 5-positions of the thiazole ring are hotspots for structural modifications that profoundly impact biological outcomes.

  • Substitution with Arylidene Moieties: The introduction of a 5-arylidene group to a 2-arylaminothiazol-4(5H)-one core, structurally related to our topic, has yielded compounds with significant tubulin polymerization inhibitory activity.[4] The nature of the substituent on this arylidene ring is also a key determinant of potency.

  • Incorporation of a Hydrazone Linkage: A hydrazone moiety at the 2-position of the thiazole ring has been identified as a pivotal feature for anticancer drug development.[5][6] Derivatives incorporating a hydrazone linkage have shown potent antitumor activity against a broad spectrum of cancer cell lines.[5]

Table 1: Comparative in vitro Anticancer Activity of 5-Arylidene-2-arylaminothiazol-4(5H)-ones [4]

Compound IDR (Substituent on 5-arylidene)Mean Log GI50 (All Cell Lines)Mean Log GI50 (Leukemia Cell Lines)
14-Chlorophenyl-5.77-6.41
24-Methoxyphenyl-5.52-5.98
34-Nitrophenyl-5.31-5.67
42,4-Dichlorophenyl-5.89-6.29
54-(Dimethylamino)phenyl-4.98-5.34

GI50 is the concentration required to inhibit 50% of net cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro cytotoxic activity of novel compounds against cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Logical Relationship of Anticancer SAR

Antimicrobial_Screening Start Synthesized Thiazole Derivatives Preparation Prepare Stock Solutions and Serial Dilutions Start->Preparation Inoculation Inoculate with Bacterial/Fungal Strains Preparation->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC Further Testing

Caption: A streamlined workflow for evaluating the antimicrobial efficacy of novel thiazole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. [8][9]Thiazole derivatives have emerged as promising candidates in this area, with some exhibiting potent anti-inflammatory effects. [8][9]

Key Structural Features for Anti-inflammatory Action

The anti-inflammatory activity of 2-(4-Methylphenyl)-1,3-thiazole analogs is influenced by specific structural modifications.

  • Substituents on the Phenyl Ring: Nitro-substituted phenylthiazole derivatives have demonstrated notable anti-inflammatory activity, in some cases comparable to the standard drug nimesulide. [8]

  • Acetamide Linkage: The presence of an N-(thiazol-2-yl)acetamide moiety is a common feature in many anti-inflammatory thiazole derivatives. [8]

  • Coumarin Hybrids: The synthesis of sulfonamide-substituted coumarinylthiazoles has yielded compounds with potent anti-inflammatory efficacy. The presence of an electron-withdrawing chlorine group was found to be crucial for this activity. [1] Table 3: Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives (Carrageenan-induced Paw Edema Model) [8]

    Compound ID Substituent on Phenyl Ring % Inhibition of Edema (at 3rd hour)
    3a H Appreciable
    3c NO2 Better activity
    3d Cl Appreciable

    | Nimesulide | Standard Drug | High |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin, nimesulide).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway in Inflammation

Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Edema, Pain) PGs->Inflammation LTs->Inflammation Thiazole Thiazole Derivatives Thiazole->COX Inhibition

Caption: Simplified arachidonic acid pathway, a key target for anti-inflammatory thiazole derivatives. [9]

Conclusion and Future Directions

The 2-(4-Methylphenyl)-1,3-thiazole scaffold is a versatile platform for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the phenyl and thiazole rings, as well as the incorporation of various pharmacophores, can lead to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory activities.

Future research in this area should focus on:

  • Multi-target Drug Design: Creating hybrid molecules that can modulate multiple biological targets simultaneously to address complex diseases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to more comprehensive preclinical in vivo models to assess their therapeutic potential and safety.

By leveraging the insights from SAR studies, researchers can continue to innovate and develop novel 2-(4-Methylphenyl)-1,3-thiazole derivatives with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

  • Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs. Benchchem.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIV
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH.
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH.
  • Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor-1 Inhibitors. PubMed.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Rel
  • Thiazole derivatives 75–76 reported as anti-inflammatory agents.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central.
  • SAR study of analogues 1, 2, and 3.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed.
  • SAR profile of substituted hydrazine & phenyl ring containing thiazole derivatives.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH.

Sources

A Comparative Guide to the Cytotoxicity of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide and Related Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast landscape of heterocyclic compounds, the thiazole scaffold represents a cornerstone in the quest for novel anticancer agents. This guide provides a comparative analysis of the cytotoxic potential of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, contextualized within the broader family of 2-aryl-1,3-thiazole derivatives. By synthesizing data from multiple studies, we will explore structure-activity relationships, delve into mechanistic insights, and provide robust experimental protocols to empower your research endeavors.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Oncology

The 1,3-thiazole ring is a prominent feature in a number of FDA-approved drugs and a vast array of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a fertile ground for the development of therapeutic agents.[2][3] In oncology, thiazole derivatives have demonstrated a wide spectrum of activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive cancer progression.[4][5]

This guide focuses on this compound, a member of the 2-aryl-thiazole class. While direct, comprehensive cytotoxic data for this specific hydrobromide salt is not extensively published, a wealth of information on structurally analogous compounds allows for a robust comparative analysis. Understanding the cytotoxic landscape of these related molecules provides a predictive framework for evaluating our target compound and designing future experiments.

Comparative Cytotoxicity of 2-Aryl-Thiazole Derivatives

The cytotoxic potency of 2-aryl-thiazole derivatives is significantly influenced by the nature and position of substituents on the 2-phenyl ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-aryl-thiazole analogs against various human cancer cell lines, providing a basis for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)> 25DoxorubicinNot specified
N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08DoxorubicinNot specified
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12DoxorubicinNot specified
N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)> 25DoxorubicinNot specified
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideMCF-7 (Breast Cancer)> 25DoxorubicinNot specified
N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideMCF-7 (Breast Cancer)> 25DoxorubicinNot specified
2-((1-(Naphthalen-2-yl)ethylidene)hydrazineylidene)-3-phenyl-5-(2-(p-tolyl)hydrazineylidene)thiazolidin-4-oneOVCAR-4 (Ovarian Cancer)1.569 ± 0.06Not specifiedNot specified
Thiazole derivative with p-tolyl groupA549 (Lung Cancer)Not specifiedNot specifiedNot specified
Thiazole derivative with p-tolyl groupMCF-7 (Breast Cancer)Not specifiedNot specifiedNot specified
Thiazole derivative with p-tolyl groupHT29 (Colon Cancer)Not specifiedNot specifiedNot specified

This table is a synthesis of data from multiple sources to illustrate the range of activities and is not an exhaustive list. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Expert Insights on Structure-Activity Relationships (SAR):

The data from various studies on 2-aryl-thiazoles reveal several key SAR trends:

  • Substitution on the Phenyl Ring is Crucial: Unsubstituted 2-phenylthiazole often exhibits modest activity. The introduction of electron-withdrawing or electron-donating groups can dramatically modulate cytotoxicity. For instance, nitro and chloro substitutions on the aniline moiety of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been shown to influence their cytotoxic effects.[6]

  • The p-Tolyl Moiety: The presence of a methyl group at the para-position of the 2-phenyl ring (a p-tolyl group), as in our target compound, is a common feature in many biologically active thiazoles. This group can enhance hydrophobic interactions within target binding pockets and positively influence the compound's pharmacokinetic properties.

  • Impact of the 4- and 5-Positions: Modifications at the 4 and 5-positions of the thiazole ring also play a significant role. For example, the addition of a carboxamide linkage at the 4-position introduces another point of potential interaction and significantly alters the molecule's overall properties.[6]

Mechanistic Insights: How Thiazole Derivatives Induce Cell Death

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of apoptosis (programmed cell death).[4][5] Key pathways implicated in the action of thiazole-based compounds include:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger apoptosis in cancer cells.[4] This is a critical mechanism for an effective anticancer agent, as it leads to the clean and efficient removal of malignant cells.

  • Cell Cycle Arrest: Some thiazole compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[1][7]

  • Inhibition of Signaling Pathways: Thiazoles have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4]

  • Tubulin Polymerization Inhibition: Certain thiazole-containing natural products, like epothilones, are potent inhibitors of tubulin polymerization, a mechanism shared with widely used chemotherapy drugs like paclitaxel.[4]

Below is a generalized diagram of a potential mechanism of action for a cytotoxic thiazole derivative leading to apoptosis.

Thiazole 2-Aryl-Thiazole Derivative Cell Cancer Cell Thiazole->Cell Enters Cell Pathway Signaling Pathway (e.g., PI3K/Akt) Cell->Pathway Inhibits Mitochondria Mitochondria Pathway->Mitochondria Modulates Mitochondrial Function Caspases Caspase Cascade Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of a 2-aryl-thiazole derivative inducing apoptosis.

Experimental Protocols for Comparative Cytotoxicity Assessment

To facilitate your own comparative studies of this compound, we provide the following detailed, self-validating experimental protocols.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (adhesion) A->B C 3. Treat with varying concentrations of Thiazole Derivative B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent (e.g., 5 mg/mL) D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

While a definitive cytotoxic profile of this compound awaits direct experimental validation, the extensive research on analogous 2-aryl-thiazole derivatives provides a strong foundation for predicting its potential as an anticancer agent. The structure-activity relationships discussed herein suggest that the p-tolyl moiety is a favorable substitution for cytotoxic activity.

To rigorously evaluate this compound, we recommend a multi-faceted approach employing the standardized protocols outlined in this guide. A comprehensive assessment should include screening against a panel of cancer cell lines from diverse origins and a comparison with both standard chemotherapeutic agents and structurally related thiazole analogs. Further mechanistic studies, such as cell cycle analysis and investigation of specific signaling pathway modulation, will be crucial in elucidating its mode of action and potential as a therapeutic candidate.

This guide serves as a starting point for your investigations, providing the necessary context, comparative data, and experimental frameworks to confidently and effectively explore the cytotoxic potential of this compound.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PubMed Central. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). National Institutes of Health. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). PubMed. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2023). YouTube. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Sci-Hub. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (n.d.). ResearchGate. [Link]

  • In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. (n.d.). ResearchGate. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). ResearchGate. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). National Institutes of Health. [Link]

  • A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. (2017). PubMed Central. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central. [Link]

  • Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. (2023). PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). ResearchGate. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). ResearchGate. [Link]

  • 988-994 Research Article Synthesis and anticancer activity of so. (n.d.). JOCPR. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). National Institutes of Health. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). PubMed Central. [Link]

  • NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity and identity is a cornerstone of scientific rigor. This guide, born from extensive experience in chemical analysis, provides an in-depth, practical comparison of orthogonal analytical techniques for the validation of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a heterocyclic scaffold of interest in medicinal chemistry. We will move beyond rote procedure, delving into the causality behind experimental choices to empower you with a robust, self-validating analytical workflow.

The Imperative of Purity in Drug Development

The journey from a promising molecular design to a viable drug candidate is paved with exacting standards. The presence of impurities, even in trace amounts, can have profound and often detrimental effects on toxicological assessments, pharmacological activity, and ultimately, patient safety. Therefore, a multi-faceted analytical approach is not merely good practice; it is an ethical and scientific necessity. We will employ a triad of powerful techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to build a comprehensive and unassailable purity profile for our target compound.

Synthesis of this compound: A Practical Approach

A common and effective method for the synthesis of 2-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, this translates to the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with thioformamide. The resulting free base is then treated with hydrobromic acid to yield the desired hydrobromide salt.

Synthesis_Workflow Reactants 2-bromo-1-(4-methylphenyl)ethan-1-one + Thioformamide Reaction Hantzsch Thiazole Synthesis (Reflux) Reactants->Reaction Solvent Ethanol Solvent->Reaction FreeBase 2-(4-Methylphenyl)-1,3-thiazole Reaction->FreeBase SaltFormation Acid-Base Reaction FreeBase->SaltFormation HBr Hydrobromic Acid HBr->SaltFormation Product 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide SaltFormation->Product

A generalized workflow for the synthesis of the target compound.

I. Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the desired molecular framework and the detection of structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). The choice of solvent is critical; it must fully dissolve the sample without reacting with it, and its residual signals should not obscure key resonances of the analyte.[1][2] DMSO-d₆ is often a good choice for hydrobromide salts due to its high polarity.

  • Internal Standard: For quantitative NMR (qNMR), a precisely weighed amount of an internal standard with a known purity and a resonance that does not overlap with the analyte signals would be added. However, for initial purity confirmation, the relative integration of signals is sufficient.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion. Standard acquisition parameters are typically sufficient, but optimization of relaxation delays may be necessary for accurate integration, especially in ¹³C NMR.

Data Interpretation: A Comparative Analysis

The power of NMR in purity assessment lies in the direct comparison of the experimental spectrum to a reference spectrum or, in its absence, to predicted chemical shifts and coupling constants.

¹H NMR Spectral Data Comparison

ProtonExpected Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole H5~8.1-8.3d1H
Thiazole H4~7.7-7.9d1H
Aromatic AA'~7.8-8.0d2H
Aromatic BB'~7.3-7.5d2H
Methyl (CH₃)~2.4s3H
NH (acidic)Broad, variablebr s1H

Note: Expected chemical shifts are estimations based on structurally similar compounds and general principles. The acidic proton of the hydrobromide may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectral Data Comparison

CarbonExpected Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Thiazole C2~168-172
Thiazole C5~145-148
Thiazole C4~120-123
Aromatic C (ipso to thiazole)~130-133
Aromatic C (ipso to methyl)~140-143
Aromatic CH~126-130
Methyl (CH₃)~21

Note: The absence of signals other than those corresponding to the target molecule and the solvent is a strong indicator of high purity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in 0.6-0.7 mL of deuterated solvent Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert sample into NMR spectrometer Prep3->Acq1 Acq2 Acquire ¹H and ¹³C spectra Acq1->Acq2 Analysis1 Process spectra (Fourier transform, phase correction, baseline correction) Acq2->Analysis1 Analysis2 Integrate ¹H signals and assign chemical shifts Analysis1->Analysis2 Analysis3 Compare with reference data or expected values Analysis2->Analysis3

Workflow for NMR-based purity confirmation.

II. Molecular Weight Verification and Impurity Identification by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive confirmation of its elemental composition. It is also exceptionally sensitive for detecting impurities, even those present at very low levels.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3]

  • Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement.

Data Interpretation: A Comparative Analysis

The primary goal is to match the experimentally determined mass of the molecular ion with the theoretically calculated mass.

Mass Spectrometry Data Comparison

IonCalculated m/zExperimental m/z
[M+H]⁺ (C₁₀H₁₀NS)⁺176.0528

Note: M refers to the free base, 2-(4-Methylphenyl)-1,3-thiazole. The hydrobromide salt will dissociate in the ESI source, and the protonated free base will be observed.

The fragmentation pattern obtained from tandem MS (MS/MS) experiments can provide further structural confirmation. Key fragmentation pathways for 2-arylthiazoles often involve cleavage of the thiazole ring.[4]

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis MS_Prep1 Prepare a dilute solution (approx. 0.1 mg/mL) MS_Acq1 Infuse into ESI source MS_Prep1->MS_Acq1 MS_Acq2 Acquire high-resolution mass spectrum MS_Acq1->MS_Acq2 MS_Analysis1 Identify the molecular ion peak MS_Acq2->MS_Analysis1 MS_Analysis2 Compare experimental m/z with calculated m/z MS_Analysis1->MS_Analysis2 MS_Analysis3 Analyze fragmentation pattern (if MS/MS is performed) MS_Analysis2->MS_Analysis3

Workflow for MS-based molecular weight confirmation.

III. Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. When coupled with a UV detector, it provides a robust and accurate method for quantifying the purity of a compound and detecting non-volatile impurities.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a working solution (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: A typical starting gradient would be to go from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL

  • Method Validation: A full method validation according to ICH guidelines would be required for GMP applications, including specificity, linearity, range, accuracy, precision, and robustness. For research purposes, a preliminary assessment of linearity and precision is often sufficient.

Data Interpretation: A Comparative Analysis

The primary output is a chromatogram showing the elution of the main compound and any impurities.

HPLC Purity Data

ParameterResult
Retention Time of Main Peak
Purity (% Area)
Number of Impurities Detected
Relative Retention Times of Impurities

The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep_hplc Sample and Mobile Phase Preparation cluster_acq_hplc Data Acquisition cluster_analysis_hplc Data Analysis HPLC_Prep1 Prepare mobile phases HPLC_Prep2 Prepare sample solution at a known concentration HPLC_Prep1->HPLC_Prep2 HPLC_Acq2 Inject sample HPLC_Prep2->HPLC_Acq2 HPLC_Acq1 Equilibrate HPLC system HPLC_Acq1->HPLC_Acq2 HPLC_Acq3 Run gradient and collect data HPLC_Acq2->HPLC_Acq3 HPLC_Analysis1 Integrate peaks in the chromatogram HPLC_Acq3->HPLC_Analysis1 HPLC_Analysis2 Calculate purity based on peak area percentage HPLC_Analysis1->HPLC_Analysis2 HPLC_Analysis3 Identify and quantify impurities HPLC_Analysis2->HPLC_Analysis3

Workflow for HPLC-based quantitative purity analysis.

Conclusion: A Triad of Trust

By systematically employing NMR, MS, and HPLC, we construct a multi-dimensional and self-validating profile of the synthesized this compound. NMR confirms the molecular structure, MS verifies the elemental composition, and HPLC provides a quantitative measure of purity. Discrepancies in the data from any one of these techniques would immediately signal the presence of an issue, prompting further investigation. This orthogonal approach provides the highest level of confidence in the identity and purity of your compound, a critical step in advancing any drug development program.

References

  • Pop, F., Găină, L., & Sarbu, C. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1633. [Link]

  • Ilies, M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenylethan-1-ol: Synthesis, Characterization and Enantioseparation. Molecules, 26(15), 4467. [Link]

  • Mahesha, H. G., et al. (2022). 1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11), x221283. [Link]

  • Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [https://www.semantic scholar.org/paper/1%2C3%2C4-Thiadiazol-2-ylphenyl-1%2C2%2C4%2C5-tetrazines%3A-Maj-Wrona-Witkowska/3d8a5f3b7c8e9b8f0e5e0a0d9e8c1c3b1e2a0e1a]([Link] scholar.org/paper/1%2C3%2C4-Thiadiazol-2-ylphenyl-1%2C2%2C4%2C5-tetrazines%3A-Maj-Wrona-Witkowska/3d8a5f3b7c8e9b8f0e5e0a0d9e8c1c3b1e2a0e1a)

  • PubChem. (n.d.). 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. Retrieved from [Link]

  • Gueutin, C., et al. (2004). Liquid chromatography-electrospray mass spectrometry determination of a bis-thiazolium compound with potent antimalarial activity and its neutral bioprecursor in human plasma, whole blood and red blood cells. Journal of Chromatography B, 805(2), 293-302. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Hutsaliuk, V., et al. (2021). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 19(3), 54-62. [Link]

  • Mohamed, Y. A., & Abbas, S. E. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1459. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

Sources

A Researcher's Guide to the In Vitro Cross-Validation of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the in vitro cross-validation of a specific novel derivative, 2-(4-methylphenyl)-1,3-thiazole hydrobromide. By leveraging established methodologies and comparative data from structurally related thiazole compounds, we will delineate a scientifically rigorous approach to characterizing its biological potential. This document is designed to be a practical resource, offering not just protocols, but the strategic thinking behind experimental design and data interpretation.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This arrangement confers unique physicochemical properties that make it a "privileged scaffold" in drug design. Its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions allows for versatile binding to a wide array of biological targets.[1][2] Thiazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][3][4][5]

The subject of this guide, this compound, incorporates a 4-methylphenyl (p-tolyl) group at the 2-position of the thiazole ring. This substitution pattern is common among biologically active thiazoles and can significantly influence the compound's pharmacological profile.[6][7][8]

Strategic In Vitro Screening Cascade for Thiazole Derivatives

A systematic and tiered approach to in vitro screening is essential for efficiently characterizing a novel compound. The following workflow outlines a logical progression from broad cytotoxicity profiling to more specific mechanistic assays.

G cluster_0 Phase 1: Initial Viability & Cytotoxicity Screening cluster_1 Phase 2: Cross-Validation of Cytotoxicity cluster_2 Phase 3: Mechanistic Investigation A Prepare Stock Solutions of Test Compound B Select Cancer Cell Line Panel (e.g., MCF-7, MDA-MB-231, HepG2, A549) A->B C Perform Broad-Spectrum Cytotoxicity Assay (e.g., MTT) B->C D Determine Initial IC50 Values C->D E Confirm Cytotoxicity with an Orthogonal Assay (e.g., LDH Release) D->E F Compare IC50 Values from MTT and LDH Assays E->F G Enzyme Inhibition Assays (e.g., Kinase, COX, Carbonic Anhydrase) F->G H Receptor Binding Assays F->H I Cell Cycle Analysis (Flow Cytometry) F->I J Apoptosis Assays (e.g., Annexin V/PI Staining) F->J

Caption: A strategic workflow for the in vitro evaluation of novel thiazole derivatives.

Comparative In Vitro Performance of Thiazole Derivatives

To establish a benchmark for the potential activity of this compound, it is instructive to review the performance of other thiazole-based compounds. The following tables summarize published in vitro data for various derivatives, providing a context for interpreting new experimental results.

Table 1: Anticancer Activity of Selected Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4cMCF-7 (Breast)2.57 ± 0.16[9]
Compound 4cHepG2 (Liver)7.26 ± 0.44[9]
Compound 4aMCF-7 (Breast)12.7 ± 0.77[9]
Compound 4aHepG2 (Liver)6.69 ± 0.41[9]
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41[9]
Staurosporine (Control)HepG2 (Liver)8.4 ± 0.51[9]
Compound 4MCF-7 (Breast)5.73[10]
Compound 4MDA-MB-231 (Breast)12.15[10]
Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference
Compound 4cVEGFR-20.15[9]
Sorafenib (Control)VEGFR-20.059[9]
Compound 2ahCA I>198.04[6]
Compound 2hhCA I39.38[6]
Acetazolamide (Control)hCA I18.11[6]
Compound 2ahCA II86.64[6]
Compound 2hhCA II39.16[6]
Acetazolamide (Control)hCA II20.65[6]
Compound 3jMAO-A0.134 ± 0.004[11]
Compound 3tMAO-A0.123 ± 0.005[11]
Compound 3jMAO-B0.027 ± 0.001[11]
Compound 3tMAO-B0.025 ± 0.001[11]
Compound 10Acetylcholinesterase0.103[12]
Compound 16Acetylcholinesterase0.109[12]
Donepezil (Control)Acetylcholinesterase-[12]

Detailed Experimental Protocols

The trustworthiness of in vitro data hinges on the robustness of the experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[14] This provides a cross-validation of cytotoxicity data obtained from metabolic assays like MTT.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the IC50 value.

G cluster_0 Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for Defined Period B->C D Perform Assay (MTT or LDH) C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: A generalized workflow for in vitro cytotoxicity testing.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific enzyme.[4]

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound, a known inhibitor (positive control), the target enzyme, and its substrate in an appropriate buffer.

  • Assay Plate Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound or control inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a specific time at the optimal temperature.

  • Reaction Termination (if necessary): Stop the reaction by adding a stop solution.

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Receptor Binding Assay (General Protocol)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[15][16][17][18][19]

Protocol:

  • Reagent Preparation: Prepare a source of the receptor (e.g., cell membranes expressing the receptor), a radiolabeled or fluorescently labeled ligand with known affinity for the receptor, and the test compound.

  • Competition Binding: In a multi-well plate, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and serial dilutions of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using a filtration method (e.g., glass fiber filters).

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence measurement for fluorescent ligands).

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in vitro characterization and cross-validation of this compound. By employing a multi-faceted approach that includes broad cytotoxicity screening, orthogonal validation, and specific mechanistic assays, researchers can build a robust data package to support further development. The comparative data from other thiazole derivatives serves as a valuable tool for contextualizing experimental findings and guiding hypothesis-driven research. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, ultimately paving the way for its potential therapeutic application.

References

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Kurt, B. Z., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 84, 321-328. [Link]

  • Horvath, A. R. (1998). Receptor-based assays in screening for biologically active substances. Clinical Chemistry and Laboratory Medicine, 36(5), 283-288. [Link]

  • MilliporeSigma. Receptor Binding Assays. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987-19003. [Link]

  • Taha, M., et al. (2018). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. BMC Chemistry, 12(1), 118. [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6599. [Link]

  • Tan, Y. B., et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]

  • PubChem. This compound. [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. [Link]

  • Tran, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 724-733. [Link]

  • PubChem. 2-(4-Methylphenyl)-1,3-benzothiazole. [Link]

  • PubChem. 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. [Link]

  • Pricopie, A. I., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(23), 5769. [Link]

  • Oniga, O., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3326. [Link]

  • Google Patents.
  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 455-469. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

Sources

A Comparative Guide to the Preclinical Evaluation of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold in Oncology

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer properties.[1] Thiazole derivatives have been shown to exhibit cytotoxic effects through various mechanisms, such as the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[2][3]

This guide focuses on a specific, structurally straightforward thiazole derivative: 2-(4-Methylphenyl)-1,3-thiazole hydrobromide . While extensive public data on this particular compound is limited, its core structure is representative of a class of molecules with demonstrated anticancer potential.[4][5] This document, therefore, serves as a comprehensive methodological framework for the preclinical comparison of this compound against established, standard-of-care chemotherapeutic agents. We will provide detailed experimental protocols, data presentation templates, and the scientific rationale behind each step, enabling a robust and objective evaluation of its therapeutic promise.

For the purpose of this guide, we will compare our target compound with two widely used and mechanistically distinct standard drugs:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It is a cornerstone treatment for a wide range of cancers.[6]

  • Cisplatin: A platinum-based drug that forms DNA adducts, cross-linking DNA strands and triggering apoptosis. It is another first-line treatment for numerous solid tumors.[5][7]

Part 1: In Vitro Cytotoxicity Assessment – The Foundational Screen

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic activity against a panel of cancer cell lines. This provides a quantitative measure of the compound's potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely adopted colorimetric method for this purpose.[8]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – the concentration of the drug required to inhibit cell growth by 50%.[8]

Experimental Protocol: MTT Assay for IC50 Determination
  • Cell Seeding:

    • Harvest cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) during their exponential growth phase.[3][9]

    • Perform a cell count using a hemocytometer and assess viability (typically >90%) with Trypan Blue exclusion.

    • Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate. Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of each compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "untreated control" and "vehicle control" wells.[9]

    • Incubate the plates for a further 48-72 hours.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

    • Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cancer Cells in 96-well Plate incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_drugs 4. Add Drug Dilutions to Cells incubate_24h->add_drugs prep_drugs 3. Prepare Drug Dilutions incubate_48h 5. Incubate 48-72h add_drugs->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize 8. Solubilize Formazan (e.g., with DMSO) incubate_4h->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 10. Calculate IC50 Values read_absorbance->calc_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Comparative In Vitro Cytotoxicity

The IC50 values should be summarized in a clear, tabular format to facilitate direct comparison across cell lines and compounds.

CompoundIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HepG2 (Liver)IC50 (µM) vs. A549 (Lung)
2-(4-Methylphenyl)-1,3-thiazole HBr ExperimentalExperimentalExperimental
Doxorubicin (Standard) ExperimentalExperimentalExperimental
Cisplatin (Standard) ExperimentalExperimentalExperimental

Part 2: Mechanistic Insights – Unveiling the Mode of Action

A potent cytotoxic agent ideally eliminates cancer cells through apoptosis (programmed cell death), which avoids the inflammatory response associated with necrosis. Many effective chemotherapeutics, including Doxorubicin and Cisplatin, function as apoptosis inducers.[12] Investigating whether this compound shares this mechanism is a critical step.

A key event in the apoptotic cascade is the activation of effector caspases, such as Caspase-3.[13] A colorimetric or fluorometric assay can be used to quantify the activity of Caspase-3 in cells treated with the compound, providing evidence for apoptosis induction.

Apoptosis_Pathway drug Anticancer Drug (e.g., Thiazole Derivative) stress Cellular Stress (e.g., DNA Damage) drug->stress pro_caspase Pro-Caspase-3 (Inactive) stress->pro_caspase Initiator Caspases active_caspase Active Caspase-3 pro_caspase->active_caspase Cleavage apoptosis Apoptosis (Cell Death) active_caspase->apoptosis Execution

Figure 2: Simplified signaling pathway of drug-induced apoptosis.

Part 3: In Vivo Efficacy – Validation in a Physiological Context

While in vitro assays are essential for initial screening, they do not replicate the complex microenvironment of a tumor within a living organism.[14] Therefore, in vivo validation is a mandatory step to assess a compound's true therapeutic potential. The subcutaneous xenograft model in immunodeficient mice is the gold standard for preclinical efficacy testing of anticancer agents.[15][16][17]

In this model, human cancer cells are implanted subcutaneously into mice, where they form a solid, measurable tumor.[15] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Experimental Protocol: Subcutaneous Xenograft Mouse Model
  • Animal Acclimation and Cell Implantation:

    • Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID). Allow them to acclimate to the facility for at least one week.

    • Harvest human cancer cells (e.g., MCF-7) and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support initial tumor growth.

    • Inject approximately 1-10 million cells subcutaneously into the right flank of each mouse.[16]

  • Tumor Growth and Group Randomization:

    • Monitor the mice daily for tumor formation.

    • Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).[16]

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group) with similar average tumor volumes.

  • Treatment Administration:

    • Prepare formulations of this compound, Doxorubicin, and a vehicle control suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage).

    • Administer the treatments according to a predefined schedule (e.g., daily, twice weekly) for a set period (e.g., 21-28 days).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint Analysis:

    • Continue to measure tumor volume throughout the study.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and potential further analysis (e.g., histology, biomarker analysis).

InVivo_Workflow cluster_setup Model Setup cluster_study Treatment Phase cluster_end Endpoint Analysis implant 1. Implant Human Cancer Cells in Mice monitor_growth 2. Monitor Tumor Growth implant->monitor_growth randomize 3. Randomize Mice into Groups monitor_growth->randomize treat 4. Administer Drugs (e.g., daily for 21 days) randomize->treat measure 5. Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint 6. End of Study measure->endpoint analyze 7. Calculate Tumor Growth Inhibition (TGI) endpoint->analyze

Figure 3: Workflow for an in vivo subcutaneous xenograft study.

Data Presentation: Comparative In Vivo Efficacy

In vivo results should be summarized to compare the efficacy and tolerability of the compounds.

Treatment Group (Dose)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control ExperimentalN/AExperimental
2-(4-Methylphenyl)-1,3-thiazole HBr ExperimentalExperimentalExperimental
Doxorubicin (Standard) ExperimentalExperimentalExperimental

Conclusion

This guide provides a robust, scientifically-grounded framework for the comparative evaluation of this compound against standard anticancer drugs. By systematically progressing from in vitro cytotoxicity and mechanistic assays to in vivo efficacy studies, researchers can generate the critical data needed to assess its potential as a novel therapeutic candidate. The detailed protocols and data presentation formats outlined herein are designed to ensure that the resulting comparison is objective, comprehensive, and adheres to established preclinical drug development standards. The successful execution of these studies will elucidate the compound's potency, mechanism of action, and in vivo efficacy, providing the necessary foundation for further development.

References

  • Nazari Tarhan H, Hosseinzadeh L, Aliabadi A, Gholamine B, Foroumadi A. Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. J Rep Pharm Sci. 2012;1(1):e147794.

  • Kyinno Biotechnology. Subcutaneous Tumor Models.

  • Hosseinzadeh L, Aliabadi A, Nazari Tarhan H, Foroumadi A. Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Journal of Reports in Pharmaceutical Sciences. 2012;1(1):1-6.

  • BenchChem. A Comparative Analysis of the Anticancer Activity of 1,2,5-Thiadiazole Derivatives and Doxorubicin.

  • Abcam. MTT assay protocol.

  • Reaction Biology. Subcutaneous Tumor Models.

  • Workman P, et al. Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. 2012;18(14):3846-55.

  • Creative Biolabs. Subcutaneous Tumor Model.

  • Reaction Biology. Xenograft Models For Drug Discovery.

  • Tichy A, et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013;(81):e50822.

  • Al-Otaibi Y, et al. Potent thiazole derivatives against cancer cell lines in compared with cisplatin. ResearchGate. 2021.

  • Horton T. MTT Cell Assay Protocol. Texas Children's Hospital.

  • BenchChem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

  • Abdel-Maksoud MS, et al. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. 2023.

  • ATCC. MTT Cell Proliferation Assay.

  • Obushak M, et al. Characteristics of cytotoxicity of thiazole derivatives (5a-d) and doxorubicin (Dox) towards human embryonic kidney cells of HEK 293 line. ResearchGate. 2018.

  • Wang Y, et al. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. 2024.

  • Aliabadi A, et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences. 2014.

  • Kashyap S, et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024;49(3):603-626.

  • Al-Ostath Y, et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. 2023.

  • Ansari MF, et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022;27(19):6633.

  • Gümüş M, et al. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. 2024.

  • Gümüş M, et al. Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. 2022.

  • Al-Ostath Y, et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023;28(21):7309.

  • El-Gamal MI, et al. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. 2022;27(15):4783.

  • Michalska D, et al. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2021;26(23):7149.

  • Michalska D, et al. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. 2023;28(18):6664.

  • Er M, et al. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences. 2024;14(4):783-789.

Sources

A Comparative Guide to the Synthesis of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic methodologies for 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a key intermediate in pharmaceutical research and drug development.[1][2] The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Consequently, efficient and scalable access to substituted thiazoles is of paramount importance. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering a benchmark for researchers to select the optimal synthesis strategy based on laboratory capabilities and project goals.

Introduction to Synthetic Strategies

The construction of the 1,3-thiazole ring is a classic objective in heterocyclic chemistry. The most prevalent and historically significant method is the Hantzsch thiazole synthesis, first reported in 1887.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][7] While robust, the classical Hantzsch synthesis often requires long reaction times and significant thermal energy input.

Modern synthetic chemistry has driven the evolution of this foundational reaction, emphasizing process intensification and green chemistry principles. This guide will benchmark the classical Hantzsch approach against contemporary alternatives, namely microwave-assisted synthesis and one-pot procedures, providing a clear comparison of their respective efficiencies and operational demands.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of the target compound, 2-(4-Methylphenyl)-1,3-thiazole, is most effectively achieved via the reaction of 4-methylthiobenzamide with an α-haloacetaldehyde equivalent. The subsequent treatment of the resulting free base with hydrobromic acid affords the desired hydrobromide salt.

The Classical Hantzsch Synthesis

The Hantzsch synthesis remains a workhorse for thiazole formation due to its reliability and the wide availability of starting materials.[3][6] The reaction proceeds via initial nucleophilic attack of the thioamide's sulfur atom on the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Causality: The choice of a high-boiling point solvent like ethanol or dimethylformamide (DMF) in the classical method is to ensure the reaction mixture can be heated to reflux for an extended period.[8][9] This sustained thermal energy is necessary to overcome the activation energy barriers for both the cyclization and the final dehydration step. However, this approach leads to long reaction times, often spanning several hours.[10]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[11][12] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly heats the solvent and polar reactants through dielectric heating.[11]

Causality: For the Hantzsch synthesis, the polar intermediates and reagents absorb microwave energy efficiently, leading to a rapid increase in internal temperature. This results in a dramatic reduction in reaction time—often from hours to mere minutes—and frequently leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[10][13] The use of microwave synthesis aligns with green chemistry principles by significantly reducing energy consumption.[11]

One-Pot, Multi-Component Reactions

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates.[14][15] This strategy reduces solvent usage, minimizes product loss during transfers and purification steps, and saves considerable time. For thiazole synthesis, a one-pot approach can involve the reaction of an aldehyde, thiosemicarbazide, and a phenacyl bromide in a single flask.[15][16] While this specific example leads to a different substitution pattern, the principle can be adapted. A more relevant one-pot procedure for our target involves reacting an aromatic ketone with N-bromosuccinimide (NBS) and thiourea in a single vessel.[14][17]

Causality: The efficiency of a one-pot reaction hinges on the compatibility of all reactants and reagents under a single set of conditions. By avoiding intermediate workups, the overall process becomes significantly more streamlined and atom-economical.[18]

Benchmarking Performance: A Data-Driven Comparison

The following table summarizes the key performance indicators for each synthetic strategy, based on data from analogous reactions reported in the literature.

ParameterClassical Hantzsch SynthesisMicrowave-Assisted SynthesisOne-Pot Synthesis
Reaction Time 12-24 hours[9][10]6-10 minutes[10][13]2-4 hours[14]
Typical Yield 50-70%[10]> 90%[10]80-90%[14][17]
Energy Input High (prolonged reflux)Low (short irradiation time)Moderate (reflux for 2-4h)
Solvent Volume HighLow to MediumMedium
Process Complexity ModerateLowLow (single operation)
Key Advantage Methodological simplicityExtreme speed, high yieldHigh operational efficiency
Key Disadvantage Very long reaction timeRequires specialized equipmentIntermediate is not isolated

Experimental Protocols & Workflow

Mandatory Visualization: Synthetic Workflow

The general workflow for synthesizing and isolating this compound is depicted below. This process is adaptable for all three methodologies, with the primary difference being the conditions of the "Reaction" step.

G cluster_reactants Starting Materials Reactant1 4-Methylthiobenzamide Reaction Reaction Step (Classical, MW, or One-Pot) Reactant1->Reaction Reactant2 2-Bromoacetaldehyde (or equivalent) Reactant2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FreeBase Isolated Free Base: 2-(4-Methylphenyl)-1,3-thiazole Purification->FreeBase SaltFormation Salt Formation (Treat with HBr) FreeBase->SaltFormation FinalProduct Final Product: 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide SaltFormation->FinalProduct Characterization Characterization (NMR, MS, MP) FinalProduct->Characterization

Caption: General experimental workflow for the synthesis of the target compound.

Protocol 1: Microwave-Assisted Hantzsch Synthesis (Recommended)

This protocol is recommended for its high efficiency, excellent yield, and rapid execution. It represents the state-of-the-art for this class of transformation.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-methylthiobenzamide (1.0 mmol, 151.2 mg) and 2-bromoacetaldehyde diethyl acetal (1.1 mmol, 216.7 mg).

  • Solvent: Add 5 mL of ethanol.

  • Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 9.5 mg) to facilitate the in-situ hydrolysis of the acetal and the subsequent dehydration step.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Quench & Workup: After cooling the vessel to room temperature, pour the reaction mixture into 50 mL of water. Basify the solution to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification (Free Base): Remove the solvent under reduced pressure. The crude product, 2-(4-methylphenyl)-1,3-thiazole, can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.

  • Salt Formation: Dissolve the purified free base in 10 mL of diethyl ether. Slowly add a 1.0 M solution of HBr in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Classical Hantzsch Synthesis

This protocol serves as a baseline for comparison and is suitable for laboratories without access to microwave reactors.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methylthiobenzamide (10 mmol, 1.51 g) in 25 mL of 95% ethanol.

  • Addition of Reagent: Add 2-bromo-1-(p-tolyl)ethanone (10 mmol, 2.13 g) to the solution. (Note: This will yield 2-amino-4-(p-tolyl)thiazole if thiourea is used, demonstrating a related synthesis).[8] For the target molecule, an appropriate α-halocarbonyl is required.

  • Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into 100 mL of cold water and add a saturated aqueous solution of Na2CO3 until the solution is basic.[8][19]

  • Isolation (Free Base): Collect the resulting precipitate by vacuum filtration and wash thoroughly with hot water. Dry the solid under vacuum to yield the crude free base.

  • Purification & Salt Formation: Purify the free base and convert it to the hydrobromide salt as described in steps 7-9 of Protocol 1.

Mechanistic Insight

A clear understanding of the reaction mechanism is crucial for troubleshooting and optimization.

G Thioamide 4-Methylthiobenzamide (Nucleophile) Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone α-Halocarbonyl (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-(4-Methylphenyl)-1,3-thiazole Intermediate2->Product 3. Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion and Recommendations

For the synthesis of this compound, modern methods offer substantial advantages over the classical approach.

  • For Speed and Yield: The microwave-assisted synthesis is unequivocally the superior method. It provides the final product in excellent yield in a fraction of the time, making it ideal for rapid lead generation and library synthesis in a drug discovery setting.[11][13]

  • For Process Efficiency and Scale-Up: One-pot procedures offer a compelling alternative, minimizing handling steps and waste, which are critical considerations for scaling up a synthesis.[14][18]

  • For Accessibility: The classical Hantzsch synthesis remains a viable, albeit slow, option for laboratories that lack specialized equipment. Its long history provides a robust foundation of literature support.[3][19]

Researchers and drug development professionals should prioritize microwave-assisted methods for laboratory-scale synthesis. The dramatic increase in efficiency and yield justifies the initial investment in the necessary equipment. For process development and larger-scale campaigns, exploring a one-pot variation of the Hantzsch synthesis is highly recommended.

References

  • 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - ChemicalBook. ChemicalBook.
  • Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole. Asian Journal of Chemistry.
  • Cook–Heilbron thiazole synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - ChemicalBook. ChemicalBook.
  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap.
  • Hantzsch Thiazole Synthesis - SynArchive . SynArchive. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI . MDPI. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound - CUTM Courseware . CUTM Courseware. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Royal Society of Chemistry. Available at: [Link]

  • Hantzsch thiazole synthesis - ResearchGate . ResearchGate. Available at: [Link]

  • Design and synthesis of new thiazoles by microwave-assisted method - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]

  • Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole - PrepChem.com . PrepChem.com. Available at: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones - MDPI . MDPI. Available at: [Link]

  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole . ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template . Dalhousie University. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole . Asian Journal of Chemistry. Available at: [Link]

  • This compound - PubChemLite . PubChemLite. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • 2-methyl-4-phenyl-1,3-thiazole - ChemSynthesis . ChemSynthesis. Available at: [Link]

  • (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones - ResearchGate . ResearchGate. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate . ResearchGate. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls . bepls. Available at: [Link]

  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles - NIH . National Institutes of Health. Available at: [Link]

  • 2-(4-Methylphenyl)-1,3-benzothiazole - PubChem . PubChem. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles - ResearchGate . ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . MDPI. Available at: [Link]

Sources

An Independent Researcher's Guide to Verifying the Bioactivity of 2-(4-Methylphenyl)-1,3-thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aryl-Thiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 2-aryl-thiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs and clinical candidates with applications ranging from oncology to infectious diseases.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[3][4][5]

This guide addresses the topic of independent verification of the bioactivity of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide , a specific analog within this promising class. While direct, extensive data on this particular salt may be sparse, its structural similarity to well-characterized compounds provides a strong rationale for targeted investigation.

The objective of this document is not to present pre-existing results for this specific molecule, but rather to equip researchers, scientists, and drug development professionals with the strategic framework, comparative data, and validated experimental protocols necessary to independently assess its potential. We will proceed by comparing its structural class against potent, published alternatives in two key therapeutic areas: antifungal and anticancer activity.

Part 1: Comparative Analysis of Potential Antifungal Activity

A significant body of research highlights 2-phenylthiazole derivatives as potent antifungal agents.[6] This activity often stems from a specific and well-understood mechanism of action, providing a clear basis for experimental validation.

Mechanistic Background: Inhibition of Fungal Lanosterol 14α-demethylase (CYP51)

The primary target for many azole-based antifungal drugs is the fungal enzyme lanosterol 14α-demethylase, also known as CYP51.[3] This enzyme is a critical component in the biosynthesis of ergosterol, a sterol that is vital for maintaining the integrity and fluidity of the fungal cell membrane.[6] By inhibiting CYP51, 2-aryl-thiazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates. This cascade compromises the fungal cell membrane, ultimately inhibiting growth and leading to cell death.[3] This targeted mechanism is attractive because CYP51 has a distinct structure in fungi compared to its human ortholog, offering a window for selective toxicity.

CYP51_Inhibition_Pathway cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Substrate ToxicSterols Toxic Sterol Intermediates DisruptedMembrane Disrupted Cell Membrane (Loss of Integrity) ToxicSterols->DisruptedMembrane Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane CYP51->ToxicSterols Blocked Path Leads to CYP51->Ergosterol Catalyzes Conversion Thiazole 2-(4-Methylphenyl)-1,3-thiazole (Test Compound) Thiazole->CYP51 Inhibits

Caption: Fungal CYP51 Inhibition Pathway.

Comparative Performance Data

To establish a benchmark for verifying the activity of 2-(4-Methylphenyl)-1,3-thiazole, we compare it against a highly potent synthesized analog, Compound B9 , and the widely used clinical antifungal, Fluconazole . The following table summarizes the Minimum Inhibitory Concentration (MIC) values, where a lower value indicates higher potency.

Fungal StrainCompound B9 MIC (µg/mL)[3][6]Fluconazole MIC (µg/mL)[3]
Candida albicans0.51-16
Cryptococcus neoformans0.25-
Candida parapsilosis0.5-
Candida glabrata2-
Candida krusei4-
Candida tropicalis1-

Data for Fluconazole against C. albicans is presented as a range reflecting common resistance patterns.

Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is a self-validating system designed to generate reproducible MIC data for the test compound, this compound.

Objective: To determine the MIC of the test compound against a target fungal strain (e.g., Candida albicans ATCC 90028).

Materials:

  • Test Compound, Reference Compound (Compound B9), and Standard (Fluconazole).

  • RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.

  • 96-well flat-bottom microtiter plates.

  • Target fungal strain, cultured for 24 hours on Sabouraud Dextrose Agar.

  • Sterile saline, DMSO (for compound dissolution).

  • Spectrophotometer and plate reader (530 nm).

Methodology:

  • Inoculum Preparation:

    • Harvest fungal colonies and suspend in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of ~1-5 x 10³ CFU/mL. The causality here is critical: a standardized inoculum ensures that the inhibitory effect is due to the compound's concentration, not variations in fungal load.

  • Compound Serial Dilution:

    • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

    • Perform a 2-fold serial dilution across a 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 64 µg/mL to 0.125 µg/mL).

    • Prepare identical dilution plates for the reference and standard compounds.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Controls (Self-Validation):

      • Growth Control: A well with inoculum but no compound.

      • Sterility Control: A well with medium only.

      • Solvent Control: A well with inoculum and the highest concentration of DMSO used. This validates that the solvent itself has no antifungal effect.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm.

Part 2: Comparative Analysis of Potential Anticancer Activity

The 2-aryl-thiazole scaffold is also prevalent in compounds designed as anticancer agents, often functioning as inhibitors of key enzymes in cell signaling pathways.[4]

Mechanistic Background: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by aberrant signaling from Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Overactive EGFR can lead to uncontrolled cell proliferation, while hyperactive VEGFR-2 promotes angiogenesis (the formation of new blood vessels) to supply the tumor. Thiazole-based derivatives have been designed to act as multi-targeted inhibitors, blocking the ATP-binding site of these kinases and thereby shutting down these pro-cancerous signaling cascades.[4]

Comparative Performance Data

For evaluating anticancer potential, we select potent dual EGFR/VEGFR-2 inhibitors, Compounds 11d and 11f , as benchmarks, alongside the FDA-approved EGFR inhibitor Erlotinib . The data below represents the half-maximal growth inhibitory concentration (GI₅₀), a measure of potency.

CompoundTarget Cell LineGI₅₀ (nM)[4]
Compound 11d Breast Cancer30
Compound 11f Breast Cancer27
Erlotinib (Standard) Breast Cancer33
Experimental Protocol: MTT Cell Viability Assay

This workflow provides a reliable method to quantify the antiproliferative effect of this compound on a cancer cell line (e.g., MDA-MB-231 breast cancer cells).

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cancer cells in 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of 2-(4-Methylphenyl)-1,3-thiazole. A->B C 3. Incubation Incubate for 48-72 hours to allow for antiproliferative effects. B->C D 4. MTT Addition Add MTT reagent to all wells. Incubate 4h. C->D E 5. Formazan Solubilization Add DMSO or Solubilizing Agent to dissolve formazan crystals. D->E F 6. Absorbance Reading Read plate at 570 nm. Color intensity is proportional to number of viable cells. E->F G 7. Data Analysis Calculate % viability vs. control. Determine GI₅₀ value. F->G

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Objective: To determine the GI₅₀ value of the test compound.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test Compound, Reference Compounds (11d, 11f), and Standard (Erlotinib).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well flat-bottom plates, multichannel pipette, plate reader (570 nm).

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed approximately 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach. The rationale for this step is to ensure cells are in a logarithmic growth phase before treatment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the test compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Controls (Self-Validation):

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Incubate for an additional 48-72 hours.

  • MTT Reaction:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The causality here is biological: viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Quantification:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to calculate the GI₅₀ value.

Conclusion

The 2-aryl-thiazole scaffold represents a highly validated starting point for the discovery of new therapeutic agents. For the specific compound This compound , a robust path to verifying its bioactivity lies in comparative analysis against its well-characterized structural relatives. By leveraging established antifungal and anticancer mechanisms and employing the standardized, self-validating protocols detailed in this guide, researchers can generate the high-quality, reproducible data needed to confirm its potential. The provided benchmarks from potent analogs serve as a critical yardstick for success, enabling a clear and objective assessment of this novel compound's place within the broader landscape of bioactive thiazole derivatives.

References

  • Banu, A., & G-H, A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 1.
  • Zhang, Y., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 129, 129875. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Frontiers in Chemistry, 12, 1357597. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Retrieved from [Link]

  • Gising, J., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(19), 4539. Retrieved from [Link]

  • Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. Retrieved from [Link]

  • Ciftci, H., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Journal of the Turkish Chemical Society Section A: Chemistry, 11(3), 643-656. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1378891. Retrieved from [Link]

  • Sharma, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Retrieved from [Link]

  • Seleem, M. N., et al. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry, 59(11), 5247-5262. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a compound representative of halogenated heterocyclic molecules common in discovery pipelines. Our approach is grounded in regulatory compliance, scientific rationale, and field-proven best practices to ensure the safety of personnel and the protection of our environment.

Hazard Profile and Waste Characterization: Understanding the "Why"

Before any disposal action is taken, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact hydrobromide salt may not always be accessible, a conservative hazard profile can be constructed based on its structural components: a thiazole ring, a substituted phenyl group, and a hydrobromide counterion.

  • Thiazole Core: Thiazole derivatives are known for their biological activity and can be skin and eye irritants. Some may also possess respiratory toxicity.

  • Hydrobromide Salt: The hydrobromide component renders the compound an acidic salt. In aqueous solution, it can lower the pH, potentially classifying it as a corrosive hazardous waste.[1]

  • Halogenated Organic: As a brominated compound, it falls under the category of halogenated organic liquids or solids.[2] These substances are often subject to specific disposal regulations due to their potential to form toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.

Therefore, waste containing this compound must be treated as hazardous waste . The primary classifications under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) are likely to be:

  • D002 (Corrosive): If the waste solution has a pH of 2 or less.[1]

  • Regulated Halogenated Organic Compound: Subject to specific treatment standards.[3]

Crucial First Step: Always perform a hazardous waste determination. For aqueous waste solutions of this compound, a pH test is mandatory. Solid waste should be managed as a toxic chemical. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [4][5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Based on the hazard profile, direct contact and inhalation must be prevented. The following minimum PPE is required when handling the pure compound or its waste containers:

  • Hand Protection: Nitrile gloves are essential. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. For extensive handling or spill cleanup, consider double-gloving.

  • Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[2]

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol ensures compliance with federal and local regulations from the point of generation to final pickup by a licensed disposal vendor.

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures correct disposal pathways.

  • Choose the Right Container: Collect waste this compound in a dedicated, leak-proof container with a secure, threaded cap.[8]

    • Rationale: Given the acidic nature of the hydrobromide, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers , as acidic waste can corrode them over time, leading to leaks.[9]

  • Segregate Incompatibles: Store this waste stream separately from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates)

    • Cyanides or Sulfides

    • Rationale: Mixing acids with these materials can result in violent exothermic reactions or the release of highly toxic gases (e.g., hydrogen cyanide, hydrogen sulfide).[4]

Step 2: Accurate and Compliant Labeling

Improperly labeled waste is a major safety and compliance violation. Per EPA regulations, every hazardous waste container must be clearly labeled at the moment the first drop of waste is added.[10][11]

The label must include:

  • The words "Hazardous Waste" .[11]

  • The full, unabbreviated chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Irritant"). Hazard pictograms are highly recommended.[11]

  • The accumulation start date (this is added when the container is moved to a Central Accumulation Area, not in the lab's satellite area).[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are designated as Satellite Accumulation Areas (SAAs), which allows for the temporary collection of hazardous waste at or near the point of generation.[12]

  • Location: The waste container must be stored in a designated SAA within the laboratory, such as a secondary containment tray inside a ventilated cabinet. It must be under the direct control of laboratory personnel.[4][9]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[4] Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the facility's Central Accumulation Area (CAA) within three days.[12]

Step 4: Final Disposal via Licensed Vendor

The ultimate disposal of this compound must be managed by a certified hazardous waste disposal company.

  • Methodology: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[10]

    • Rationale: Incineration at temperatures typically exceeding 1,200°C ensures the complete destruction of the organic molecule, preventing the formation and release of persistent and toxic halogenated byproducts.

  • Documentation: All waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from your facility (the generator) to its final destination. This is a legal requirement.[10]

Emergency Procedures: Managing Spills

Even with meticulous handling, spills can occur. A swift and correct response is critical to mitigating risk.

For a Small Spill (Contained on a Benchtop):

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as sand, diatomite, or a universal chemical binder.[13] Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it according to the protocol in Section 3.

Summary of Disposal Parameters

ParameterGuidelineRationale & References
Waste Classification Hazardous Waste (EPA RCRA)Corrosive (D002 if pH ≤ 2), Toxic, Halogenated Organic.[1][3]
Required PPE Nitrile Gloves, Chemical Goggles, Lab CoatPrevents skin/eye contact and absorption.[2][7]
Compatible Containers Glass, High-Density Polyethylene (HDPE)Resistance to acidic and organic compounds. Avoid metals.[9]
Incompatible Materials Bases, Strong Oxidizers, Cyanides, SulfidesRisk of violent reaction or toxic gas release.[4]
Disposal Method High-Temperature IncinerationEnsures complete destruction of halogenated organic molecule.[5][10]
Drain Disposal Strictly Prohibited Potential for environmental toxicity and infrastructure damage.[4][6]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound waste.

DisposalWorkflow start Waste Generated waste_char Characterize Waste (Solid or Liquid?) start->waste_char liquid_check Is waste aqueous? Perform pH Test waste_char->liquid_check solid_waste Treat as Toxic Solid Waste waste_char->solid_waste liquid_check->solid_waste No (Organic Solvent) ph_low pH ≤ 2? Classify as D002 Corrosive liquid_check->ph_low Yes select_container Select Compatible Container (Glass or HDPE) solid_waste->select_container ph_ok pH > 2 Classify as Toxic Chemical Waste ph_low->ph_ok No ph_low->select_container Yes ph_ok->select_container label_container Label Container 'Hazardous Waste' + Full Name + Hazards select_container->label_container collect_waste Collect Waste in SAA (Keep Capped, Segregate Incompatibles) label_container->collect_waste full_check Container >90% Full? collect_waste->full_check full_check->collect_waste No arrange_pickup Arrange Pickup by Licensed Waste Vendor full_check->arrange_pickup Yes final_disposal Final Disposal: High-Temperature Incineration arrange_pickup->final_disposal

Caption: Decision workflow for compliant disposal of this compound.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society.

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency.

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.

  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet for a Thiazole Derivative. TCI Chemicals.

  • 4-Methylthiazole Safety Data Sheet. (2024). Fisher Scientific.

  • 4-Methyl-5-(2-hydroxyethyl)thiazole Safety Data Sheet. (2014). British Pharmacopoeia.

  • 4-(3-Bromophenyl)-2-methyl-1,3-thiazole Safety Data Sheet. (2023). Fisher Scientific.

  • Thiazole Orange Safety Data Sheet. (2024). Sigma-Aldrich.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • Halogenated Solvents Safety Information. Washington State University.

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR.

  • Safety Data Sheet for a Thiazole Carboxylate. (2023). AK Scientific, Inc.

  • Hazardous Waste Manual. (2025). University of Oklahoma Environmental Health and Safety Office.

  • OSHA Hazard Communication Standard and OSHA Guidelines. (2021). Centers for Disease Control and Prevention (CDC).

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.

Sources

A Senior Application Scientist's Guide to Handling 2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. While this is an exciting aspect of discovery, it also demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a compound of interest in various research applications.

In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply the established principles of chemical safety by evaluating the hazards associated with its core structural components: the thiazole ring and the hydrobromide salt. This approach allows us to construct a robust safety protocol grounded in scientific integrity and proven laboratory practices.

Hazard Assessment: A Logic-Driven Approach

Understanding the potential hazards is the foundational step in ensuring laboratory safety.[1] Our assessment for this compound is based on the toxicological profiles of its constituent parts.

Thiazole Derivatives: The thiazole ring is a common moiety in many biologically active compounds.[2][3][4] While many thiazole derivatives are used in pharmaceuticals, some can present hazards such as skin, eye, and respiratory irritation.[5] It is prudent to handle all new thiazole derivatives with measures to prevent direct contact.

Hydrobromide Salts: Hydrobromide salts are the salt form of hydrobromic acid, a strong and corrosive acid.[6][7][8] Contact with hydrobromic acid can cause severe skin and eye burns, and inhalation can lead to respiratory irritation.[6][8][9][10] While the hydrobromide salt form is generally less corrosive than the free acid, it can still pose significant irritation risks, especially upon contact with mucous membranes or if inhaled as a dust.

Based on this analysis, this compound should be treated as a compound that is potentially:

  • Harmful if swallowed or inhaled.[5][11]

  • A cause of serious eye irritation.

  • A cause of skin irritation.

  • A cause of respiratory irritation.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to any hazardous chemical.[1][12][13][14][15] For handling this compound, the following PPE is mandatory.[16]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities (>1 liter) or when there is a risk of splashing, chemical splash goggles are required.[17]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves are recommended for incidental contact and splash protection.[12][18][19] Always check for visible signs of degradation and change gloves immediately if contamination occurs.[18][20]Nitrile provides good resistance to a range of chemicals and is a suitable barrier for solid reagents.[21][22]
Body Protection A flame-resistant lab coat should be worn at all times in the laboratory.[12][17]Protects skin and personal clothing from spills and contamination.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[12][17]Protects feet from spills and falling objects.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9]Minimizes the risk of inhaling fine particles of the compound.

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for the safe handling of any research chemical.[23]

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[24]

  • Keep the container tightly closed when not in use.[11][25]

Handling and Use:

The following diagram outlines the recommended workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment Review hazards and SOPs ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe Proceed weighing 3. Weighing Perform in a fume hood or ventilated enclosure ppe->weighing Proceed dissolving 4. Dissolution Add solid to solvent slowly with stirring weighing->dissolving Proceed decontamination 5. Decontaminate Wipe down surfaces dissolving->decontamination Proceed waste_disposal 6. Waste Disposal Dispose of waste in labeled containers decontamination->waste_disposal Proceed

Caption: Workflow for Safe Handling

Step-by-Step Protocol:

  • Risk Assessment: Before beginning any work, review this guide and any internal Standard Operating Procedures (SOPs).

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Weighing:

    • Whenever possible, weigh the solid material inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use a spatula to transfer the solid, avoiding the creation of dust.

  • Dissolution:

    • Add the solid this compound to the chosen solvent slowly and in portions.

    • Stir the mixture to aid dissolution.

  • Decontamination: After handling, wipe down the balance, spatula, and work surfaces with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in a clearly labeled hazardous waste container.[26]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[26][27][28]

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed-label container can then be disposed of in the regular trash.[29]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. Available from: [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. Available from: [Link]

  • Safety Data Sheet: Hydrobromic acid. Carl ROTH. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Tennessee, Knoxville Environmental Health and Safety. Available from: [Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Interscan Corporation. Available from: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). Available from: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available from: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. Available from: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]

  • OSHA Glove Selection Chart. University of Texas at Austin Environmental Health and Safety. Available from: [Link]

  • Hazardous Substance Fact Sheet - Hydrogen Bromide. New Jersey Department of Health. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Available from: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available from: [Link]

  • Safety Data Sheet - Thiazole 500 SC. Villa Crop Protection. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available from: [Link]

  • Household Hazardous Waste Recycling & Disposal. WM. Available from: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available from: [Link]

  • A Chemist's Guide to PPE. Brigham Young University. Available from: [Link]

  • Safety Data Sheet - 4-Methyl-5-(2-hydroxyethyl)thiazole. British Pharmacopoeia. Available from: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)-1,3-thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.